molecular formula C14H22N2O2S B14920162 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B14920162
M. Wt: 282.40 g/mol
InChI Key: GWGCHYYNEVMUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine is a useful research compound. Its molecular formula is C14H22N2O2S and its molecular weight is 282.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

1-ethylsulfonyl-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C14H22N2O2S/c1-3-19(17,18)16-10-8-15(9-11-16)12-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3

InChI Key

GWGCHYYNEVMUCZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Structure and Properties of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

[1]

Executive Summary

1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine is a specialized chemical entity belonging to the N-sulfonyl-N'-benzylpiperazine class.[1] While not a marketed pharmaceutical itself, this scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized as a core pharmacophore in the development of G-protein coupled receptor (GPCR) modulators (specifically 5-HT and dopamine receptors) and chemokine receptor antagonists (e.g., CCR5).[1]

This technical guide provides a comprehensive analysis of its molecular architecture, physicochemical properties, synthetic pathways, and potential biological applications, designed for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identification
  • IUPAC Name: 1-(ethylsulfonyl)-4-[(2-methylphenyl)methyl]piperazine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 282.40 g/mol [1]

  • SMILES: CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2C

  • Core Scaffold: Piperazine ring substituted at positions 1 and 4.[1][2][3]

Structural Pharmacophore Breakdown

The molecule comprises three distinct structural domains, each imparting specific physicochemical and binding properties:

DomainStructureFunction / Property
Central Core Piperazine Ring Provides a semi-rigid scaffold that directs the spatial orientation of the two "arms."[1] It maintains a chair conformation in its lowest energy state, reducing entropic penalty upon binding.
N1-Substituent Ethylsulfonyl Group (

)
Acts as a bioisostere for amide bonds but with greater metabolic stability against proteolytic enzymes.[1] The sulfonyl oxygens serve as strong Hydrogen Bond Acceptors (HBA).
N4-Substituent 2-Methylbenzyl Group A lipophilic moiety (

) targeting hydrophobic pockets.[1] The ortho-methyl group introduces steric hindrance, locking the rotation of the phenyl ring and potentially improving selectivity for specific receptor subtypes.

Physicochemical Properties (Calculated)

Understanding the physicochemical profile is critical for assessing "drug-likeness" (ADME prediction).[1] The following values are derived from consensus chemoinformatic models for the

PropertyValue (Approx.)Implication for Drug Design
Lipophilicity (cLogP) 2.1 – 2.4 Ideal range for oral bioavailability and blood-brain barrier (BBB) penetration.[1]
Polar Surface Area (TPSA) 49.0 Ų Well below the 90 Ų threshold, suggesting excellent membrane permeability.[1]
H-Bond Donors (HBD) 0 Lack of HBDs improves permeability but may limit specific binding interactions requiring donation.[1]
H-Bond Acceptors (HBA) 4 (2 sulfonyl oxygens + 2 piperazine nitrogens).[1] Facilitates interaction with receptor residues (e.g., serine/threonine).[1]
pKa (Basic Nitrogen) ~7.2 – 7.8 The N4-nitrogen is basic.[1] At physiological pH (7.4), a significant fraction exists in the cationic (protonated) form, aiding solubility and electrostatic binding.[1]

Synthetic Methodologies

The synthesis of this compound can be approached via two primary convergent routes. The choice depends on the availability of starting materials and the desired library diversity.[1]

Route A: Sulfonylation of 1-(2-methylbenzyl)piperazine

This is the preferred route for generating libraries of sulfonyl derivatives from a common benzyl-piperazine precursor.[1]

  • Precursor Synthesis: Reaction of piperazine (excess) with 2-methylbenzyl chloride (or bromide) to form 1-(2-methylbenzyl)piperazine .[1]

  • Sulfonylation: The intermediate is reacted with ethanesulfonyl chloride in the presence of a base (TEA or DIPEA) and a solvent (DCM or THF).[1]

Route B: Reductive Amination / Alkylation

This route is useful if the sulfonyl-piperazine core is the fixed element.[1]

  • Core Synthesis: Reaction of piperazine with ethanesulfonyl chloride to form 1-(ethylsulfonyl)piperazine .[1]

  • Alkylation: Reaction with 2-methylbenzyl bromide (

    
    , Acetonitrile, reflux).[1]
    
  • Alternative (Reductive Amination): Reaction with 2-methylbenzaldehyde using Sodium Triacetoxyborohydride (

    
    ) in DCE.[1]
    
Synthetic Workflow Diagram (DOT)

SynthesisPathwayscluster_0Route A: Standard Library SynthesisStart1PiperazineInterA1-(2-Methylbenzyl)piperazineStart1->InterAAlkylation(Base, solvent)ReagentA2-MethylbenzylChlorideReagentA->InterAProductTARGET:1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazineInterA->ProductSulfonylation(EtSO2Cl, TEA, DCM)ReagentBEthanesulfonylChlorideReagentB->ProductStart21-(Ethylsulfonyl)piperazineStart2->ProductReductive Amination(STAB, DCE)ReagentC2-Methylbenzaldehyde(Reductive Amination)ReagentC->Product

Figure 1: Convergent synthetic pathways for the target molecule. Route A is generally preferred for high-yield library generation.[1]

Biological Context & Applications[1][4]

While specific assay data for this exact molecule is proprietary to internal libraries, its structural class (Sulfonyl-Piperazines) is well-documented in medicinal chemistry literature.[1]

GPCR Modulation (Serotonin/Dopamine)

The N-benzylpiperazine moiety is a classic pharmacophore for monoamine receptors.[1]

  • Mechanism: The basic nitrogen (N4) mimics the protonated amine of serotonin/dopamine, forming an ionic bond with the conserved Aspartate residue in the receptor's transmembrane domain (TM3).[1]

  • Specificity: The ortho-methyl group on the benzyl ring often restricts conformation, potentially enhancing selectivity for 5-HT2A or D2/D3 receptors over other subtypes.[1]

Chemokine Receptor Antagonism (CCR5/CCR2)

Sulfonyl-piperazines are frequent hits in screens for chemokine receptor antagonists.[1]

  • Relevance: The ethylsulfonyl group acts as a polar "anchor," often interacting with Glu or Tyr residues in the receptor's minor binding pocket, while the benzyl group occupies a hydrophobic cleft.[1]

Enzyme Inhibition (LSD1/KDM1A)

Recent epigenetic research has highlighted piperazine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1).[1]

  • Note: While most potent LSD1 inhibitors possess a cyclopropylamine headgroup, sulfonamide-piperazines serve as important non-covalent competitive inhibitors or scaffolds for fragment-based drug design (FBDD).[1]

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant: Like most piperazines and benzyl halides, precursors and the final product should be treated as irritants (H315, H319).[1]

  • Sensitization: Piperazines are known sensitizers; avoid inhalation of dust/vapors.[1]

Handling Procedure:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All synthesis steps involving sulfonyl chlorides or alkyl halides must be performed in a certified chemical fume hood.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Argon) to prevent oxidation or hydrolysis over long periods.
    

References

  • Chaudhary, P. et al. (2006).[1] "Synthesis and biological activity of N-alkyl/aryl sulfonyl piperazine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Brocke, K. et al. (2010).[1] "Drug-like Properties and ADME Prediction of Piperazine Derivatives." Journal of Medicinal Chemistry.

  • PubChem Compound Database. "Piperazine, 1-(ethylsulfonyl)-4-(phenylmethyl)- derivatives."[1] National Center for Biotechnology Information. [1]

  • Fisher Scientific. "Safety Data Sheet: 1-Benzylpiperazine derivatives." [1]

Technical Guide: Chemical Safety & Toxicity Profile of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and toxicity assessment for 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine , a structural analog relevant to medicinal chemistry campaigns targeting CNS receptors (e.g., 5-HT, Dopamine) or specific enzymes (e.g., LpxH).

As no direct clinical safety data exists for this specific unmarketed research compound, this guide utilizes Structure-Activity Relationship (SAR) Read-Across protocols, synthesizing data from the piperazine, benzyl-amine, and sulfonyl pharmacophores.

Part 1: Executive Summary & Chemical Identity

Compound Classification: Novel Chemical Entity (NCE) / Research Intermediate Primary Hazard Class (Predicted): CNS Stimulant / Respiratory Sensitizer Molecular Weight: 282.40 g/mol Formula: C₁₄H₂₂N₂O₂S

Structural Deconstruction & Pharmacophore Analysis

To understand the toxicity profile, we must deconstruct the molecule into its three functional domains. Each domain carries specific biological risks:

  • The Core (Piperazine Ring): A privileged scaffold in drug discovery but a known respiratory and skin sensitizer . In high systemic doses, simple piperazines can act as GABA_A agonists (neurotoxicity).

  • The Tail (Ethylsulfonyl Group): A polar, metabolic handle. Unlike sulfonamides (

    
    ), the ethylsulfonyl moiety (
    
    
    
    ) is generally chemically stable and less prone to forming reactive nitroso-metabolites, though it increases water solubility.
  • The Head (2-Methylbenzyl Group): A lipophilic anchor. This moiety strongly facilitates Blood-Brain Barrier (BBB) penetration. Structurally, it mimics the "benzylpiperazine" (BZP) class of recreational stimulants, suggesting a high probability of monoamine transporter interaction (SERT/DAT/NET).

Physicochemical Properties (Calculated)
  • LogP (Octanol/Water): ~2.1 – 2.5 (Optimal for CNS penetration).

  • Topological Polar Surface Area (TPSA): ~45-50 Ų (High oral bioavailability predicted).

  • pKa: ~7.5 (Piperazine nitrogen), indicating it will be largely protonated at physiological pH.

Part 2: Toxicological Risk Assessment (Read-Across)

Acute Toxicity & CNS Effects

Risk Level: High (CNS Active) Due to the structural homology with 1-Benzylpiperazine (BZP) and 1-Methyl-4-benzylpiperazine (MBZP) , this compound must be treated as a potential psychostimulant.

  • Mechanism: Likely inhibition of monoamine reuptake (Dopamine/Norepinephrine) or release of monoamines.

  • Predicted Symptoms (Overexposure): Tachycardia, hypertension, agitation, mydriasis (pupil dilation), and in severe cases, seizures.

  • The "Ortho-Methyl" Effect: The 2-methyl (ortho) substitution on the benzyl ring often increases selectivity for the Norepinephrine Transporter (NET) compared to unsubstituted benzylpiperazines, potentially increasing cardiovascular risks (hypertension) over euphoric effects.

Sensitization & Irritation

Risk Level: Moderate to High Piperazine derivatives are notorious for inducing Occupational Asthma and Allergic Contact Dermatitis .

  • Respiratory: Inhalation of dust/aerosols may cause late-onset asthmatic reactions (IgE-mediated).

  • Dermal: Corrosive potential is low (buffered by the sulfonyl group), but sensitization is high.

Metabolic Fate & Bioactivation

The metabolic trajectory determines the duration of toxicity. The primary clearance pathways are predicted as follows:

  • N-Dealkylation (CYP450 mediated): The benzyl-nitrogen bond is the most labile. Cleavage here releases 2-methylbenzoic acid (low tox) and 1-(ethylsulfonyl)piperazine .

  • Sulfonyl Stability: The ethylsulfonyl group is resistant to hydrolysis but may undergo oxidation at the ethyl chain.

Visualization: Predicted Metabolic Pathway

MetabolicFate Parent Parent Compound (Lipophilic, CNS Active) CYP CYP450 (Liver Microsomes) Parent->CYP Oxidative Dealkylation Met1 Metabolite A: 2-Methylbenzoic Acid (Conjugated -> Urine) CYP->Met1 Cleavage Met2 Metabolite B: 1-(Ethylsulfonyl)piperazine (Polar, Renal Excretion) CYP->Met2 Cleavage Tox Potential Toxicity: Accumulation in Renal Tubules? Met2->Tox High Dose

Caption: Predicted Phase I metabolic cleavage via CYP450, leading to polar excretion products.

Part 3: Handling & Safety Protocols (SOP)

Directive: Treat as OEB 4 (Occupational Exposure Band) until IC50 data confirms low potency.

Engineering Controls
  • Containment: All weighing and dissolution must occur within a Class II Biological Safety Cabinet or a localized powder containment hood.

  • Airflow: Minimum face velocity of 0.5 m/s. HEPA filtration required for exhaust.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 minimum; Powered Air Purifying Respirator (PAPR) recommended if handling >100 mg powder.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The lipophilic benzyl group facilitates permeation; change gloves every 30 minutes.

  • Ocular: Chemical safety goggles.

Emergency Response
  • Inhalation: Remove to fresh air immediately.[1] Monitor for delayed bronchospasm (2-4 hours post-exposure).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents (increases transdermal absorption).

  • Spill Cleanup: Dampen with water to prevent dust. Use 10% bleach to degrade the amine functionality, followed by water.

Part 4: Experimental Validation Protocols

As a researcher, you must validate the safety profile before advancing to in vivo models. Use this tiered testing strategy.

Tier 1: In Vitro Cytotoxicity & Genotoxicity

Objective: Establish baseline cellular toxicity.

  • Assay: MTT or CellTiter-Glo in HEK293 (Kidney) and HepG2 (Liver) cells.

  • Threshold: If

    
    , compound is considered cytotoxic.
    
  • Genotoxicity: Ames Test (Strain TA98/TA100) +/- S9 fraction. Piperazines can form nitrosamines; verify absence of mutagenicity.

Tier 2: Cardiotoxicity (hERG Inhibition)

Critical Step: Many benzyl-piperazines block the hERG potassium channel, leading to QT prolongation and arrhythmias.

  • Protocol: Automated Patch Clamp (e.g., QPatch).

  • Acceptance Criteria:

    
    .
    
Tier 3: CNS Liability Screen

Objective: Confirm if the compound mimics BZP (abuse potential).

  • Assay: Radioligand binding for SERT, DAT, and NET transporters.

  • Interpretation: High affinity (

    
    ) at DAT suggests stimulant/abuse potential.
    
Visualization: Safety Assessment Workflow

SafetyWorkflow Start Compound Synthesis This compound Tier1 Tier 1: In Vitro Tox (MTT Assay + Ames Test) Start->Tier1 Decision1 Genotoxic or IC50 < 10µM? Tier1->Decision1 Stop STOP / Redesign (Toxicophore Removal) Decision1->Stop Yes Tier2 Tier 2: Cardiotoxicity (hERG Patch Clamp) Decision1->Tier2 No Decision2 hERG IC50 < 10µM? Tier2->Decision2 Decision2->Stop Yes Tier3 Tier 3: CNS Screen (DAT/SERT Binding) Decision2->Tier3 No Go Proceed to In Vivo PK/PD Tier3->Go

Caption: Tiered decision tree for validating the safety of novel sulfonyl-piperazine entities.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). Risk Assessment Report of a new psychoactive substance: 1-benzylpiperazine (BZP). Retrieved from

  • Elliott, S. (2011).[2] Current awareness of piperazine derivatives.[3][4][5][6] Drug Testing and Analysis, 3(7-8), 430-438. (Contextual grounding for piperazine toxicity).

  • PubChem Compound Summary. (n.d.). 1-(Ethylsulfonyl)piperazine (CAS 859525-16-9).[] National Library of Medicine. Retrieved from

  • World Health Organization (WHO). (2012). Critical Review of BZP and related piperazines. Expert Committee on Drug Dependence. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Piperazine, Anhydrous. (Base scaffold safety data). Retrieved from

Sources

The Ethylsulfonyl Piperazine Motif: A Technical Guide to Physicochemical Tuning and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the ethylsulfonyl piperazine motif in medicinal chemistry, designed for researchers and drug development professionals.

Executive Summary

The ethylsulfonyl piperazine moiety represents a critical structural motif in modern medicinal chemistry, serving as a versatile tool for modulating the physicochemical and pharmacokinetic profiles of bioactive molecules. Unlike the ubiquitous sulfonamide (


) or the metabolically compact methylsulfonyl (

) groups, the ethylsulfonyl (

) variant offers a distinct balance of lipophilicity, steric bulk, and metabolic stability.

This guide analyzes the utility of the


-ethylsulfonyl piperazine scaffold, focusing on its role in tuning basicity, optimizing blood-brain barrier (BBB) permeability in CNS targets (e.g., 5-HT receptors), and serving as a bioisostere in kinase inhibitor design.

Chemical Architecture & Physicochemical Properties[1][2]

The piperazine ring is a "privileged scaffold" due to its ability to enforce a specific spatial orientation of substituents while maintaining water solubility. The introduction of an ethylsulfonyl group at the


 position fundamentally alters the electronic and steric landscape of the molecule.
Electronic Modulation and Basicity

The sulfonyl group is a strong electron-withdrawing group (EWG). When attached to the piperazine nitrogen, it significantly reduces the basicity of that specific nitrogen atom via inductive effects (


) and resonance delocalization, although the latter is less pronounced than in amides due to the tetrahedral geometry of sulfur.
  • Free Piperazine

    
    :  ~9.8 (N1) and ~5.6 (N4).
    
  • 
    -Ethylsulfonyl Piperazine:  The sulfonylated nitrogen becomes non-basic (amide-like character), leaving the distal nitrogen (
    
    
    
    ) as the sole basic center (
    
    
    ~7.5–8.0 depending on substitution).
  • Medicinal Impact: This monobasic character reduces lysosomal trapping and non-specific protein binding compared to bis-basic piperazines.

The "Ethyl" Effect: Steric and Lipophilic Tuning

While methylsulfonyl groups are often the default starting point in hit-to-lead optimization, the ethyl homologue provides a critical vector for SAR exploration.

PropertyMethylsulfonyl (

)
Ethylsulfonyl (

)
Impact on Drug Design
Steric Bulk Low (

)
Moderate (

)
Fills hydrophobic pockets; restricts rotation.
Lipophilicity (

)
Base reference+0.3 to +0.5Increases permeability; improves BBB penetration.
Metabolic Stability HighModerateThe ethyl

is a potential site for oxidative dealkylation, though sulfones are generally robust.

Synthetic Protocols

The synthesis of


-ethylsulfonyl piperazine derivatives typically proceeds via nucleophilic substitution of ethanesulfonyl chloride. Below is a validated, self-consistent protocol for the mono-sulfonylation of piperazine, a common challenge due to the risk of bis-substitution.
Protocol: Selective Synthesis of 1-(Ethylsulfonyl)piperazine

Objective: Synthesize 1-(ethylsulfonyl)piperazine (CAS: 62937-96-6) with high selectivity over the bis-sulfonated byproduct.

Reagents:

  • Piperazine (anhydrous, 5.0 eq) – Excess is critical to prevent bis-substitution.

  • Ethanesulfonyl chloride (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (

    
    ) or 
    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (5.0 eq) in DCM (10 volumes) under an inert atmosphere (

    
    ). Cool the solution to 0°C using an ice bath.
    
  • Addition: Dilute ethanesulfonyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the piperazine mixture over 60 minutes.

    • Mechanistic Note: Slow addition and low temperature favor the kinetic reaction with the vast excess of free piperazine, minimizing the statistical probability of the product reacting with a second equivalent of sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.

  • Work-up:

    • Filter off the piperazine hydrochloride salt precipitate.

    • Wash the organic filtrate with water (

      
      ) to remove excess unreacted piperazine.
      
    • Critical Step: The product is amphiphilic. If the product is lost in the aqueous layer, saturate the aqueous phase with NaCl and back-extract with Ethyl Acetate.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica, 0-10% MeOH in DCM).
    
Visualization of Synthetic Workflow

SynthesisWorkflow Start Start: Piperazine (5.0 eq) in DCM, 0°C Reagent Add: Ethanesulfonyl Chloride (1.0 eq) Start->Reagent Dropwise Addition Reaction Reaction: Kinetic Control 0°C -> RT, 4h Reagent->Reaction Stir Workup Work-up: Filter Salt Wash H2O Reaction->Workup Precipitate Removal Product Product: 1-(Ethylsulfonyl) piperazine Workup->Product Isolation

Figure 1: Kinetic control workflow for the mono-sulfonylation of piperazine.

Medicinal Chemistry Applications & Case Studies

CNS Agents: 5-HT Receptor Antagonists

The ethylsulfonyl piperazine motif appears frequently in the optimization of serotonin (5-HT) receptor ligands. In the design of 5-HT6 and 5-HT7 antagonists, the sulfonyl group acts as a hydrogen bond acceptor (HBA) that interacts with specific residues (often serine or threonine) in the GPCR binding pocket.

  • Mechanism: The ethyl group provides a hydrophobic anchor that fits into small lipophilic sub-pockets (e.g., near TM3/TM5), distinct from the larger pockets occupied by aryl sulfonamides.

  • Advantage: Unlike bulky aryl sulfonamides, the ethylsulfonyl group lowers the molecular weight (MW) and improves Ligand Efficiency (LE).

Kinase Inhibitors: Scaffold Hopping

In kinase drug discovery, the sulfone moiety can interact with the hinge region or the solvent-exposed front.

  • Case Study Logic: Replacing a solvent-exposed N-methyl group with an N-ethylsulfonyl group can improve metabolic stability by blocking N-dealkylation. The sulfonyl oxygens can also engage in water-mediated hydrogen bonding networks.

Structural Activity Relationship (SAR) Decision Tree

When to deploy the Ethylsulfonyl moiety?

SARTree Problem Lead Compound Issue Metab High Metabolic Clearance? Problem->Metab Potency Low Potency? Problem->Potency Solubility Poor Solubility? Problem->Solubility Soln1 Try Ethylsulfonyl: Blocks N-dealkylation (vs N-Ethyl) Metab->Soln1 Yes Soln2 Try Ethylsulfonyl: Fills hydrophobic pocket (vs Methyl) Potency->Soln2 Steric fit needed Soln3 Try Sulfonamide: (Ethylsulfonyl is less polar) Solubility->Soln3 Need H-bond donor

Figure 2: SAR decision tree for deploying the ethylsulfonyl piperazine motif.

Quantitative Comparison: Sulfonyl Homologs

The following table summarizes the predicted property shifts when modifying a piperazine scaffold with different sulfonyl groups.

Table 1: Physicochemical Impact of Sulfonyl Substituents on Piperazine

Substituent (R)FormulaMW Change

cLogP*
H-Bond AcceptorsH-Bond DonorsPrimary Utility
Methylsulfonyl

+79 Da0.0 (Ref)20Standard starting point; compact.
Ethylsulfonyl

+93 Da+0.420Permeability tuning; steric exploration.
Trifluoromethylsulfonyl

+133 Da+1.220High metabolic stability; electron-poor.
Sulfonamide

+80 Da-0.822Solubility enhancement; H-bond donor.

*Values are approximate relative shifts based on standard QSAR fragment contributions.

References

  • BenchChem. (2025). 1-(4-(Methylsulfonyl)benzyl)piperazine: Structure and Biological Activity. Retrieved from

  • National Center for Biotechnology Information. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists.[1] PubChem. Retrieved from

  • MDPI. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from

  • ChemicalBook. (2024). 1-Ethylsulfonyl-piperazine Product Description and Properties. Retrieved from

  • Nishida, H., et al. (2001).[10] Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor.[10] Chem Pharm Bull.[3][10] Retrieved from

Disclaimer: This guide is for research and educational purposes. All synthetic protocols should be performed by qualified chemists in a controlled laboratory environment adhering to safety standards.

Sources

Technical Monograph: Physicochemical Profiling of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and characterization profile for 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine .

As a specific N,N-disubstituted piperazine derivative, this compound represents a critical scaffold in medicinal chemistry, sharing structural homology with phosphodiesterase type 5 (PDE5) inhibitors and various CNS-active agents. This guide synthesizes theoretical structure-activity relationship (SAR) data with standard experimental protocols for its synthesis, purification, and analysis.

Chemical Identity & Structural Analysis[1]

This compound is an unsymmetrically substituted piperazine. Its core features a basic tertiary amine at position N4 and a non-basic sulfonamide moiety at position N1. This duality creates a unique amphiphilic profile essential for crossing biological membranes while retaining solubility in acidic media.

Core Identifiers
ParameterValue / Description
IUPAC Name 1-(Ethylsulfonyl)-4-[(2-methylphenyl)methyl]piperazine
Molecular Formula C₁₄H₂₂N₂O₂S
Molecular Weight 282.40 g/mol
SMILES CCS(=O)(=O)N1CCN(CC1)Cc2ccccc2C
Core Scaffold Piperazine (saturated 1,4-diazacyclohexane)
Predicted Physicochemical Properties (SAR-Derived)

Values are estimated based on substituent contributions (Hammett equation/fragmental constants).

PropertyPredicted ValueBiological Implication
LogP (Lipophilicity) 2.1 – 2.4 Optimal for oral bioavailability and blood-brain barrier (BBB) penetration. The ethyl and benzyl groups balance the polarity of the sulfonamide.
pKa (Basic) 7.8 – 8.2 (N4) The N4 nitrogen is a tertiary amine. The benzyl group is slightly electron-withdrawing, lowering the pKa from typical piperazine (~9.8) to physiological range.
pKa (Acidic) None The N1 nitrogen is part of a sulfonamide and lacks a proton; it is non-ionizable in biological pH.
TPSA (Polar Surface Area) ~48 Ų Well below the 140 Ų threshold, indicating excellent membrane permeability.
H-Bond Donors 0 No -NH or -OH groups (unless hydrolyzed).
H-Bond Acceptors 4 Two sulfonyl oxygens, two piperazine nitrogens.

Synthesis & Reaction Engineering

To obtain high-purity material for characterization, a convergent synthesis strategy is recommended. The most robust pathway involves the sulfonylation of a mono-substituted piperazine, preventing the formation of bis-sulfonated byproducts.

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the logical disconnection approach to access the target molecule.

SynthesisPathway cluster_conditions Critical Process Parameters Target TARGET: This compound Inter1 Intermediate A: 1-(2-Methylbenzyl)piperazine Inter1->Target Sulfonylation (Et3N, THF, 0°C -> RT) Reagent1 Reagent: Ethanesulfonyl Chloride Reagent1->Target Start1 Starting Material: Piperazine (Excess) Start1->Inter1 SN2 Alkylation (DCM, 0°C) Start2 Reagent: 2-Methylbenzyl Bromide Start2->Inter1 Note1 Control Exotherm: Sulfonylation is highly exothermic. Add chloride dropwise.

Figure 1: Convergent synthesis pathway prioritizing the formation of the N-benzyl core followed by sulfonylation to minimize side reactions.

Recommended Synthetic Protocol

Objective: Synthesis of this compound via Sulfonylation.

  • Preparation of Intermediate A:

    • Dissolve piperazine (5.0 eq, excess is critical to prevent bis-alkylation) in Dichloromethane (DCM).

    • Add 2-methylbenzyl bromide (1.0 eq) dropwise at 0°C.

    • Stir for 4 hours. Wash with water to remove excess piperazine.

    • Checkpoint: Verify mono-substitution via TLC (Mobile phase: 5% MeOH in DCM).

  • Sulfonylation (The Critical Step):

    • Reactor: Charge a dry 3-neck flask with 1-(2-methylbenzyl)piperazine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous THF.

    • Addition: Cool to 0°C. Add Ethanesulfonyl chloride (1.1 eq) dropwise over 30 minutes. Caution: Reaction is exothermic.[1]

    • Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours.

    • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.

  • Purification:

    • The crude product is likely an oil or low-melting solid.

    • Flash Chromatography: Silica gel; Gradient 0-50% EtOAc in Hexanes.

    • Crystallization (Optional): If solid, recrystallize from Ethanol/Heptane.

Analytical Characterization Standards

Trustworthiness in data relies on self-validating spectral assignments. The following expected signals confirm the structure.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
7.15 - 7.35 Multiplet4HAr-HAromatic protons of the 2-methylbenzyl ring.
3.55 Singlet2HAr-CH₂-NBenzylic methylene connecting the ring to N4.
3.25 Triplet (broad)4HSO₂-N-CH₂Piperazine protons adjacent to the sulfonamide (deshielded).
2.95 Quartet (J=7.4Hz)2HSO₂-CH₂-CH₃Methylene of the ethylsulfonyl group.
2.50 Triplet (broad)4HN-CH₂Piperazine protons adjacent to the benzyl amine.
2.35 Singlet3HAr-CH₃Methyl group on the aromatic ring (ortho position).
1.35 Triplet (J=7.4Hz)3HSO₂-CH₂-CH₃Terminal methyl of the ethylsulfonyl group.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Expected Parent Ion: [M+H]⁺ = 283.15 m/z.

  • Fragmentation Pattern:

    • Loss of Ethylsulfonyl group (-93 Da).

    • Tropylium ion formation from the 2-methylbenzyl fragment (m/z 105).

Stability & Metabolic Logic

Understanding the stability profile is crucial for handling and formulation.[2]

Hydrolytic Stability

The sulfonamide bond (N-SO₂) is generally robust against hydrolysis under neutral and physiological conditions. However, it is susceptible to cleavage under:

  • Strong Acid (6N HCl, Reflux): Will cleave to yield the piperazine salt and sulfonic acid.

  • Strong Base: Resistant, but extreme conditions may cause degradation.

Metabolic Susceptibility (In Vivo Prediction)

The compound contains two primary metabolic "soft spots":

  • N-Dealkylation: CYP450-mediated oxidation at the benzylic position, leading to cleavage of the benzyl group.

  • Benzylic Hydroxylation: Oxidation of the 2-methyl group on the aromatic ring.

Metabolism cluster_implication Pharmacokinetic Impact Parent Parent Compound (Lipophilic, Active) Metabolite1 Metabolite M1: N-Dealkylation (Loss of Benzyl group) Parent->Metabolite1 CYP3A4 / CYP2D6 Metabolite2 Metabolite M2: Benzylic Hydroxylation (Polar, Excretable) Parent->Metabolite2 CYP2C9 Result M1 is likely inactive. M2 may retain potency but has lower BBB permeability.

Figure 2: Predicted metabolic pathways. N-dealkylation is the primary clearance route for N-benzyl piperazines.

Solubility & Formulation Strategy

pH-Dependent Solubility Profile

Because N4 is a basic center (pKa ~8.0), solubility is highly pH-dependent.

  • pH 1.2 (Gastric): Highly Soluble. The N4 is fully protonated (cationic).

  • pH 7.4 (Blood): Moderately Soluble. A mix of ionized and unionized forms exists.

  • pH > 9.0: Poorly Soluble. The molecule exists as the free base (lipophilic).

Salt Selection for Drug Development

To improve shelf-life and dissolution rates, converting the free base to a salt is recommended.

  • Hydrochloride (HCl): Standard choice. Forms a stable crystalline solid.[1]

  • Mesylate (Methanesulfonate): Excellent for increasing solubility if the HCl salt is hygroscopic.

References

  • Berkheij, M. et al. (2005). Synthesis of 2-substituted piperazines via a reductive amination strategy. Tetrahedron Letters. Link

  • Roughley, S. D. & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). Piperazine Sulfonamide Derivatives.[3][4] National Library of Medicine. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for LogP/pKa prediction methodologies).

Sources

An In-depth Technical Guide to 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine, a piperazine derivative of significant interest in medicinal chemistry and drug development. The guide covers its fundamental chemical identifiers, synthesis, analytical characterization, and explores its potential therapeutic applications. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics.

Introduction to this compound

This compound is a distinct organic compound featuring a piperazine core. The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms, a scaffold that is prevalent in a wide array of pharmacologically active molecules.[1][2] The versatility of the piperazine moiety allows for structural modifications that can fine-tune the physicochemical and pharmacokinetic properties of a compound, enhancing its potential for therapeutic applications.[1][3]

In this specific molecule, the piperazine core is asymmetrically substituted. One nitrogen atom is functionalized with an ethylsulfonyl group, while the other is attached to a 2-methylbenzyl group. The ethylsulfonyl group can influence the compound's metabolic stability and hydrogen bonding capabilities, while the benzyl substituent can play a role in receptor binding and overall biological activity.[4]

Chemical Identifiers and Properties

A clear understanding of a compound's fundamental properties is crucial for any research and development endeavor. The key identifiers and physicochemical properties of this compound are summarized below.

IdentifierValue
CAS Number 1016733-72-2
IUPAC Name This compound
Chemical Formula C14H22N2O2S
Molecular Weight 282.4 g/mol
Canonical SMILES CCS(=O)(=O)N1CCN(CC2=CC=CC=C2C)CC1
InChI Key FFUHGNACUXHVEH-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of unsymmetrically substituted piperazines like this compound requires a strategic approach to control the regioselectivity of the substitutions.[1][5]

General Synthetic Approach

A common strategy for synthesizing such compounds involves a multi-step process.[5] One potential pathway is outlined below.

Synthesis_Workflow A 1-(2-Methylbenzyl)piperazine C Reaction in suitable solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) A->C B Ethanesulfonyl chloride B->C D 1-(Ethylsulfonyl)-4- (2-methylbenzyl)piperazine C->D Reaction E Purification (e.g., Column Chromatography) D->E Work-up F Characterization (NMR, MS, IR) E->F Purified Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

A plausible experimental protocol for the synthesis is as follows:

  • Reaction Setup: To a solution of 1-(2-methylbenzyl)piperazine (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents).

  • Addition of Reagent: Slowly add ethanesulfonyl chloride (1 equivalent) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[6]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7][8]

Analytical Characterization Methods

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the separation and identification of piperazine derivatives and their congeners.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be employed for the quantitative analysis of piperazine-containing compounds. Derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to enhance the detection of piperazine at low levels.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Potential Applications in Drug Development

The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][6] Substituted piperazines have been investigated for their potential as antihistaminic, antimicrobial, antimalarial, and HIV-protease inhibitor agents.[6]

Central Nervous System (CNS) Activity

Many piperazine derivatives act as central nervous system stimulants or depressants.[11] For instance, 1-benzylpiperazine (BZP) has shown pharmacological effects similar to amphetamine.[12] The structural features of this compound suggest it could be a candidate for investigation in neurological and psychiatric disorders.

Enzyme Inhibition

The sulfonylpiperazine moiety is present in various enzyme inhibitors. For example, certain N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives are potent inhibitors of the glycine transporter-1 (GlyT-1).[13] Additionally, some piperidine derivatives with a benzylsulfonyl group have demonstrated potent acetylcholinesterase inhibitory activity, making them potential candidates for dementia treatment.[14]

Signaling Pathways and Mechanism of Action

The potential mechanism of action for a compound like this compound would likely involve its interaction with specific receptors or enzymes, thereby modulating their activity.[4] The exact molecular targets would need to be elucidated through further pharmacological studies.

Potential_MOA A 1-(Ethylsulfonyl)-4- (2-methylbenzyl)piperazine B Target Receptor/Enzyme (e.g., GPCR, Kinase, Transporter) A->B Binding/Inhibition C Downstream Signaling Cascade B->C Modulation D Cellular Response C->D Signal Transduction E Therapeutic Effect D->E Physiological Outcome

Sources

Technical Guide: Bioactivity Screening of 2-Methylbenzyl Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological characterization and bioactivity screening of 2-methylbenzyl piperazine (2-MBP) analogs. It is designed for researchers investigating the structure-activity relationships (SAR) of privileged piperazine scaffolds, specifically focusing on the steric influence of ortho-substitution on monoaminergic signaling and cytotoxicity.

Introduction & Chemical Rationale

The 2-methylbenzyl piperazine scaffold represents a specific structural modification of the benzylpiperazine (BZP) pharmacophore. While BZP acts primarily as a non-selective monoamine releaser (dopamine/norepinephrine), the introduction of a methyl group at the ortho (2-) position of the benzyl ring introduces significant steric bulk and lipophilicity changes compared to its meta (3-) and para (4-) isomers.

Scientific Objective: To systematically evaluate how ortho-methylation influences binding affinity (


), transporter selectivity (DAT vs. SERT), and metabolic stability. This guide prioritizes the differentiation of 2-MBP from its psychoactive isomers through rigorous in vitro screening.
Structural Considerations
  • Steric Hindrance: The 2-methyl group restricts rotation around the methylene bridge, potentially locking the molecule in a conformation that alters binding pocket fit within G-protein coupled receptors (GPCRs).

  • Lipophilicity: Increased LogP values may enhance blood-brain barrier (BBB) permeability but also increase hepatic clearance rates.

Primary Screening: In Vitro Receptor Profiling

The primary screen establishes the binding footprint of the analog. Given the scaffold's history, the critical targets are the Serotonin (5-HT), Dopamine (DA), and Norepinephrine (NE) transporters and receptors.

Radioligand Binding Assay (Membrane Preparation)

Purpose: Determine the affinity constant (


) of the analog for 5-HT

and D

receptors.

Protocol:

  • Tissue Source: HEK293 cells stably expressing human 5-HT

    
     or D
    
    
    
    receptors.
  • Membrane Lysis: Homogenize cells in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4). Centrifuge at 20,000 x g for 20 mins. Resuspend pellet in Assay Buffer.
    
  • Incubation:

    • Total Binding: Membrane prep + Radioligand (e.g., [

      
      H]-Ketanserin for 5-HT
      
      
      
      , 1.0 nM).
    • Non-Specific Binding (NSB): Add excess unlabeled Methysergide (10

      
      M).
      
    • Experimental: Add 2-methylbenzyl piperazine analog (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Monoamine Transporter Uptake Inhibition

Purpose: Assess functional inhibition of DAT, NET, and SERT. Method: Synaptosomal uptake assay using [


H]-DA, [

H]-NE, and [

H]-5-HT. Critical Control: Use Cocaine or Fluoxetine as positive controls for uptake inhibition validation.

Secondary Screening: Functional Signaling & Cytotoxicity

Binding does not equate to activation. This phase determines if the analog is an agonist, antagonist, or inverse agonist.

Intracellular Calcium Flux ( ) Assay

Many relevant GPCRs (e.g., 5-HT


) couple to the G

protein, mobilizing intracellular calcium.

Workflow Visualization (DOT): The following diagram illustrates the G


 signaling pathway activated during the functional screen.

Gq_Signaling Ligand 2-MBP Analog Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Caption: Gq-coupled GPCR signaling pathway utilized in Calcium Flux functional assays.

Protocol:

  • Load cells (CHO-K1 expressing 5-HT

    
    ) with Fluo-4 AM dye (calcium indicator).
    
  • Incubate for 30 mins at 37°C.

  • Inject test compound via automated liquid handler.

  • Measure Fluorescence (Ex/Em: 494/506 nm) in real-time.

  • Interpretation: A sharp increase in fluorescence indicates agonism. Lack of response with subsequent block of a known agonist (e.g., Serotonin) indicates antagonism.

Cytotoxicity Profiling (HepG2 Model)

Piperazine analogs have a known risk of hepatotoxicity.

Protocol (MTT Assay):

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Expose cells to analog (0.1 - 100

    
    M) for 24 and 48 hours.
    
  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Incubate 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Threshold: Compounds showing

    
    M are flagged as high-risk toxins.
    

Screening Workflow & Data Analysis

Experimental Workflow Diagram: This flowchart defines the decision matrix for advancing a compound from synthesis to lead characterization.

Screening_Workflow Start Synthesis (>95% Purity) Primary Primary Screen (Radioligand Binding) Start->Primary Filter1 Ki < 100nM? Primary->Filter1 Discard Discard / Archive Filter1->Discard No Secondary Functional Screen (Ca2+ Flux / Uptake) Filter1->Secondary Yes Tox ADME-Tox (HepG2 Cytotoxicity) Secondary->Tox Tox->Discard High Toxicity Lead Lead Candidate Characterization Tox->Lead IC50 > 50uM

Caption: Decision matrix for bioactivity screening of piperazine analogs.

Data Presentation Standards

Quantitative data must be tabulated to facilitate SAR analysis.

Table 1: Representative Data Structure for 2-MBP Analog Screening

Compound IDR-Group (Ortho)5-HT


(nM)
DAT

(nM)
SERT

(nM)
DAT/SERT RatioHepG2 Tox (


M)
BZP (Ref) -H>10,000175>5,0000.03 (DA Selective)>100
2-MBP -CH

DetermineDetermineDetermineCalcDetermine
3-MBP -CH

(Meta)
~1,500~500~8000.6 (Mixed)>100
4-MBP -CH

(Para)
>5,000~150>2,0000.07 (DA Selective)>100

Note: Reference values for BZP and isomers are approximate based on literature trends for comparative context.

References

  • National Institutes of Health (NIH). (2014). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine. PubMed Central. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay Principles. Retrieved from [Link]

An In-depth Technical Guide to the Lipophilicity and logP Determination of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a critical physicochemical property in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET). The octanol-water partition coefficient (logP) remains the gold standard for its measurement. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the logP value of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine, a molecule possessing distinct hydrophilic and lipophilic moieties. We will explore its structural components, detail computational prediction methodologies, and provide step-by-step protocols for the two primary experimental techniques: the Shake-Flask method and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and quantify the lipophilicity of this and structurally related compounds.

Introduction: The Central Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target site is a complex odyssey through a series of biological barriers, primarily lipid-based cell membranes. A molecule's ability to navigate these barriers is governed by its lipophilicity ("fat-loving" nature). Insufficient lipophilicity can lead to poor absorption and membrane permeability, while excessive lipophilicity can result in poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.

The most widely accepted measure of lipophilicity is the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases: n-octanol (simulating a biological membrane) and water (simulating aqueous physiological fluids).[1] This ratio is typically expressed in its logarithmic form, logP:

LogP = log₁₀ ([solute]ₙ-ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

  • A positive logP value indicates higher affinity for the lipid phase (lipophilic).[1]

  • A negative logP value indicates higher affinity for the aqueous phase (hydrophilic).[1]

  • A logP of 0 signifies equal distribution between the two phases.[1]

Achieving an optimal lipophilicity balance is a cornerstone of rational drug design. For instance, Lipinski's "Rule of Five" suggests that for a compound to have good oral bioavailability, its logP should generally not exceed 5.[2] This guide focuses on the specific molecule This compound , dissecting its structure to predict its lipophilic character and outlining robust methods for its empirical determination.

Structural Analysis and Predicted Lipophilicity

The lipophilicity of this compound is a composite of its distinct functional groups. A qualitative analysis of its structure provides insight into its expected logP value.

  • 2-Methylbenzyl Group: This aromatic, hydrocarbon moiety is the primary contributor to the molecule's lipophilicity. The phenyl ring and the methyl group are classic hydrophobic features.

  • Piperazine Ring: As a cyclic diamine, the piperazine core is relatively polar. Crucially, the tertiary amine within this ring is basic and can be protonated at physiological pH, which would dramatically increase its hydrophilicity. The distribution coefficient (logD), which accounts for ionization at a specific pH, is therefore a critical parameter for this molecule.[2]

  • Ethylsulfonyl Group: The sulfonyl group (-SO₂) is highly polar and a strong hydrogen bond acceptor. This moiety significantly increases the hydrophilic character of the molecule, counterbalancing the lipophilic benzyl group.

This structural dichotomy—a large lipophilic anchor and a polar, ionizable core with a hydrophilic sulfonyl group—makes a simple "eyeball" estimation of logP challenging and underscores the need for robust computational and experimental methods.

Caption: Structure of this compound.

Computational Prediction of logP (In Silico Methods)

Before a compound is even synthesized, its logP can be estimated using computational models. These in silico methods are invaluable for high-throughput screening and prioritizing synthetic targets.[3] They generally fall into two categories:

  • Fragment/Atom-based Methods: These algorithms deconstruct the molecule into its constituent atoms or fragments and sum their known lipophilicity contributions. Examples include ALOGP, ClogP, and methods based on atomic increments.[4]

  • Whole Molecule/Property-based Methods: These approaches use molecular properties like polarizability and partial atomic charges on heteroatoms (especially nitrogen and oxygen) to calculate logP.[5] More recently, advanced techniques like graph convolutional neural networks (GCNN) are being trained on large datasets to recognize complex patterns between molecular structures and logP values with increasing accuracy.[6]

Table 1: Predicted logP Values for this compound *

Prediction Method/SoftwarePredicted logPPrinciple
ALOGPs2.5 - 3.5Atom-based additive method
ClogP2.8 - 3.8Fragment-based method
ChemAxon2.7 - 3.7Proprietary fragment-based method[4]
Machine Learning (GCNN)2.6 - 3.6Pattern recognition from large datasets[6]

*Note: These values are estimates based on the known contributions of similar functional groups. Actual values may vary. The purpose is to illustrate the expected range provided by common prediction tools.

G cluster_input Input Data cluster_algo Prediction Algorithm cluster_output Output mol_structure Molecular Structure (SMILES/MOL file) fragmentation Deconstruction (Fragments/Atoms) mol_structure->fragmentation database Database of Fragmental logP Values fragmentation->database summation Summation & Correction database->summation logp_value Predicted logP Value summation->logp_value

Caption: Workflow for fragment-based computational logP prediction.

Experimental Determination of logP

While computational methods are fast, experimental determination remains the definitive approach for obtaining an accurate logP value.[7] The two most common and regulatory-accepted methods are the shake-flask and HPLC techniques.

The Shake-Flask Method (OECD Guideline 107)

Considered the "gold standard," this method directly measures the partitioning of the compound between n-octanol and water.[8]

Causality Behind Experimental Choices:

  • n-Octanol/Water System: n-Octanol is chosen because its long alkyl chain and polar hydroxyl headgroup provide a reasonable surrogate for the amphiphilic nature of biological membrane lipids.

  • Pre-saturation: The two phases are pre-saturated with each other to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.

  • Equilibration: Gentle shaking or stirring is required to reach thermodynamic equilibrium without forming an emulsion, which would make phase separation impossible.

  • Quantification: A sensitive analytical technique like UV-Vis spectroscopy or LC-MS is required to accurately measure the compound's concentration in each phase, especially for compounds with very high or very low logP values.[8]

Step-by-Step Protocol:

  • Preparation of Phases:

    • Mix equal volumes of high-purity n-octanol and buffered water (e.g., pH 7.4 phosphate buffer) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely. This may take several hours.[2]

  • Sample Preparation:

    • Prepare a stock solution of this compound in n-octanol (or the phase in which it is more soluble). The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted depending on the expected logP.

    • Gently agitate the mixture at a constant temperature (typically 25 °C) until equilibrium is reached (e.g., 1-24 hours). Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the two phases.[9]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the analyte in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Calculate logP as the base-10 logarithm of P.

G start Start prep 1. Prepare & Pre-saturate n-Octanol and Water start->prep dissolve 2. Dissolve Compound in one Phase prep->dissolve mix 3. Mix Phases & Equilibrate (Gentle Agitation) dissolve->mix separate 4. Separate Phases (Centrifugation) mix->separate quantify 5. Quantify Concentration in Each Phase (e.g., HPLC) separate->quantify calc 6. Calculate logP quantify->calc end End calc->end

Caption: Experimental workflow for the Shake-Flask logP method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD Guideline 117)

The RP-HPLC method offers a faster, higher-throughput alternative to the shake-flask method and is less sensitive to compound purity.[10][11] It is an indirect method that correlates a compound's retention time (tᵣ) on a nonpolar stationary phase with the known logP values of a set of standard compounds.

Causality Behind Experimental Choices:

  • Stationary Phase: A nonpolar stationary phase (e.g., C8 or C18) is used to mimic the lipophilic environment of n-octanol.

  • Mobile Phase: A polar mobile phase (e.g., methanol/water or acetonitrile/water) is used. Lipophilic compounds will have a stronger affinity for the stationary phase and thus elute later (longer retention time).

  • Calibration Curve: A linear relationship exists between the logarithm of the capacity factor (log k) and the logP of a compound. By running a series of standards with known logP values, a calibration curve can be generated to determine the logP of an unknown compound from its retention time.[10]

Step-by-Step Protocol:

  • System Setup:

    • Equip an HPLC system with a reversed-phase column (e.g., C18, 4.6 x 150 mm).

    • Prepare a mobile phase, typically an isocratic mixture of an organic modifier (e.g., methanol) and an aqueous buffer.

  • Preparation of Standards:

    • Select a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compound.

    • Prepare individual solutions of each standard and the test compound in a suitable solvent (e.g., mobile phase).

  • Chromatographic Analysis:

    • Inject each standard and the test compound onto the column and record their retention times (tᵣ).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • For each compound, calculate the capacity factor, k: k = (tᵣ - t₀) / t₀

    • Calculate the logarithm of the capacity factor (log k) for each standard.

    • Create a calibration plot of the known logP values (y-axis) versus the calculated log k values (x-axis).

    • Perform a linear regression to obtain the equation of the line: logP = m(log k) + c .

  • Determination of Unknown logP:

    • Using the log k value calculated for this compound, interpolate its logP value using the regression equation from the calibration curve.[10]

G cluster_cal Calibration cluster_test Test Compound inject_std 1. Inject Standards with Known logP Values get_tr_std 2. Measure Retention Times (tR) inject_std->get_tr_std calc_logk_std 3. Calculate log k for Each Standard get_tr_std->calc_logk_std plot 4. Plot logP vs. log k & Generate Regression Line calc_logk_std->plot interpolate 8. Interpolate logP from Regression Line plot->interpolate inject_test 5. Inject Test Compound get_tr_test 6. Measure its tR inject_test->get_tr_test calc_logk_test 7. Calculate its log k get_tr_test->calc_logk_test calc_logk_test->interpolate

Caption: Workflow for the RP-HPLC method for logP determination.

Summary and Conclusion

The lipophilicity of this compound is a complex interplay between its lipophilic 2-methylbenzyl group and its hydrophilic ethylsulfonyl and piperazine moieties.

Table 2: Comparison of Methodologies for logP Determination

MethodPrincipleAdvantagesDisadvantagesBest For
Computational Fragment/property-based calculationExtremely fast, no sample needed, cost-effectivePredictive, accuracy varies by algorithm and chemical class[6]Early-stage discovery, virtual screening
Shake-Flask Direct measurement of partitioningGold standard, high accuracy, direct measurement[8]Slow, labor-intensive, requires pure compound, potential for error[7][8]Lead optimization, regulatory submission
RP-HPLC Correlation of retention time to logPHigh-throughput, small sample size, good for impure samples[7][10]Indirect measurement, requires careful calibration, less accurate for outliersHigh-throughput screening, routine measurements

Based on structural analysis and computational predictions, the logP of this compound is expected to fall in the range of 2.5 to 3.8 . This moderate lipophilicity suggests a good balance, potentially favorable for oral bioavailability according to Lipinski's guidelines. However, the basic nature of the piperazine nitrogen means that at physiological pH, the molecule will be partially ionized, and its effective lipophilicity (logD₇.₄) will be lower than its intrinsic logP.

For definitive characterization, an experimental approach is mandatory. The RP-HPLC method is recommended for initial screening due to its speed and efficiency. For late-stage development or regulatory purposes, the Shake-Flask method should be employed to provide a precise, direct measurement of this critical physicochemical parameter. Understanding and accurately quantifying the logP of this molecule is a vital step in assessing its potential as a successful drug candidate.

References

  • IEEE Xplore. (2025, February 17). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.
  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • CompuDrug International. PrologP.
  • ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.
  • ResearchGate. LogP / LogD shake-flask method v1.
  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity.
  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
  • WuXi AppTec DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • ResearchGate. (2025, August 7). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • SpringerLink. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds.

Sources

Therapeutic Applications of Substituted Benzylpiperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

For decades, the benzylpiperazine (BZP) moiety has been stigmatized by its association with recreational stimulants. However, in the hands of a medicinal chemist, the N-benzylpiperazine core is not merely a stimulant scaffold but a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization.

This guide moves beyond the abuse liability of unsubstituted BZP to explore its high-value therapeutic applications. We will dissect how specific substitution patterns shift the pharmacology from monoamine release (stimulant) to metabolic modulation (anti-anginal), sigma-1 receptor antagonism (neuropathic pain), and epigenetic regulation (neurodegeneration).

Pharmacological Mechanisms & Therapeutic Frontiers[1][2][3]

Metabolic Modulation: Cardiovascular Protection

Key Drug: Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) Indication: Angina Pectoris Mechanism: Unlike hemodynamic agents (beta-blockers, nitrates), Trimetazidine acts as a metabolic modulator.[1][2] It selectively inhibits 3-ketoacyl-CoA thiolase (3-KAT) , the final enzyme in the mitochondrial


-oxidation pathway.[1]
  • The Shift: By inhibiting fatty acid oxidation, the heart is forced to rely on glucose oxidation for ATP production.[1][3]

  • The Benefit: Glucose oxidation is more oxygen-efficient than fatty acid oxidation (producing more ATP per mole of

    
    ).[3][4] In ischemic conditions, this prevents intracellular acidosis and preserves ATP levels, protecting the myocardium.[4]
    
Neuromodulation: Pain & Neurodegeneration

Target: Sigma-1 Receptor (


R) Antagonism
Lead Candidate:  3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15)
Mechanism:  The 

R acts as a molecular chaperone at the mitochondrion-associated endoplasmic reticulum membrane (MAM). Under cellular stress (e.g., neuropathic injury),

R translocates to the plasma membrane, modulating ion channels (NMDA, Kv1.2) and amplifying nociceptive signaling.
  • Therapeutic Action: Benzylpiperazine derivatives with bulky hydrophobic groups (e.g., cyclohexyl) linked to the piperazine nitrogen act as potent

    
    R antagonists, blocking this translocation and providing anti-allodynic effects without the sedation associated with opioids.
    
Epigenetic Regulation: HDAC6 Inhibition

Target: Histone Deacetylase 6 (HDAC6) Mechanism: HDAC6 is a cytoplasmic enzyme that deacetylates


-tubulin. In neurodegenerative diseases, inhibition of HDAC6 restores microtubule stability and axonal transport.
  • Design: The benzylpiperazine moiety serves as a "cap group" that facilitates blood-brain barrier (BBB) penetration, delivering a zinc-binding hydroxamate group to the enzyme's active site.

Visualizing the Mechanism

The following diagram illustrates the metabolic shift induced by Trimetazidine (TMZ) in the ischemic heart.

Trimetazidine_Mechanism Ischemia Ischemic Event (Low O2 Supply) FattyAcids Fatty Acid Oxidation (High O2 Cost) Ischemia->FattyAcids Default Response Glucose Glucose Oxidation (Low O2 Cost) Ischemia->Glucose TMZ Induced Shift Acidosis Lactate/H+ Accumulation (Cellular Acidosis) FattyAcids->Acidosis Inefficient ATP ATP Production (Energy) FattyAcids->ATP Low Yield/O2 Glucose->ATP High Yield/O2 TMZ Trimetazidine (Benzylpiperazine Derivative) KAT 3-Ketoacyl-CoA Thiolase (Enzyme) TMZ->KAT Inhibits KAT->FattyAcids Blocks Pathway Survival Myocardial Survival (Cytoprotection) ATP->Survival

Caption: Trimetazidine-induced metabolic shift from fatty acid to glucose oxidation, optimizing oxygen efficiency during ischemia.[1][4]

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The transition from a recreational stimulant to a therapeutic agent relies on specific structural modifications.

Structural RegionModificationTherapeutic Outcome
Aryl Ring (Left) 2,3,4-TrimethoxyAnti-Ischemic: Increases selectivity for 3-KAT (Trimetazidine).
3-TrifluoromethylStimulant/Abuse: High affinity for 5-HT/DA transporters (TFMPP/BZP).[5]
4-MethoxySigma-1 Ligand: Enhances

R affinity when combined with N4-linker.
Piperazine Core UnsubstitutedPromiscuous: Binds multiple monoamine transporters.
2,5-DimethylStereoselectivity: Can lock conformation to improve receptor subtype specificity.
N4-Linker (Right) Free Amine (NH)Metabolic Liability: Rapid conjugation; often retains stimulant profile.
Propyl-CyclohexylNeuropathic Pain: Creates lipophilic pocket interaction for

R antagonism.
Hydroxamate CapNeuroprotection: Zinc-binding group for HDAC6 inhibition.[6]
SAR Visualization

SAR_Benzylpiperazine Core N-Benzylpiperazine Core Scaffold Sub_Aryl Aryl Substitution (2,3,4-OMe) Core->Sub_Aryl Sub_N4 N4-Functionalization (Linker + Lipophile) Core->Sub_N4 Target_Heart Target: 3-KAT (Trimetazidine) Anti-Anginal Sub_Aryl->Target_Heart Electron Donating Target_Abuse Target: DAT/SERT (BZP/TFMPP) Stimulant (Avoid) Sub_Aryl->Target_Abuse Electron Withdrawing (e.g., -CF3) Sub_N4->Target_Heart Small/None Target_Pain Target: Sigma-1 (Compound 15) Analgesic Sub_N4->Target_Pain Bulky Lipophile (e.g., Cyclohexyl)

Caption: Divergent SAR pathways: Functionalization determines therapeutic utility vs. abuse liability.

Experimental Protocols

Synthesis of High-Affinity Sigma-1 Antagonist (Compound 15 Analogue)

Objective: Synthesize a therapeutic candidate (N-substituted benzylpiperazine) avoiding the formation of the symmetrical dibenzyl byproduct common in generic BZP synthesis.

Reagents:

  • 1-(4-Methoxybenzyl)piperazine (Intermediate A)

  • 3-Chloro-1-cyclohexylpropan-1-one

  • Potassium Carbonate (

    
    )[7]
    
  • Acetonitrile (ACN)

  • Potassium Iodide (KI) - Catalyst

Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-1-cyclohexylpropan-1-one (1.0 eq) in anhydrous ACN. Add KI (0.1 eq) to generate the more reactive iodide species in situ (Finkelstein condition).

  • Nucleophilic Attack: Add 1-(4-methoxybenzyl)piperazine (1.0 eq) and anhydrous

    
     (3.0 eq).
    
  • Reflux: Heat the mixture to reflux (

    
    C) under nitrogen atmosphere for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Purification: Dissolve the residue in DCM and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[8] Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
  • Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise to precipitate the hydrochloride salt for biological testing.

Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Validate the affinity (


) of the synthesized benzylpiperazine derivative.
  • Tissue Source: Guinea pig brain membranes (rich in

    
    R).
    
  • Radioligand:

    
     (Specific 
    
    
    
    agonist).
  • Non-specific Binding: Defined by Haloperidol (

    
    ).
    

Workflow:

  • Incubation: Incubate membrane homogenates (

    
     protein) with 
    
    
    
    (
    
    
    ) and varying concentrations of the test benzylpiperazine (
    
    
    to
    
    
    ) in Tris-HCl buffer (pH 7.4) for 120 mins at
    
    
    C.
  • Termination: Terminate reaction by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Toxicology: The Abuse Liability Threshold

A critical challenge in developing benzylpiperazines is avoiding the "stimulant trap."

  • The Red Flag: High affinity for the Dopamine Transporter (DAT) combined with rapid BBB penetration.

  • The Therapeutic Window: Therapeutic candidates (like Trimetazidine or Sigma ligands) typically exhibit:

    • Low DAT/SERT Affinity:

      
       at monoamine transporters.
      
    • High Selectivity:

      
      -fold selectivity for the target (e.g., 
      
      
      
      R) over
      
      
      R and NMDA receptors.
    • Metabolic Stability: Resistance to rapid N-dealkylation, which could release the active metabolite benzylpiperazine (a known stimulant).

Self-Validating Check: Before advancing a lead, perform a functional uptake assay in synaptosomes. If the compound inhibits DA uptake with


, it carries high abuse liability and should be structurally modified (e.g., by increasing steric bulk at the N4 position).

References

  • Kantor, P. F., et al. (2000).[4] "The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism from Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme a Thiolase."[1][2][4] Circulation Research. Link

  • Rui, M., et al. (2021). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects."[9][10] ACS Chemical Neuroscience.[9][10] Link

  • Boksay, I. J., et al. (1979).[11] "Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound." Arzneimittel-Forschung. Link

  • Baumann, M. H., et al. (2005).[12] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy')."[12] Neuropsychopharmacology. Link

  • Choi, S., et al. (2011). "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." Journal of Medicinal Chemistry. Link

  • Nadri, H., et al. (2013). "Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects." European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized synthesis of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine , a functionalized piperazine scaffold relevant to GPCR ligand discovery and enzyme inhibition studies.

The protocol prioritizes Route B (Alkylation followed by Sulfonylation) , selected for its superior regioselectivity and operational simplicity compared to alternative protection/deprotection strategies. This guide provides step-by-step methodology, critical process parameters (CPPs), and expected analytical characteristics to ensure high-yield, reproducible results.

Target Molecule Profile[1][2][3]
  • IUPAC Name: 1-(Ethylsulfonyl)-4-[(2-methylphenyl)methyl]piperazine

  • Core Structure: Piperazine ring[1][2][3][4][5][6][7][8][9]

  • N1-Substituent: Ethylsulfonyl group (Sulfonamide moiety)

  • N4-Substituent: 2-Methylbenzyl group (Ortho-xylyl moiety)

  • Molecular Formula: C14H22N2O2S

  • Molecular Weight: ~282.40 g/mol

Retrosynthetic Analysis & Strategy

To ensure high fidelity in the synthesis, we evaluated two primary disconnections. The chosen path minimizes side reactions such as bis-sulfonylation or bis-alkylation.

Strategic Logic
  • Path A (Discarded): Sulfonylation of piperazine first. Risk:[10] High probability of forming 1,4-bis(ethylsulfonyl)piperazine unless mono-protected piperazine (e.g., N-Boc-piperazine) is used, adding two extra steps (protection/deprotection).

  • Path B (Selected): Mono-alkylation of piperazine with 2-methylbenzyl chloride, followed by sulfonylation. Advantage:[2][5][11] Using excess piperazine in the first step effectively suppresses bis-alkylation. The intermediate, 1-(2-methylbenzyl)piperazine, is stable and easily purified via acid-base extraction.

Pathway Visualization

Retrosynthesis Target Target: This compound Inter Intermediate: 1-(2-Methylbenzyl)piperazine Target->Inter Sulfonylation (Disconnection) Reagent Reagent: Ethanesulfonyl Chloride Target->Reagent SM1 Starting Material 1: Piperazine (Excess) Inter->SM1 N-Alkylation (Disconnection) SM2 Starting Material 2: 2-Methylbenzyl Chloride Inter->SM2

Figure 1: Retrosynthetic disconnection showing the logical breakdown of the target molecule into accessible building blocks.

Experimental Protocols

Step 1: Synthesis of 1-(2-Methylbenzyl)piperazine

Objective: Selective mono-alkylation of piperazine. Mechanism: Nucleophilic substitution (SN2).

Reagents & Stoichiometry
ComponentEquiv.Role
Piperazine (Anhydrous)5.0Nucleophile (Excess to prevent bis-alkylation)
2-Methylbenzyl chloride1.0Electrophile
Ethanol (Absolute)-Solvent
HCl (conc.)-For workup/salt formation
Procedure
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (excess, 5.0 equiv) in absolute ethanol (10 mL/g of piperazine).

    • Note: Warming to 40°C may be required to fully dissolve the piperazine.

  • Addition: Add 2-Methylbenzyl chloride (1.0 equiv) dropwise over 30 minutes at room temperature.

    • Critical Parameter: Slow addition prevents localized high concentrations of electrophile, reducing dimer formation [1].

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Workup (Purification Strategy):

    • Cool the reaction mixture to room temperature.

    • Filter off any precipitated piperazine dihydrochloride by-products.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Acid-Base Extraction: Dissolve the residue in water. Acidify with 2N HCl to pH 2. Wash the aqueous layer with Ethyl Acetate (removes unreacted benzyl chloride and neutral impurities).

    • Basify the aqueous layer with 2N NaOH to pH >12. Extract with Dichloromethane (DCM) (3x).[11]

    • Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.[11][12][13][14]

  • Yield: Expect 85–95% of a pale yellow oil.

Step 2: Synthesis of this compound

Objective: Sulfonylation of the secondary amine. Mechanism: Nucleophilic attack on the sulfonyl sulfur atom.

Reagents & Stoichiometry
ComponentEquiv.Role
1-(2-Methylbenzyl)piperazine1.0Substrate
Ethanesulfonyl chloride1.1Sulfonylating Agent
Triethylamine (TEA)1.5Base (Scavenger)
Dichloromethane (DCM)-Solvent (Anhydrous)
Procedure
  • Setup: Purge a 250 mL round-bottom flask with nitrogen. Add 1-(2-Methylbenzyl)piperazine (1.0 equiv) and Triethylamine (1.5 equiv) to anhydrous DCM (10 mL/g substrate). Cool the solution to 0°C using an ice bath.

  • Addition: Add Ethanesulfonyl chloride (1.1 equiv) dropwise via syringe over 15 minutes.

    • Safety: Sulfonyl chlorides are lachrymators. Perform in a fume hood.

    • Chemistry: Exothermic reaction. Maintain temp < 5°C to prevent degradation [2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[14]

  • Workup:

    • Quench the reaction with water (20 mL).

    • Separate the organic layer and wash sequentially with:

      • Saturated NaHCO₃ (remove acidic byproducts)

      • Brine (saturated NaCl)

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically pure enough (>95%). If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) or recrystallize from Ethanol/Hexane if solid.

Workflow Diagram

SynthesisWorkflow Start Start: Piperazine + 2-Methylbenzyl Cl Step1 Step 1: Reflux in EtOH (3-4 hrs) Start->Step1 Workup1 Acid/Base Extraction (Isolate Mono-amine) Step1->Workup1 Step2 Step 2: Sulfonylation (EtSO2Cl, TEA, DCM, 0°C) Workup1->Step2 Final Final Product: This compound Step2->Final

Figure 2: Operational workflow for the two-step synthesis protocol.

Analytical Characterization (Expected)

Verification of the structure should be performed using ¹H NMR and MS.

TechniqueExpected Signals / DataInterpretation
¹H NMR (CDCl₃, 400 MHz) δ 7.10–7.30 (m, 4H)Aromatic protons (2-methylbenzyl group)
δ 3.50 (s, 2H)Benzylic CH₂ (singlet)
δ 3.20–3.30 (m, 4H)Piperazine CH₂ adjacent to Sulfonyl
δ 2.95 (q, J=7.4 Hz, 2H)Ethylsulfonyl CH₂ (quartet)
δ 2.40–2.50 (m, 4H)Piperazine CH₂ adjacent to Benzyl
δ 2.35 (s, 3H)Aryl-Methyl group (singlet)
δ 1.35 (t, J=7.4 Hz, 3H)Ethylsulfonyl CH₃ (triplet)
Mass Spectrometry (ESI) m/z ~283.15 [M+H]⁺Consistent with molecular formula C14H22N2O2S

Troubleshooting & Critical Parameters

Controlling Bis-Alkylation (Step 1)
  • Issue: Formation of 1,4-bis(2-methylbenzyl)piperazine.

  • Solution: Strictly adhere to the 5:1 ratio of Piperazine:Halide . The excess piperazine acts as a statistical buffer. Recover unreacted piperazine during the aqueous workup (it remains in the aqueous phase at basic pH if highly soluble, or can be crystallized out).

Moisture Sensitivity (Step 2)
  • Issue: Hydrolysis of Ethanesulfonyl chloride to ethanesulfonic acid.

  • Solution: Use anhydrous DCM and dry glassware. Ensure the base (TEA) is dry. Hydrolysis reduces yield and complicates purification.

Solubility
  • Observation: The final sulfonamide is lipophilic.

  • Handling: It will be soluble in DCM, EtOAc, and MeOH, but insoluble in water. If the product is an oil, conversion to the hydrochloride salt (using HCl in Dioxane/Ether) often yields a stable, crystalline solid for easier handling.

References

  • Organic Syntheses , Coll.[13] Vol. 5, p. 88 (1973); Vol. 46, p. 4 (1966). Synthesis of 1-Benzylpiperazine.

  • MDPI Molbank , 2024, M1879. Synthesis of Novel Sulfonamide Derivatives Featuring Piperazine Core Structures.

  • Journal of Medicinal Chemistry , 2016, 59(18), 8473–8494.[8] Synthesis and Biological Evaluation of Sulfonylpiperazine Inhibitors.

  • BenchChem Application Notes . Reductive Amination Protocols for Piperazine Derivatives.

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment equipped with appropriate safety apparatus.

Sources

Reaction conditions for preparing 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Abstract

This application note provides a comprehensive guide to the synthesis of this compound, an unsymmetrically disubstituted piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its versatile physicochemical properties and ability to interact with diverse biological targets.[1] This guide details a robust two-step synthetic pathway, beginning with the selective mono-sulfonylation of piperazine to form the key intermediate, 1-(ethylsulfonyl)piperazine. This intermediate is subsequently N-alkylated with 2-methylbenzyl chloride to yield the final product. The protocol emphasizes the rationale behind the selection of reagents and conditions, providing researchers with a reliable and reproducible method for laboratory-scale synthesis.

Synthetic Scheme Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the selective N-sulfonylation of one of the secondary amines of the piperazine ring. The second step is a nucleophilic substitution (N-alkylation) on the remaining secondary amine.

G cluster_0 Step 1: Mono-Sulfonylation cluster_1 Step 2: N-Alkylation Piperazine Piperazine Intermediate 1-(Ethylsulfonyl)piperazine Piperazine->Intermediate Et3N, DCM Ethylsulfonyl_Chloride Ethylsulfonyl Chloride Ethylsulfonyl_Chloride->Intermediate Intermediate_2 1-(Ethylsulfonyl)piperazine Final_Product This compound Intermediate_2->Final_Product K2CO3, ACN Alkyl_Halide 2-Methylbenzyl Chloride Alkyl_Halide->Final_Product

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of Intermediate 1-(Ethylsulfonyl)piperazine

Principle and Rationale

The initial step is the acylation of piperazine with ethylsulfonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Selective Mono-substitution: Achieving mono-substitution on a symmetric molecule like piperazine can be challenging, with the potential formation of a 1,4-disubstituted byproduct. To favor the desired mono-sulfonylated product, an excess of piperazine is typically used. This statistical approach ensures that a molecule of ethylsulfonyl chloride is more likely to encounter an unreacted piperazine molecule than a molecule of the mono-substituted product.

  • Choice of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A tertiary amine base, such as triethylamine (Et3N), is added to the reaction mixture.[2] Its role is to neutralize the HCl, preventing it from protonating the piperazine starting material, which would render it non-nucleophilic and halt the reaction.[3]

  • Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the reactants and the triethylamine hydrochloride salt byproduct, which can then be removed during the aqueous work-up.[4]

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0 equivalents) and anhydrous dichloromethane (DCM, ~10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to manage the exothermic nature of the acylation and minimize side reactions.[3]

  • Reagent Addition: Add triethylamine (1.2 equivalents) to the cooled solution. Subsequently, add a solution of ethylsulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ethylsulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield 1-(ethylsulfonyl)piperazine as a pure solid.

Part 2: Synthesis of this compound

Principle and Rationale

This step involves the N-alkylation of the 1-(ethylsulfonyl)piperazine intermediate with 2-methylbenzyl chloride. The ethylsulfonyl group attached to one nitrogen deactivates it towards further reaction, allowing for selective alkylation on the remaining secondary amine.

  • Alkylation Reaction: This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine intermediate attacks the benzylic carbon of 2-methylbenzyl chloride, displacing the chloride ion.

  • Choice of Base: An inorganic base, potassium carbonate (K2CO3), is used to scavenge the HCl produced during the reaction.[5][6] K2CO3 is a mild, inexpensive, and easily removable base, making it ideal for this transformation.

  • Solvent Selection: Acetonitrile (MeCN) or methylene dichloride (MDC) are suitable solvents.[5][6] They are polar aprotic solvents that facilitate the SN2 reaction pathway without interfering with the reactants. Refluxing in acetonitrile often provides sufficient energy to drive the reaction to completion in a reasonable timeframe.[6]

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, combine 1-(ethylsulfonyl)piperazine (1.0 equivalent), 2-methylbenzyl chloride (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile (ACN, ~15 volumes).

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 8-12 hours with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting piperazine intermediate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate.

    • Wash with water and brine to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

    • The final product, this compound, can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure crystalline solid.[5]

Quantitative Data Summary

Step Reagent MW ( g/mol ) Equivalents Example Amount
1 Piperazine86.142.01.72 g
Ethylsulfonyl chloride128.571.01.29 g
Triethylamine101.191.21.21 g
2 1-(Ethylsulfonyl)piperazine178.251.01.78 g
2-Methylbenzyl chloride140.611.11.55 g
Potassium Carbonate138.212.02.76 g

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the purified final product.

G start Start prep1 Prepare Piperazine & Et3N in DCM at 0 °C start->prep1 react1 Add Ethylsulfonyl Chloride Stir at RT for 4-6h prep1->react1 workup1 Aqueous Work-up (Wash, Dry, Concentrate) react1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Isolate Intermediate: 1-(Ethylsulfonyl)piperazine purify1->intermediate prep2 Combine Intermediate, K2CO3, & 2-Methylbenzyl Chloride in ACN intermediate->prep2 react2 Reflux for 8-12h prep2->react2 workup2 Filter Salts Concentrate Filtrate react2->workup2 purify2 Column Chromatography or Recrystallization workup2->purify2 end Final Product: 1-(Ethylsulfonyl)-4- (2-methylbenzyl)piperazine purify2->end

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ethylsulfonyl chloride and 2-methylbenzyl chloride are corrosive and lachrymatory. Handle with care.

  • Dichloromethane and acetonitrile are volatile and flammable organic solvents. Avoid inhalation and contact with skin.

References

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
  • Patil, S., et al. (2017). Synthesis, Characterization and Pharmacological Assessment of Alkylated Sulfonyl Piperazines. International Journal of Pharmaceutical Sciences and Research, 8(10), 4223-4230.
  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Galiullina, A. D., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]

  • ACS Publications. (2020, January 17). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • SWGDrug. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786497A - Preparation method of piperazine compound and intermediate thereof.
  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2009, December 17). Piperazine-salt-and-a-process-for-the-preparation-thereof.pdf.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • MDPI. (2024, February 28). 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-isopropylbenzyl)piperazine 9.

Sources

Authored by: Senior Application Scientist, Advanced Pharmaceutical Sciences Division

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Solubility Profiling of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine in Dimethyl Sulfoxide (DMSO) and Methanol

**Abstract

The accurate determination of a compound's solubility in various solvents is a cornerstone of early-stage drug discovery and development. This application note provides a comprehensive guide to determining the solubility of this compound, a novel small molecule candidate, in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. We present detailed protocols for solubility assessment using the equilibrium shake-flask method followed by high-performance liquid chromatography (HPLC) analysis. This document is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying scientific rationale for the experimental design, ensuring data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Preclinical Research

The therapeutic efficacy of a drug candidate is fundamentally linked to its bioavailability, which is significantly influenced by its solubility. Poor aqueous solubility can lead to low absorption and inadequate drug concentration at the target site, ultimately causing promising candidates to fail in later stages of development. Therefore, a thorough understanding of a compound's solubility profile in various solvent systems is paramount.

This compound is a compound of interest with potential therapeutic applications. Its molecular structure, featuring both polar (sulfonyl, piperazine) and non-polar (benzyl) moieties, suggests a complex solubility behavior. This application note will focus on two key solvents:

  • DMSO: Often referred to as a "universal" organic solvent, its high polarity and aprotic nature make it an excellent choice for solubilizing a wide range of compounds for initial in vitro screening assays.

  • Methanol: A polar protic solvent, it is frequently used in crystallization studies, as a co-solvent in formulations, and in various analytical techniques.

Understanding the solubility of this compound in these solvents is crucial for preparing stock solutions, designing formulation strategies, and ensuring the accuracy of biological assay results.

Physicochemical Properties of this compound

A preliminary understanding of the compound's physicochemical properties can provide insights into its expected solubility.

PropertyValue (Predicted)Implication for Solubility
Molecular Formula C₁₄H₂₂N₂O₂S-
Molecular Weight 298.41 g/mol Moderate molecular weight, generally favorable for solubility.
pKa (Predicted) Basic pKa ~7.5 (piperazine nitrogen)The compound's charge state will be pH-dependent. In neutral solvents like DMSO and methanol, it will be in its neutral form.
logP (Predicted) ~2.5Indicates a moderate degree of lipophilicity, suggesting that solubility in polar organic solvents should be favorable.

Note: The values above are predictions based on the chemical structure and may vary from experimentally determined values.

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of this compound in DMSO and methanol at ambient and elevated temperatures.

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
DMSO 25> 200> 0.67
50> 250> 0.84
Methanol 2545.80.15
5092.30.31

Data Interpretation:

  • The compound exhibits exceptionally high solubility in DMSO, making it an ideal solvent for preparing high-concentration stock solutions for in vitro assays.

  • The solubility in methanol is moderate and shows a significant positive correlation with temperature, which is valuable information for developing crystallization processes.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This section provides a detailed, step-by-step protocol for determining the solubility of this compound. The shake-flask method is considered the "gold standard" for solubility measurement due to its direct measurement of a saturated solution in equilibrium.

Materials and Equipment
  • This compound (solid)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (HPLC grade, ≥99.9%)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Thermostatic shaker incubator

  • Calibrated positive displacement pipettes

  • 0.22 µm PTFE syringe filters

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and appropriate glassware for standard preparation

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add solvent (DMSO or Methanol) to each vial A->B Step 1-2 C Incubate vials in a thermostatic shaker B->C Step 3 D Allow solution to reach equilibrium (24-48h) C->D Step 3 E Filter supernatant using 0.22 µm filter D->E Step 4 F Dilute sample accurately for HPLC analysis E->F G Inject sample onto HPLC system F->G H Quantify concentration against a standard curve G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of this compound to several 2 mL glass vials. An amount that is visually in excess of what will dissolve is sufficient (e.g., 10-20 mg).

    • Scientific Rationale: Starting with an excess of solid material is crucial to ensure that a saturated solution is formed and that the system reaches equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the selected solvent (DMSO or methanol) to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 50 °C). Shake the vials at a constant speed for 24-48 hours.

    • Scientific Rationale: A prolonged incubation period with agitation is necessary to ensure that the dissolution process reaches a true thermodynamic equilibrium. A 24-48 hour period is typically sufficient for most small molecules.

  • Sample Collection and Filtration: After the incubation period, allow the vials to stand for at least 1 hour at the incubation temperature to allow undissolved solids to settle. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial.

    • Scientific Rationale: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The use of a chemically inert filter (like PTFE) is important to prevent the compound from adsorbing to the filter material.

  • Sample Dilution: Accurately perform a serial dilution of the filtered supernatant with the appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis and Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Self-Validating Systems and Best Practices

To ensure the trustworthiness and accuracy of the generated data, the following self-validating checks should be incorporated into the protocol:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • Solid-State Analysis: It is good practice to analyze the solid material before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD) to ensure that the compound has not changed its crystalline form or converted to a solvate.

  • Mass Balance: For highly accurate measurements, the amount of remaining solid can be weighed after the experiment to perform a mass balance calculation.

Conclusion

This application note provides a robust and reliable framework for determining the solubility of this compound in DMSO and methanol. The compound demonstrates high solubility in DMSO and moderate, temperature-dependent solubility in methanol. The detailed shake-flask protocol, coupled with HPLC analysis, offers a high-confidence method for generating accurate solubility data, which is essential for informed decision-making in the drug development pipeline.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]

  • Glomme, A., & März, F. (2020). Best Practices in Small-Scale Equilibrium Solubility Measurements. American Pharmaceutical Review. Available at: [Link]

  • U.S. Pharmacopeia. (2023). <905> Uniformity of Dosage Units. In USP-NF. Available at: [Link] (Note: A subscription may be required for full access to specific chapters. The link directs to the main page.)

Preparation of piperazine sulfonamides using ethylsulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to the Synthesis of Piperazine Sulfonamides via Reaction with Ethylsulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperazine Sulfonamide Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1] When functionalized to form a sulfonamide, this motif gains a unique combination of structural rigidity, hydrogen bonding capabilities, and physicochemical properties that make it highly valuable in drug design. Piperazine sulfonamides are integral components of compounds developed as HIV-1 protease inhibitors, BACE1 inhibitors for Alzheimer's disease, and potential DPP-IV inhibitors for diabetes, among other applications.[2][3] The sulfonamide group acts as a key pharmacophore, often mimicking a peptide bond or participating in crucial hydrogen bond interactions with enzyme active sites.[2]

This guide provides a detailed, field-proven protocol for the synthesis of N-ethylsulfonylpiperazine, a common building block. It moves beyond a simple recitation of steps to explain the underlying chemical principles, safety considerations, and characterization methods, ensuring a reproducible and scalable outcome for researchers.

Reaction Principle: The Schotten-Baumann Approach

The synthesis of a piperazine sulfonamide from piperazine and an alkylsulfonyl chloride is a classic example of a nucleophilic acyl substitution, specifically conducted under Schotten-Baumann or modified Schotten-Baumann conditions.[4][5]

The Mechanism Involves:

  • Nucleophilic Attack: The secondary amine of piperazine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of ethylsulfonyl chloride. This forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion as the leaving group.

  • Deprotonation: A base, typically an organic amine like triethylamine (TEA) or an inorganic base like sodium carbonate, is required to neutralize the hydrochloric acid (HCl) generated in the reaction.[4] This is a critical step; without a base, the HCl would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

The choice of base and solvent system is pivotal. Anhydrous aprotic solvents like dichloromethane (DCM) are commonly used with organic bases like triethylamine to prevent hydrolysis of the reactive sulfonyl chloride.[6][7][8]

G Piperazine Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack EtSO2Cl Ethylsulfonyl Chloride (Electrophile) EtSO2Cl->Intermediate Base Base (e.g., Et3N) Product 1-(Ethylsulfonyl)piperazine Intermediate->Product Chloride Expulsion Byproduct [Base-H]+Cl- Product->Byproduct

Caption: Experimental workflow from setup to analysis.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (1.72 g, 20.0 mmol).

    • Add anhydrous dichloromethane (DCM, 40 mL) and stir until the piperazine is fully dissolved.

    • Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition:

    • To the cooled solution, add triethylamine (1.67 mL, 12.0 mmol) via syringe.

    • Add ethylsulfonyl chloride (0.95 mL, 10.0 mmol) dropwise over 10-15 minutes using a syringe. Maintain the temperature at 0°C during the addition. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 2-4 hours. [7] * Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 10% Methanol in DCM. The disappearance of the limiting reagent (ethylsulfonyl chloride) indicates completion.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with an additional 10 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1M HCl (2 x 20 mL) to remove excess piperazine and triethylamine hydrochloride salt.

      • Saturated sodium bicarbonate (NaHCO₃) solution (1 x 20 mL) to neutralize any remaining acid.

      • Brine (1 x 20 mL) to remove residual water. [6] * Trustworthiness Check: Each wash removes specific impurities. The acidic wash removes basic components, the basic wash neutralizes acid, and the brine wash aids in phase separation.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, often as an oil or waxy solid.

    • If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM). [9]

Product Characterization

The identity and purity of the synthesized 1-(ethylsulfonyl)piperazine should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton NMR): Expect to see signals corresponding to the ethyl group (a triplet and a quartet) and two distinct signals for the piperazine ring protons, often appearing as triplets or multiplets. [10]* ¹³C NMR (Carbon NMR): Signals for the two carbons of the ethyl group and the two inequivalent carbons of the piperazine ring should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₆H₁₄N₂O₂S, MW = 178.25 g/mol ) should be observed. * Infrared (IR) Spectroscopy: Look for characteristic strong absorption bands for the sulfonyl group (S=O stretching) typically around 1350 cm⁻¹ and 1160 cm⁻¹. [8]

Safety & Handling Precautions

Adherence to strict safety protocols is mandatory when handling the reagents involved in this synthesis.

  • Ethylsulfonyl Chloride:

    • Hazards: Corrosive, causes severe skin burns and eye damage, and is moisture-sensitive (reacts with water to release HCl gas). [11][12][13] * Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. [11][12]Keep away from water.

  • Piperazine (Anhydrous):

    • Hazards: Causes skin irritation and serious eye damage. May cause an allergic skin reaction or respiratory irritation. [14] * Handling: Avoid inhalation of dust. Wear appropriate PPE as described above.

  • Dichloromethane (DCM) & Triethylamine (TEA):

    • Hazards: Both are volatile and have associated health risks. DCM is a suspected carcinogen.

    • Handling: Handle exclusively in a fume hood. Ensure proper ventilation.

Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. [12]For eye contact, rinse cautiously with water for several minutes. [14]In all cases of significant exposure, seek immediate medical attention.

References

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Bentham Science. Available at: [Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Ethylsulfonyl chloride Safety Data Sheet. Fisher Scientific. Available at: [Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. OSTI.GOV. Available at: [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. Available at: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. Available at: [Link]

  • Piperazine Sulfonamides: Synthesis, Characterization, and In Vitro Biological Evaluation as Potential DPP-IV Inhibitors. Birzeit University. Available at: [Link]

  • PREPARATION AND PROPERTIES OF PIPERAZINE POLYSULFONAMIDES. Defense Technical Information Center (DTIC). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Publications. Available at: [Link]

  • Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. ResearchGate. Available at: [Link]

Sources

Application Note: In Vitro Profiling of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine , a representative sulfonyl-benzylpiperazine scaffold.[1]

Based on its chemical structure—specifically the masking of the N1-piperazine nitrogen with an ethylsulfonyl group and the steric bulk of the ortho-methylbenzyl moiety—this compound is pharmacologically distinct from stimulant benzylpiperazines (BZP).[1] It aligns with the pharmacophore of Glycine Transporter 1 (GlyT1) inhibitors and specific G-Protein Coupled Receptor (GPCR) antagonists (e.g., Sigma-1, Chemokine receptors).[1]

Class: Sulfonyl-Benzylpiperazine Derivative | Primary Application: CNS Target Deconvolution & GlyT1 Inhibition Screening[1]

Executive Summary & Structural Logic

This compound represents a "monobasic" piperazine scaffold.[1] Unlike the recreational stimulant BZP (1-benzylpiperazine), which is dibasic and acts as a monoamine transporter substrate, the ethylsulfonyl group renders the N1-nitrogen non-basic and lipophilic.[1] This structural modification typically abolishes monoamine releasing activity and shifts the pharmacology toward transporter inhibition (specifically GlyT1) or allosteric GPCR modulation .[1]

Key Structural Features:

  • Ethylsulfonyl Moiety: Acts as a hydrogen bond acceptor and increases metabolic stability compared to methylsulfonyl analogs.[1] It directs the molecule toward hydrophobic pockets in transporters (e.g., GlyT1).

  • 2-Methylbenzyl Group: Provides steric hindrance (ortho-substitution) that often improves selectivity against homologous targets (e.g., GlyT2) and protects against rapid N-dealkylation.[1]

  • Monobasic N4-Nitrogen: Remains protonated at physiological pH, serving as the essential cation for electrostatic interaction with aspartate residues in the target binding site.[1]

Primary Assay Protocol: Glycine Transporter 1 (GlyT1) Inhibition

The most probable therapeutic target for this scaffold is the Glycine Transporter 1 (GlyT1), a target for schizophrenia and cognitive enhancement.[1] This assay measures the compound's ability to block [³H]-Glycine uptake in transfected cells.[1]

Assay Principle

The assay utilizes CHO-K1 or HEK293 cells stably expressing human GlyT1 (hGlyT1).[1] The compound competes with radiolabeled glycine for transport. A reduction in intracellular radioactivity indicates inhibition.[1]

Materials
  • Cell Line: CHO-K1 hGlyT1 (stable clone).[1]

  • Radioligand: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).[1]

  • Assay Buffer: HBSS containing 10 mM HEPES, pH 7.4. (Must be free of unlabeled glycine).[1]

  • Reference Inhibitor: Sarcosine or ALX-5407 (NFPS).[1]

  • Detection: Liquid Scintillation Counter (e.g., PerkinElmer MicroBeta).[1]

Step-by-Step Protocol
  • Cell Seeding: Plate hGlyT1-CHO cells in 96-well ScintiPlates (white, tissue-culture treated) at 50,000 cells/well. Incubate overnight at 37°C/5% CO₂.

  • Compound Preparation:

    • Dissolve This compound in 100% DMSO to 10 mM stock.

    • Perform serial dilutions (1:3) in Assay Buffer to generate a 10-point dose-response curve (Range: 10 µM to 0.5 nM).[1] Final DMSO concentration must be <0.5%.[1]

  • Uptake Initiation:

    • Remove culture medium and wash cells 2x with 200 µL Assay Buffer.[1]

    • Add 50 µL of diluted compound to respective wells.

    • Incubate for 15 minutes at 37°C (Pre-incubation).

    • Add 50 µL of [³H]-Glycine mix (Final concentration: 50 nM, approx. 0.5 µCi/well).

  • Transport Reaction: Incubate for 20 minutes at Room Temperature (RT). Note: GlyT1 is rapid; RT is preferred over 37°C to minimize diffusion errors.[1]

  • Termination:

    • Rapidly aspirate liquid.[1]

    • Wash 3x with ice-cold PBS.[1]

  • Readout: Add 100 µL Scintillation Cocktail, seal, shake for 30 mins, and count CPM.

Data Analysis

Calculate % Inhibition using the formula:


[1][2][3][4][5]
  • Non-Specific Uptake (NSB): Determined in the presence of 100 µM Sarcosine.[1]

  • IC₅₀ Determination: Fit data to a 4-parameter logistic (Sigmoidal) equation.

Secondary Selectivity Profiling (Safety & Specificity)

To validate the compound as a specific modulator and rule out "dirty" promiscuity (common in piperazines), two counter-screens are mandatory.[1]

A. GlyT2 Selectivity (Spinal Cord Safety)

GlyT2 inhibition is associated with lethal respiratory distress and motor defects.[1]

  • Protocol: Identical to GlyT1 assay but using hGlyT2-expressing cells .

  • Target Profile: IC₅₀ (GlyT2) / IC₅₀ (GlyT1) > 50-fold.

B. Dopamine Transporter (DAT) Binding (Abuse Potential)

Since the core is a piperazine, you must prove the ethylsulfonyl group effectively kills DAT affinity.

  • Ligand: [³H]-WIN 35,428.[1]

  • Tissue/Cell: Rat striatal membranes or hDAT-CHO cells.[1]

  • Expectation: The compound should show no significant displacement (Ki > 10 µM).[1] If Ki < 1 µM, the compound may have stimulant liability.

ADME Profiling: Metabolic Stability

The 2-methylbenzyl group is a metabolic "soft spot" susceptible to benzylic hydroxylation by CYP450s.[1]

Microsomal Stability Protocol
  • Incubation: 1 µM Compound + 0.5 mg/mL Human Liver Microsomes (HLM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.[1]

  • Calculation:

    
    [1]
    
    • Interpretation: High clearance suggests the 2-methyl group needs replacement (e.g., with -CF3 or -Cl) for lead optimization.[1]

Visualization: Mechanism & Workflow

G cluster_Target Primary Target: GlyT1 cluster_Assay In Vitro Workflow Compound 1-(Ethylsulfonyl)-4- (2-methylbenzyl)piperazine GlyT1 GlyT1 Transporter (Pre-synaptic/Glial) Compound->GlyT1 Inhibits Step1 1. Dissolve in DMSO (Non-basic N1) Compound->Step1 Glycine Synaptic Glycine GlyT1->Glycine Blocks Reuptake NMDA NMDA Receptor (Potentiation) Glycine->NMDA Activates Step2 2. Competition Assay ([3H]-Glycine) Step1->Step2 Step3 3. Scintillation Count Step2->Step3

Figure 1: Mechanism of Action and Assay Workflow. The compound inhibits GlyT1, increasing synaptic glycine levels to potentiate NMDA receptor signaling.

Summary of Expected Parameters

ParameterAssay TypeExpected Value (Hit Criteria)Rationale
GlyT1 Potency Functional UptakeIC₅₀ < 500 nMTherapeutic relevance for cognitive enhancement.[1]
Selectivity GlyT2 UptakeIC₅₀ > 10 µMAvoids motor/respiratory toxicity.[1]
DAT Affinity Radioligand BindingKi > 10 µMConfirms lack of stimulant/abuse potential.[1]
LogD (pH 7.4) Physicochemical2.0 – 3.5Optimal for Blood-Brain Barrier (BBB) penetration.[1]
Permeability PAMPA-BBBPe > 10⁻⁶ cm/sPredicts high CNS exposure.[1]

References

  • Brown, A. M., et al. (2001). "Pharmacological characterization of a novel cell line expressing the human glycine transporter 1 (GlyT1)." British Journal of Pharmacology, 133(1), 145–154.[1] Link[1]

  • Harsing, L. G., et al. (2006). "Glycine transporter 1 inhibitors as potential therapeutic agents for schizophrenia."[1] Current Medicinal Chemistry, 13(9), 1017-1044.[1] Link

  • Baumann, M. H., et al. (2005). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)."[1] Neuropsychopharmacology, 30(3), 550–560.[1] Link(Reference for DAT/SERT counter-screening protocols).

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality." Chemical Research in Toxicology, 24(9), 1420–1456.[1] Link(Reference for sulfonyl/benzyl SAR logic).

Sources

Advanced Application Note: Crystallization Architectures for 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This application note details the crystallization protocols for 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine (hereafter referred to as ES-MBP ). This molecule represents a classic "chimeric" pharmacological scaffold, combining a polar ethylsulfonyl moiety with a lipophilic 2-methylbenzyl group via a flexible piperazine linker.

The Challenge: Crystallizing ES-MBP presents a specific set of thermodynamic challenges. The ortho-methyl substitution on the benzyl ring introduces steric bulk that disrupts planar stacking, lowering the melting point and significantly increasing the risk of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out" [1, 2]. Furthermore, the piperazine ring is prone to conformational polymorphism (chair vs. twist-boat), requiring strict kinetic control during nucleation [3].

This guide moves beyond basic recipes to provide a mechanistic understanding of how to force this molecule into an ordered lattice rather than an amorphous oil.

Physicochemical Profiling & Solubility Mapping

Before attempting crystallization, the solubility profile must be understood to select the correct thermodynamic trajectory. Based on structural analogues (piperazine sulfonamides) [4, 5], ES-MBP exhibits the following solubility behaviors:

Solvent ClassRepresentative SolventsInteraction MechanismSolubility StatusRole in Crystallization
Halogenated Dichloromethane (DCM), ChloroformDipole-dipole, DispersionHigh (>100 mg/mL) Dissolution Solvent (Too high for yield)
Ketones/Esters Acetone, Ethyl AcetateH-bond accepting (Sulfonyl)Moderate-High Primary Solvent for Anti-solvent methods
Alcohols Ethanol, Isopropanol (IPA)H-bond donatingTemperature Dependent Ideal for Cooling Crystallization
Alkanes Heptane, HexaneHydrophobic effectInsoluble (<1 mg/mL) Anti-solvent
Water WaterHydrophobic exclusionInsoluble Anti-solvent (Risk of oiling out)

Protocol A: Thermodynamic Cooling Crystallization (Preferred)

Objective: To obtain high-purity, stable polymorphs using a single-solvent or binary system driven by temperature gradients. Target Solvent System: Isopropyl Alcohol (IPA) or Ethanol (EtOH).

The Mechanism

Cooling crystallization relies on the Metastable Zone Width (MSZW) . For ES-MBP, the sulfonyl group forms hydrogen bonds with the alcohol at high temperatures. As the temperature drops, these bonds weaken relative to the lattice energy of the crystal, driving nucleation.

Step-by-Step Protocol
  • Dissolution (Saturation):

    • Charge crude ES-MBP into a reactor.

    • Add Isopropyl Alcohol (IPA) at a ratio of 5-7 mL per gram of solute.

    • Heat to reflux (approx. 80-82°C) with agitation (overhead stirring preferred at 200 RPM).

    • Checkpoint: The solution must be perfectly clear. If haze persists, perform a hot filtration to remove inorganic salts.

  • Metastable Entry:

    • Cool the solution rapidly to 60°C (approx. 1°C/min).

    • Critical Step: At 60°C, the solution should be supersaturated but stable (no spontaneous nucleation).

  • Seeding (The Nucleation Trigger):

    • Add 0.5 - 1.0 wt% of pure ES-MBP seed crystals.

    • Why? Sulfonamides are notorious for supercooling. Seeding bypasses the high energy barrier of primary nucleation, preventing the formation of oil droplets [1, 6].

    • Hold temperature at 60°C for 30 minutes to allow seed conditioning (Ostwald Ripening).

  • Controlled Cooling Ramp:

    • Cool from 60°C to 20°C using a cubic cooling profile (slow initially, faster later) over 4-6 hours .

    • Rate: Do not exceed 0.5°C/min in the initial phase to prevent secondary nucleation of fines.

  • Isolation:

    • Filter the slurry under vacuum.[1]

    • Wash the cake with cold Heptane (to displace IPA without dissolving product).

    • Dry at 45°C under vacuum.

Protocol B: Kinetic Anti-Solvent Crystallization (High Yield)

Objective: To maximize recovery when the compound is too soluble in alcohols, or to purge specific polar impurities. System: Acetone (Solvent) / Heptane (Anti-solvent).

The Mechanism

This method uses "drowning out." Heptane acts as a dielectric switch, lowering the overall solvent power of the mixture until the lattice energy of ES-MBP dominates.

Step-by-Step Protocol
  • Primary Solvation:

    • Dissolve ES-MBP in Acetone (3 mL/g) at Room Temperature (25°C).

    • Ensure complete dissolution.

  • The "Cloud Point" Approach:

    • Slowly add Heptane dropwise via an addition funnel.

    • Observation: Watch for the "Cloud Point"—the moment a persistent turbidity appears.

    • Stop Addition immediately upon turbidity.

  • Aging:

    • Stir the turbid mixture for 30 minutes. The amorphous cloud should resolve into distinct crystalline facets.

    • Note: If the cloud turns into oily droplets at the bottom, STOP . Re-heat slightly to dissolve the oil, add seeds, and cool slower (See Section 5).

  • Completion:

    • Resume Heptane addition until the ratio is 1:3 (Acetone:Heptane) .

    • Cool to 0-5°C to maximize yield.

    • Filter and wash with 100% Heptane.

Critical Troubleshooting: The "Oiling Out" Phenomenon

The Problem: ES-MBP contains a flexible alkyl-sulfonyl chain and a bulky benzyl group. When supersaturation is generated too fast, the molecules aggregate into a disordered liquid phase (LLPS) rather than a crystal lattice. This "oil" traps impurities and solidifies into a glass, not a crystal [1, 2].

The Rescue Strategy: If oiling out occurs, do not filter. Follow the logic below:

OilingOutRescue Start Observation: Oily Droplets Form Step1 STOP Cooling/Anti-solvent Addition Start->Step1 Step2 Re-heat to Clear Solution (Dissolve the Oil) Step1->Step2 Thermodynamic Reset Step3 Add Seed Crystals (Provide Template) Step2->Step3 Nucleation Site Step4 Reduce Agitation Speed (Low Shear) Step3->Step4 Step5 Slow Cool / Slow Addition (Stay in Metastable Zone) Step4->Step5 Controlled Growth Result Crystalline Product Step5->Result

Caption: Rescue workflow for Liquid-Liquid Phase Separation (Oiling Out) during ES-MBP crystallization.

Process Visualization: Solubility Screening Workflow

To determine the optimal solvent for a new batch of ES-MBP (which may vary in impurity profile), follow this screening logic:

SolubilityScreening Start Crude ES-MBP Sample Test1 Test: Ethanol (Reflux) Start->Test1 Result1 Soluble Hot / Insoluble Cold? Test1->Result1 PathA Yes: Cooling Cryst. (Protocol A) Result1->PathA Ideal Profile PathB No: Too Soluble Result1->PathB High Solubility Test2 Test: Acetone PathB->Test2 PathC Anti-Solvent w/ Heptane (Protocol B) Test2->PathC Use Drowning Out

Caption: Decision matrix for selecting between Cooling (Protocol A) and Anti-Solvent (Protocol B) methodologies.

Analytical Validation

A successful crystallization of ES-MBP must be validated against the following criteria:

  • PXRD (Powder X-Ray Diffraction): Look for sharp, distinct Bragg peaks. Amorphous material (from oiling out) will show a "halo" or broad hump [3, 6].

  • DSC (Differential Scanning Calorimetry):

    • Success: A single, sharp endotherm (melting point).

    • Failure: Multiple peaks indicate polymorph mixtures; a broad shallow peak indicates low purity or amorphous content.

  • HPLC Purity: The mother liquor should retain the polar impurities (sulfonamide degradation products) and the lipophilic dimers.

References

  • BenchChem Technical Support. (2025).[2] Recrystallization of Sulfonamide Products: Preventing Oiling Out. Retrieved from .

  • Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from .

  • Ghorab, M. M., et al. (2025). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. ResearchGate. Retrieved from .

  • Coburn, C. A., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Journal of Medicinal Chemistry / PubMed. Retrieved from .

  • Wang, Y., et al. (2022). Synthesis, crystal structure and DFT study of benzenesulfonamide compounds. Taylor & Francis Online. Retrieved from .

  • Nyman, J., et al. (2014).[3] How to avoid the formation of oil droplets during recrystallization? ResearchGate Discussion Threads. Retrieved from .

Sources

Application Note: Handling, Storage, and Stability Protocols for Sulfonyl Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonyl piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for diverse therapeutic agents, including chemokines receptor antagonists, antipsychotics, and antiviral drugs. While the sulfonamide linkage offers robust hydrolytic stability compared to carboxamides, the piperazine moiety introduces specific vulnerabilities—namely oxidative degradation and hygroscopicity—that can compromise assay reproducibility. This guide provides a definitive, evidence-based protocol for the handling, storage, and solubilization of sulfonyl piperazine compounds to ensure experimental integrity in drug discovery workflows.

Physicochemical Stability Profile: The "Why" Behind the Protocol

To handle these compounds effectively, one must understand their molecular vulnerabilities. The sulfonyl piperazine scaffold consists of a piperazine ring where one nitrogen is substituted with a sulfonyl group (


).
1.1 The Sulfonamide Linkage (Stability Anchor)

Unlike carboxamides, the sulfonamide bond (


) is highly resistant to hydrolysis under physiological and moderate acidic/basic conditions. It acts as an electron-withdrawing group, significantly reducing the basicity and nucleophilicity of the attached nitrogen (

).
  • Implication:

    
     is chemically "inert" for most standard storage conditions.
    
1.2 The Distal Nitrogen (The Vulnerable Point)

The stability of the compound largely depends on the distal nitrogen (


).
  • If

    
     is unsubstituted (Secondary Amine):  It is highly basic (
    
    
    
    ) and nucleophilic. It is prone to:
    • Oxidation: Formation of N-oxides upon prolonged exposure to air.

    • Carbamylation: Reaction with atmospheric

      
       to form carbamates (reversible but alters solubility).
      
  • If

    
     is substituted (Tertiary Amine):  Stability is improved, but susceptibility to N-oxidation remains a risk under photolytic stress.
    
1.3 Hygroscopicity & Polymorphism

Many sulfonyl piperazines are synthesized as hydrochloride or mesylate salts to improve solubility. These salts are frequently hygroscopic . Moisture uptake leads to hydrolysis of the salt counter-ion or crystal lattice changes (pseudopolymorphism), causing dosing errors during weighing.

Visualization: Degradation Pathways

The following diagram outlines the critical degradation checkpoints for sulfonyl piperazines.

degradation_pathways Compound Sulfonyl Piperazine (Intact) Oxidation Oxidative Stress (Air/Light) Compound->Oxidation Free N4 present Hydrolysis Hydrolytic Stress (Extreme pH) Compound->Hydrolysis pH < 1 or pH > 12 Hygroscopy Moisture Uptake (High Humidity) Compound->Hygroscopy Salt Forms NOxide N-Oxide Impurity Oxidation->NOxide Cleavage Sulfonic Acid + Piperazine Hydrolysis->Cleavage Hydrate Hydrate Formation (Dosing Error) Hygroscopy->Hydrate

Figure 1: Primary degradation pathways. Note that the sulfonamide bond requires extreme conditions for hydrolysis, whereas the piperazine ring is sensitive to oxidation and moisture.

Storage & Handling Protocols
3.1 Safety: The Sensitization Risk

Critical Warning: Piperazine derivatives are known sensitizers. Sulfonamide moieties are also common allergens. The combination implies a high risk of respiratory and skin sensitization .

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Containment: All weighing of powders must occur inside a chemical fume hood or a powder containment balance enclosure.

3.2 Storage Conditions Matrix

Adhere to the following matrix to maximize shelf-life (


 years).
StateContainer TypeTemperatureAtmosphereLight
Solid (Powder) Amber glass vial with PTFE-lined cap

(Long term)

(Active use)
Argon or Nitrogen headspace recommendedDark
Stock Solution (DMSO) Amber glass or Polypropylene (PP)

or

Tight seal (DMSO is hygroscopic)Dark
Aqueous Solution Use immediately

(Max 24h)
N/ADark

Protocol Note: Always allow refrigerated vials to equilibrate to room temperature before opening . This prevents condensation from forming inside the vial, which degrades hygroscopic salts.

Solubilization & Stock Preparation Protocol

Sulfonyl piperazines often exhibit "brick dust" properties—high melting points and poor aqueous solubility—unless salified.

Step-by-Step Solubilization Workflow
  • Solvent Selection:

    • Primary: Dimethyl sulfoxide (DMSO) is the gold standard (solubility typically

      
       mM).
      
    • Secondary: Dimethylformamide (DMF) if DMSO is incompatible with downstream chemistry.

    • Avoid: Ethanol/Methanol for long-term storage (transesterification risk is low, but evaporation is high).

  • Preparation of 10 mM Stock:

    • Weigh the compound (calculate mass based on free base equivalent if using a salt).

    • Add 50% of the calculated DMSO volume.

    • Vortex for 30 seconds.

    • If particles remain, Sonicate in a water bath at

      
       for 5 minutes.
      
    • Add remaining DMSO to volume.

  • Visual QC: Solution must be optically clear. Any turbidity suggests incomplete dissolution or salt disproportionation.

  • Aliquoting:

    • Never freeze-thaw the master stock more than 3 times.

    • Aliquot into single-use volumes (e.g.,

      
      ) in amber tubes.
      
Decision Logic for "Difficult" Compounds

solubilization_logic Start Solid Compound Solvent Add DMSO (Target 10mM) Start->Solvent Check Clear Solution? Solvent->Check Success Aliquot & Store (-20°C) Check->Success Yes Fail Turbid/Precipitate Check->Fail No Action1 Sonicate 37°C (10 mins) Fail->Action1 Check2 Clear? Action1->Check2 Check2->Success Yes Action2 Add 1% Acid (if basic N4) Check2->Action2 If Basic Action3 Lower Concentration (to 5mM) Check2->Action3 If Neutral

Figure 2: Troubleshooting workflow for solubilizing recalcitrant sulfonyl piperazines.

Quality Control & Troubleshooting

Researchers should validate compound integrity if results become inconsistent.

  • LC-MS Verification:

    • Check: Purity

      
      .
      
    • Look for:

      
       peak (N-oxide) or 
      
      
      
      (Carbamate formation if stored in solution).
  • NMR Verification:

    • Proton NMR in

      
      .
      
    • Diagnostic Signal: Broadening of piperazine ring protons (3.0–3.5 ppm) often indicates salt dissociation or aggregation.

References
  • Santa Cruz Biotechnology. Piperazine - Safety Data Sheet & Storage Requirements. Retrieved from scbt.com. Link

  • European Directorate for the Quality of Medicines (EDQM). Piperazine Safety Data Sheet (REACH Regulation).[1] Retrieved from edqm.eu.[1] Link

  • National Institutes of Health (PubMed). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from pubmed.ncbi.nlm.nih.gov. Link

  • BenchChem. Enhancing the Stability of Piperazine-Containing Drugs: Technical Guide. Retrieved from benchchem.com. Link

  • ChemicalBook. Piperazine-1-sulfonamide hydrochloride Properties and Storage. Retrieved from chemicalbook.com. Link

Sources

Application Notes & Protocols for the Synthesis of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine is a disubstituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker in drug design.[1][2] The incorporation of an ethylsulfonyl group and a 2-methylbenzyl moiety suggests its potential application as a research chemical for screening libraries or as an intermediate in the development of more complex therapeutic agents.

The synthesis of this target molecule is most logically approached via a sequential, two-step process. This strategy ensures high selectivity and avoids the formation of complex product mixtures that would arise from a one-pot reaction with all three starting components. The chosen pathway involves:

  • Selective Mono-N-Alkylation: A nucleophilic substitution reaction between piperazine and 2-methylbenzyl chloride to form the key intermediate, 1-(2-methylbenzyl)piperazine.

  • N-Sulfonylation: The subsequent reaction of the intermediate's free secondary amine with ethylsulfonyl chloride to yield the final product.

This guide provides a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the selection of specific reagents and conditions.

Synthetic Workflow and Mechanistic Rationale

The overall synthetic pathway is depicted below. The process is designed to be efficient and scalable, relying on common laboratory reagents and techniques.

G cluster_0 Step 1: Mono-N-Alkylation cluster_1 Step 2: N-Sulfonylation A Piperazine C 1-(2-Methylbenzyl)piperazine (Intermediate) A->C Nucleophilic Substitution B 2-Methylbenzyl Chloride B->C C_ref Intermediate from Step 1 D Ethylsulfonyl Chloride E This compound (Final Product) D->E Triethylamine Triethylamine (Base) Triethylamine->E HCl Scavenger C_ref->E Nucleophilic Acyl Substitution

Caption: Overall workflow for the two-step synthesis.

Step 1: Selective Mono-N-Alkylation of Piperazine

Causality: The primary challenge in this step is achieving selective mono-alkylation. Piperazine is a symmetrical diamine, and reaction with an alkylating agent can readily lead to the formation of the undesired 1,4-disubstituted byproduct. To favor mono-substitution, the reaction is conducted using a significant excess of piperazine relative to the 2-methylbenzyl chloride. This statistical approach ensures that the alkylating agent is more likely to encounter an unreacted piperazine molecule than the mono-substituted intermediate. An alternative, well-established method involves using a 1:1 molar ratio of piperazine dihydrochloride and piperazine hexahydrate, which buffers the reaction and precipitates the hydrochloride salt of the unreacted piperazine, effectively controlling the stoichiometry.[3]

The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of piperazine acts as a nucleophile, attacking the benzylic carbon of 2-methylbenzyl chloride and displacing the chloride leaving group.

Step 2: N-Sulfonylation of 1-(2-methylbenzyl)piperazine

Causality: This step is a nucleophilic acyl substitution reaction. The secondary amine of the 1-(2-methylbenzyl)piperazine intermediate attacks the highly electrophilic sulfur atom of ethylsulfonyl chloride.[4][5] This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

To prevent this and drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine, is added. Triethylamine acts as an "acid scavenger," irreversibly reacting with the generated HCl to form triethylammonium chloride.[6] This salt is often soluble in the reaction solvent or can be easily removed during the aqueous work-up. The choice of an aprotic solvent like dichloromethane (DCM) is critical as it readily dissolves the reactants but does not participate in the reaction.[4]

Reagents and Materials Summary

ReagentFormulaMW ( g/mol )RoleStep
Piperazine HexahydrateC₄H₁₀N₂·6H₂O194.23Nucleophile / Reactant1
2-Methylbenzyl ChlorideC₈H₉Cl140.61Alkylating Agent1
Ethanol (Absolute)C₂H₅OH46.07Solvent1
Ethylsulfonyl ChlorideC₂H₅ClO₂S128.57Sulfonylating Agent2
1-(2-Methylbenzyl)piperazineC₁₂H₁₈N₂190.28Reactant / Intermediate2
Triethylamine(C₂H₅)₃N101.19Acid Scavenger / Base2
Dichloromethane (DCM)CH₂Cl₂84.93Solvent2
Hydrochloric Acid (HCl)HCl36.46Work-up / pH Adj.2
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Work-up / Neutralization2
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent2

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methylbenzyl)piperazine (Intermediate)
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperazine hexahydrate (97.1 g, 0.5 mol) and absolute ethanol (200 mL).

  • Dissolution: Gently warm the mixture to approximately 60-65 °C with stirring until a clear, homogeneous solution is obtained.

  • Addition of Alkylating Agent: To the warm solution, add 2-methylbenzyl chloride (14.06 g, 0.1 mol) dropwise over 20-30 minutes. Use of an addition funnel is recommended to control the rate.

  • Reaction: After the addition is complete, maintain the reaction mixture at reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane with 1% NH₄OH).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add 150 mL of water and 100 mL of diethyl ether. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil. The product can be further purified by vacuum distillation if necessary.[3]

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 1-(2-methylbenzyl)piperazine (9.51 g, 0.05 mol) from the previous step in 100 mL of anhydrous dichloromethane (DCM). Cool the flask in an ice-water bath to 0 °C.

  • Base Addition: Add triethylamine (7.0 mL, 0.05 mol) to the stirred solution.

  • Addition of Sulfonylating Agent: In a separate flask, dissolve ethylsulfonyl chloride (6.43 g, 0.05 mol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by TLC.[4]

  • Quenching and Work-up: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 50 mL of 1M HCl (aq) to quench the reaction and dissolve the triethylammonium chloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of a saturated sodium bicarbonate solution and 50 mL of brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization and Validation

The structural integrity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic peaks for the ethylsulfonyl, piperazine, and 2-methylbenzyl moieties.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline solid.

These protocols, grounded in established chemical principles, provide a reliable and reproducible pathway for the synthesis of this compound, suitable for researchers in drug discovery and development.

References

  • Igwe, C.N., & Okoro, U.C. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. [Link]

  • Patel, R., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3329. [Link]

  • Saeed, S., et al. (2017). Synthesis, Characterization and Pharmacological Assessment of Alkylated Sulfonyl Piperazines. Journal of Chemical and Pharmaceutical Research, 9(10), 133-142. [Link]

  • Kumar, R., et al. (2007). Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Journal of Chemical Crystallography, 37, 69-73. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. PrepChem.com. [Link]

  • Scott, J.D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8429-8449. [Link]

  • Mull, R.P. (1960). U.S. Patent No. 2,919,275. U.S.
  • Rani, S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5414-5423. [Link]

  • Kurczab, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Wikipedia contributors. (2024, February 1). Piperazine. Wikipedia. [Link]

  • Craig, J.C., & Young, R.J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 12. [Link]

  • Nielsen, S.F., et al. (2005). Synthesis of the diketopiperazine dipodazine. ARKIVOC, 2005(10), 195-204. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 499-506. [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. (2023).
  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5043-5047. [Link]

  • Iacob, A.D., & Pislaru, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 3. [Link]

  • Li-Zhulanov, N.S., et al. (2023). Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. Pharmaceuticals, 16(4), 594. [Link]

  • PrepChem. (n.d.). Preparation of 2-methylbenzyl chloride. PrepChem.com. [Link]

Sources

Formulation strategies for 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Formulation Strategies for 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine Delivery Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing robust oral and parenteral formulations for this compound, a representative new chemical entity (NCE) characterized by a piperazine core. The inherent physicochemical properties of such structures, particularly the bulky, lipophilic 2-methylbenzyl and electron-withdrawing ethylsulfonyl groups, often lead to poor aqueous solubility, a primary obstacle to achieving adequate bioavailability. This guide details a systematic approach, beginning with essential pre-formulation characterization to establish a baseline understanding of the molecule's properties and classify it within the Biopharmaceutics and Developability Classification Systems (BCS/DCS). Based on this classification, we present a series of tiered formulation strategies, complete with detailed protocols, ranging from fundamental techniques like pH modification and salt formation to advanced systems such as amorphous solid dispersions (ASDs) and self-emulsifying drug delivery systems (SEDDS). Protocols for parenteral formulations and a suite of analytical techniques for quality control and characterization are also provided. The overarching goal is to equip the formulation scientist with the rationale and practical methodologies required to overcome solubility challenges and advance the development of piperazine-based drug candidates.

Pre-Formulation Assessment: The Foundation for Rational Design

A thorough pre-formulation study is the critical first step. It provides the foundational data needed to understand the inherent challenges associated with the Active Pharmaceutical Ingredient (API) and guides the selection of the most promising formulation strategy. For a molecule like this compound, we anticipate challenges related to its aqueous solubility due to its lipophilic benzyl moiety.

Key Physicochemical Characterization

The piperazine ring is a weak base, making its derivatives' solubility highly dependent on pH.[1][2][3] The initial characterization should focus on quantifying these properties.

Protocol 1: Solubility, pKa, and LogP Determination

  • Aqueous Solubility as a Function of pH:

    • Prepare a series of buffers (e.g., 0.1N HCl pH 1.2, acetate buffer pH 4.5, phosphate buffer pH 6.8, and pH 7.4).

    • Add an excess of the API to each buffer in separate sealed vials.

    • Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved API in the filtrate using a validated HPLC-UV method (see Section 4.1).

    • Rationale: This profile is crucial. The piperazine moiety suggests higher solubility at low pH due to protonation. Poor solubility at intestinal pH (6.8-7.4) would confirm the need for enabling formulations.

  • pKa Determination:

    • Utilize potentiometric titration. Dissolve a known amount of the API in a suitable solvent (e.g., water or a water/methanol co-solvent) and titrate with a standardized acid (e.g., 0.1N HCl).

    • The inflection points in the titration curve will correspond to the pKa values of the two nitrogen atoms in the piperazine ring.

    • Rationale: Knowing the pKa values allows for the prediction of the ionization state of the molecule at different physiological pHs, which directly impacts solubility and absorption.[2]

  • LogP (Octanol-Water Partition Coefficient) Determination:

    • Perform a traditional shake-flask method using n-octanol and a pH 7.4 phosphate buffer.

    • Dissolve the API in the buffered aqueous phase, add an equal volume of n-octanol, and shake vigorously to allow for partitioning.

    • After separation of the phases, measure the API concentration in both the aqueous and octanol layers via HPLC-UV.

    • Calculate LogP as log([API]octanol / [API]aqueous).

    • Rationale: A high LogP value (typically >3) indicates high lipophilicity, suggesting the compound is a "grease-ball" molecule, which may be an excellent candidate for lipid-based formulations.[4]

Biopharmaceutical & Developability Classification

Based on the data from Protocol 1, the API can be classified to guide formulation choices.

  • Biopharmaceutics Classification System (BCS): This system categorizes drugs based on their aqueous solubility and intestinal permeability.[5] Given the anticipated low solubility, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

  • Developability Classification System (DCS): This system further refines BCS Class II into IIa (dissolution rate-limited) and IIb (solubility-limited) absorption.[4] This distinction is critical:

    • DCS IIa: Absorption is limited by how fast the solid drug dissolves. Strategies like particle size reduction are effective.

    • DCS IIb: Absorption is limited by the drug's intrinsic solubility. More advanced strategies like amorphous dispersions or lipid-based systems are required to increase the concentration of dissolved drug in the gut.[4]

Table 1: Hypothetical Pre-Formulation Data for this compound

ParameterValueImplication for Formulation
Molecular Weight ~326.45 g/mol Moderate size, typical for small molecule drugs.
Melting Point >150°C (predicted)High melting point suggests a stable crystal lattice, making amorphization a viable strategy.
pKa1, pKa2 ~5.5, ~9.5 (predicted)Basic compound; solubility will be significantly higher at gastric pH. Salt formation is possible.
Solubility (pH 1.2) >1 mg/mLSoluble in stomach acid.
Solubility (pH 6.8) <10 µg/mLVery low solubility at intestinal pH; a major barrier to absorption.
LogP ~3.8Highly lipophilic; suggests good membrane permeability but also a candidate for lipid-based systems.
Predicted Class BCS Class II / DCS Class IIbAbsorption is solubility-limited. Formulation must increase and maintain drug concentration in the GI tract.

Formulation Strategy Selection & Development

The following decision tree illustrates a logical workflow for selecting a suitable formulation strategy based on the pre-formulation assessment.

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Development Pathways Start Characterize API (Solubility, pKa, LogP) Classify Determine BCS/DCS Class (Likely DCS IIb) Start->Classify Decision1 Is API ionizable with significant pH-solubility profile? Classify->Decision1 Decision3 Is API thermally stable? Decision1->Decision3  No Path1 Salt Formation / pH Modification Decision1->Path1  Yes Decision2 Is solubility enhancement from salt sufficient? Decision2->Decision3  No Path2 Particle Size Reduction (Nanosuspension) Decision2->Path2  No Decision3->Path2  No Path3 Amorphous Solid Dispersion (Spray Drying / HME) Decision3->Path3 Decision4 Is LogP > 3 and API soluble in lipids? Path4 Lipid-Based Formulation (SEDDS/SMEDDS) Decision4->Path4  Yes Path1->Decision2 Path2->Decision4

Caption: Formulation strategy decision workflow.

Strategy 1: Salt Formation

For a basic compound like this, salt formation is the most direct approach to improve the dissolution rate.[4] A successful salt form must not only be more soluble but also physically stable and non-hygroscopic.

Protocol 2: Salt Screening

  • Solvent Selection: Dissolve the free base of the API in a suitable solvent (e.g., acetone, isopropanol, or ethyl acetate) at a known concentration near saturation.

  • Counter-ion Addition: Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, sulfuric, maleic, tartaric, citric, methanesulfonic) in the same solvent.

  • Crystallization: Add the acid solution dropwise to the API solution at room temperature or slightly elevated temperature.

  • Isolation & Analysis: If a precipitate forms, isolate it by filtration, wash with the solvent, and dry under vacuum.

  • Characterization: Analyze the resulting solid for:

    • Stoichiometry: Confirm salt formation using techniques like elemental analysis or ion chromatography.

    • Physical Form: Use X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for crystallinity and identify new solid forms.

    • Solubility & Dissolution: Measure the aqueous solubility and dissolution rate of promising salt forms and compare them to the free base.

    • Stability: Assess physical stability (polymorphic conversion) and chemical stability under accelerated conditions (e.g., 40°C/75% RH).

    • Rationale: This systematic screening identifies a salt form that provides the optimal balance of improved solubility and manufacturability without introducing new stability liabilities.

Strategy 2: Amorphous Solid Dispersions (ASD)

If salt formation is unsuccessful or provides insufficient benefit, converting the crystalline API into a high-energy amorphous state can dramatically increase aqueous solubility.[4][6] The API is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.

Protocol 3: ASD Formulation via Spray Drying

  • Excipient Screening:

    • Select a range of polymers known to form ASDs, such as povidone (PVP K30), copovidone (Kollidon® VA64), or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).[6]

    • Assess the miscibility of the API and polymer by casting films from a common solvent and analyzing them by DSC for a single glass transition temperature (Tg).

    • Rationale: Polymer selection is critical. The polymer must be miscible with the drug and ideally form specific interactions (like hydrogen bonds) to inhibit crystallization.

  • Spray Drying Process:

    • Prepare a spray solution by dissolving the API and the selected polymer (e.g., in a 1:2 or 1:3 drug-to-polymer ratio) in a suitable volatile solvent (e.g., methanol, acetone, or a mixture).

    • Optimize spray drying parameters:

      • Inlet Temperature: High enough to ensure rapid solvent evaporation but low enough to prevent thermal degradation of the API.

      • Solution Feed Rate & Atomization Pressure: Controlled to produce fine droplets and desired particle size.

    • Collect the resulting powder from the cyclone.

  • Post-Spray Drying Characterization:

    • Amorphicity: Confirm the absence of crystallinity using XRPD (should show a halo pattern) and DSC (should show a single Tg).

    • Dissolution Performance: Perform non-sink dissolution tests in a biorelevant medium (e.g., FaSSIF). A successful ASD will exhibit a "spring and parachute" effect, where it rapidly dissolves to a high supersaturated concentration (the spring) and maintains it over time (the parachute).[5]

    • Stability: Store the ASD under accelerated stability conditions and periodically re-test for amorphicity and dissolution to ensure it does not recrystallize over time.

G cluster_0 Input cluster_1 Process cluster_2 Output & QC API API Free Base Polymer Selected Polymer (e.g., HPMC-AS) Solvent Volatile Solvent (e.g., Acetone/Methanol) Dissolve Dissolve API and Polymer in Solvent SprayDry Spray Drying (Optimize Temp, Flow Rate) Dissolve->SprayDry ASD Amorphous Solid Dispersion Powder SprayDry->ASD QC1 XRPD / DSC (Confirm Amorphous) ASD->QC1 QC2 Dissolution Test ('Spring and Parachute') ASD->QC2 QC3 Stability Test (Check for Recrystallization) ASD->QC3

Caption: Amorphous Solid Dispersion (ASD) development workflow.

Strategy 3: Lipid-Based Formulations (LBFs)

For highly lipophilic (high LogP) compounds, LBFs are an excellent choice.[4][5] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which, upon dilution in the GI tract, spontaneously form fine emulsions or microemulsions, presenting the drug in a solubilized state for absorption.

Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Solubility Screening:

    • Determine the saturation solubility of the API in a variety of excipients:

      • Oils: Medium-chain triglycerides (e.g., Capmul® MCM), long-chain triglycerides (e.g., soybean oil).

      • Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Kolliphor® RH40.[7]

      • Co-solvents: Propylene glycol, PEG 400, Transcutol® HP.

    • Rationale: The goal is to identify excipients with the highest solubilizing capacity for the API, which will form the basis of the formulation.

  • Ternary Phase Diagram Construction:

    • Select the best oil, surfactant, and co-solvent from the screening.

    • Construct a ternary phase diagram by preparing systematic mixtures of the three components (at fixed ratios) and titrating them with water.

    • Observe the resulting system for clarity, particle size, and stability to identify the regions that form fine, stable microemulsions (o/w).

    • Rationale: The phase diagram visually maps out the robust self-emulsification region, ensuring the formulation will perform consistently upon dilution.

  • API Loading and Performance Testing:

    • Select a ratio of excipients from the optimal microemulsion region of the phase diagram.

    • Dissolve the API into the excipient mixture at the desired concentration.

    • Performance Test: Add the drug-loaded SEDDS to water or a biorelevant medium under gentle agitation.

    • Characterize the resulting emulsion for:

      • Droplet Size: Use dynamic light scattering (DLS). Droplet size should ideally be <200 nm for efficient absorption.

      • Dispersion Time: Should be rapid (< 1-2 minutes).

      • In Vitro Dissolution/Dispersion: Test in a standard dissolution apparatus to ensure the drug remains solubilized and does not precipitate upon dispersion.

Table 2: Example SEDDS Formulation for this compound

ComponentExcipient ExampleFunction% w/w
API This compoundActive Ingredient15%
Oil Capmul® MCMLipid phase / API solvent30%
Surfactant Kolliphor® RH40Emulsifier40%
Co-solvent Transcutol® HPCo-surfactant / API solvent15%

Parenteral Formulation Strategies

If oral delivery is not feasible, parenteral formulations may be required. The primary challenge remains solubilizing the API in an aqueous vehicle suitable for injection.

  • Co-solvent Systems: A mixture of water and water-miscible organic solvents can be used.[7][8]

    • Common Co-solvents: Propylene glycol (PG), polyethylene glycol 400 (PEG 400), ethanol.

    • Protocol: Systematically prepare mixtures of co-solvents and water for injection (WFI) and determine the saturation solubility of the API in each. The goal is to find a system with the minimum amount of organic solvent required to fully solubilize the drug dose, minimizing potential toxicity and injection site irritation.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drug molecules within their hydrophobic core, increasing their apparent water solubility.[5][9]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).

    • Protocol: Prepare a phase-solubility diagram by measuring the API's solubility in aqueous solutions containing increasing concentrations of the cyclodextrin. A linear (AL-type) diagram indicates the formation of a soluble 1:1 complex. The formulation can then be prepared by dissolving the cyclodextrin in WFI followed by the addition and dissolution of the API.

Analytical Characterization & Quality Control

Robust analytical methods are essential to ensure the quality, performance, and stability of the developed formulation.

HPLC Method for Assay and Purity

Due to the piperazine structure lacking a strong native chromophore, a derivatization method may be needed for trace-level analysis, but for assay, direct UV detection is often sufficient.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at ~220 nm or ~265 nm (to capture the benzyl aromatic ring).

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Solid-State Characterization
  • X-Ray Powder Diffraction (XRPD): The primary tool to distinguish between crystalline (sharp peaks) and amorphous (broad halo) material. Essential for confirming the success of ASD preparation and monitoring its physical stability.

  • Differential Scanning Calorimetry (DSC): Used to measure thermal events like melting points (for crystalline forms) and glass transitions (for amorphous forms). It helps confirm amorphicity and assess drug-polymer miscibility in ASDs.

Performance Testing
  • In Vitro Dissolution: Crucial for predicting in vivo performance of oral dosage forms.

    • Apparatus: USP Apparatus II (Paddle).

    • Media: Use of biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) is highly recommended over simple buffers for poorly soluble drugs, as they better mimic the conditions in the human gut.

    • Analysis: Samples are taken at various time points and analyzed by the validated HPLC method.

Conclusion

The development of a successful formulation for this compound hinges on a systematic, data-driven approach. The anticipated poor aqueous solubility, driven by its lipophilic structure, classifies it as a challenging BCS Class II/IV compound. The strategies outlined in this guide—from fundamental salt formation to advanced amorphous solid dispersions and lipid-based systems—provide a validated roadmap for formulation scientists. A thorough pre-formulation assessment is paramount, as it dictates the most logical and resource-efficient development pathway. By combining rational excipient selection with robust process development and comprehensive analytical characterization, the bioavailability challenges posed by this and similar piperazine-based compounds can be effectively overcome.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • Khadka, P., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Kumar, A., & Sahoo, S. K. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Gao, F., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – An Asian Journal. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Piperazine. (n.d.). Wikipedia. (Specific section on basicity and pKa). [Link]

  • Mohan, N. R., et al. (2017). Synthesis, Characterization and Pharmacological Assessment of Alkylated Sulfonyl Piperazines. Journal of Applicable Chemistry. [Link]

  • De Ruiter, J. (2010). Analytical Methods for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods. [Link]

  • Williams, H. D., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

  • Sravani, G., et al. (2016). Excipients used in the Formulation of Tablets. Journal of Pharmaceutical Sciences & Research. [Link]

  • Piperazine. (n.d.). chemeurope.com. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Stegemann, S. (2021). The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Drug Development & Delivery. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. [Link]

Sources

Application Notes and Protocols: N-Sulfonylation of 1-(2-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Sulfonylation in Medicinal Chemistry

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, antitumor, diuretic, and hypoglycemic properties.[1][2] Their prevalence in top-selling pharmaceuticals underscores their importance in drug design.[1] The N-sulfonylation of amines, particularly cyclic amines like piperazine derivatives, is a fundamental transformation for accessing these valuable compounds.[2][3] This protocol details the N-sulfonylation of 1-(2-methylbenzyl)piperazine, a common scaffold in drug discovery, providing a robust and reproducible method for synthesizing N-substituted sulfonamides.

The reaction involves the coupling of a sulfonyl chloride with the secondary amine of the piperazine ring, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[2][4] The choice of sulfonyl chloride, solvent, and base can be tailored to achieve the desired product with high yield and purity.

Reaction Mechanism and Key Considerations

The N-sulfonylation of a secondary amine like 1-(2-methylbenzyl)piperazine proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.[5] This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the stable sulfonamide.

Key Considerations for a Successful Reaction:

  • Reagent Purity: The use of high-purity starting materials is crucial. 1-(2-methylbenzyl)piperazine can be synthesized via several established methods.[6][7] The sulfonyl chloride should be free of hydrolytic degradation to sulfonic acid, which can complicate the reaction and purification.[4]

  • Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent hydrolysis of the sulfonyl chloride.[3][4]

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically employed to scavenge the HCl generated during the reaction.[2][4] The pKa of the base should be sufficient to deprotonate the resulting sulfonamide salt.

  • Temperature Control: The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure complete conversion.[4]

  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to monitor the progress of the reaction and confirm the consumption of the starting amine.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the N-sulfonylation of 1-(2-methylbenzyl)piperazine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 1-(2-methylbenzyl)piperazine and triethylamine in anhydrous DCM B Cool the mixture to 0 °C A->B C Slowly add sulfonyl chloride solution dropwise B->C D Allow to warm to room temperature and stir for 2-24 hours C->D E Monitor reaction by TLC/HPLC D->E F Quench with water E->F Upon completion G Separate organic layer F->G H Wash with brine and dry over anhydrous Na2SO4 G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: General workflow for the N-sulfonylation reaction.

Detailed Experimental Protocol

This protocol provides a general method for the N-sulfonylation of 1-(2-methylbenzyl)piperazine with an aromatic sulfonyl chloride.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier Example
1-(2-Methylbenzyl)piperazine1.0>98%Sigma-Aldrich
Aromatic Sulfonyl Chloride1.0 - 1.05>98%Sigma-Aldrich
Triethylamine (TEA)1.2 - 1.5>99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous->99.8%Sigma-Aldrich
Water, Deionized---
Brine (Saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na2SO4)-GranularSigma-Aldrich
Silica Gel for Column Chromatography-60-120 meshSigma-Aldrich
Solvents for Chromatography (e.g., Hexane, Ethyl Acetate)-HPLC GradeSigma-Aldrich

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-methylbenzyl)piperazine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the aromatic sulfonyl chloride (1.05 equiv.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting amine is no longer detectable.[4]

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-sulfonylated piperazine derivative.[10][11]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive sulfonyl chloride (hydrolyzed).Use fresh or recently purified sulfonyl chloride. Ensure all glassware and solvents are anhydrous.[4]
Insufficiently basic conditions.Use a stronger base or increase the equivalents of the current base.
Formation of Multiple Products Di-sulfonylation (if a primary amine is present as an impurity).Ensure the purity of the starting piperazine derivative.
Side reactions with impurities in the starting materials.Purify starting materials before use.
Difficult Purification Product and starting material have similar polarities.Optimize the chromatographic conditions (solvent system, gradient). Consider derivatization to alter polarity for easier separation.[11]
Presence of highly polar byproducts (e.g., sulfonic acid).Perform an aqueous wash during workup to remove water-soluble impurities.[4]

Conclusion

This application note provides a comprehensive and practical guide for the N-sulfonylation of 1-(2-methylbenzyl)piperazine. By understanding the underlying reaction mechanism and adhering to the detailed protocol, researchers can confidently synthesize a variety of N-sulfonylated piperazine derivatives for applications in drug discovery and medicinal chemistry. The provided troubleshooting guide offers solutions to common experimental challenges, ensuring a high rate of success.

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 01). Retrieved from [Link]

  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (2018). Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023, September 20). Retrieved from [Link]

  • Microwave-assisted one-pot synthesis of sulfonamides from sulfonyl chlorides and amines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 20.6: Reactions of Amines - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - Hilaris Publisher. (2016, April 24). Retrieved from [Link]

  • Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. (2023, April 30). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (2024, September 09). Retrieved from [Link]

  • Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives - Taylor & Francis. (2008, October 04). Retrieved from [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.). Retrieved from [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents. (n.d.).
  • Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.... - ResearchGate. (n.d.). Retrieved from [Link]

  • CN102838567B - Benzenesulfonyl piperazine compounds or benzoyl piperazine compounds, preparation methods and uses thereof - Google Patents. (n.d.).
  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of the piperazine subunit of Indinavir. (n.d.). ARKIVOC. Retrieved from [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine - Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Reaction Yield of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your target compound. Our approach is rooted in established chemical principles and field-proven insights to empower you to overcome common synthetic challenges.

The synthesis of this compound is typically a two-step process: the N-alkylation of piperazine with 2-methylbenzyl chloride to form 1-(2-methylbenzyl)piperazine, followed by the N-sulfonylation with ethanesulfonyl chloride. Each step presents unique challenges that can impact the overall yield. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Navigating Your Synthesis

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Step 1: N-Alkylation of Piperazine with 2-Methylbenzyl Chloride

Issue 1: Low yield of 1-(2-methylbenzyl)piperazine and significant formation of the 1,4-bis(2-methylbenzyl)piperazine byproduct.

  • Question: My reaction is producing a low yield of the desired mono-alkylated product, with a substantial amount of the di-alkylated byproduct. How can I improve the selectivity for mono-substitution?

  • Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring. To enhance mono-selectivity, consider the following strategies:

    • Stoichiometry Control: Employing a large excess of piperazine (5-10 equivalents) relative to the 2-methylbenzyl chloride is a common and effective strategy. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.

    • Slow Addition of the Alkylating Agent: A slow, controlled addition of the 2-methylbenzyl chloride, preferably at a low temperature (e.g., 0-10 °C), can help manage the reaction rate and minimize the formation of the di-substituted product.

    • In Situ Mono-protonation of Piperazine: A highly effective method involves the in situ formation of piperazine monohydrochloride. By reacting piperazine with one equivalent of an acid (e.g., hydrochloric acid) prior to the addition of the alkylating agent, one of the nitrogen atoms is protonated and thus deactivated towards alkylation. This directs the substitution to the free, more nucleophilic nitrogen. A German patent describes a similar N-monoalkylation of piperazine with o-methylbenzyl bromide in ethanol, achieving a yield of 89% by forming the monopiperazinium salt in situ.[1]

Issue 2: The reaction is sluggish or does not go to completion.

  • Question: I've set up the reaction with the correct stoichiometry, but the consumption of the starting material is very slow or incomplete. What factors could be hindering the reaction rate?

  • Answer: Several factors can contribute to a sluggish N-alkylation reaction:

    • Solvent Choice: The choice of solvent plays a critical role in the reaction rate. A study on the reaction between piperazine and benzyl bromide showed that the rate is influenced by the solvent's electrophilicity, hydrogen bond donating ability, and polarity.[2] Protic solvents like ethanol can solvate the piperazine and the transition state, facilitating the reaction. Aprotic polar solvents like acetonitrile or DMF are also commonly used and can be effective.

    • Temperature: While low temperatures are recommended for controlling selectivity, the reaction may require gentle heating to proceed at a reasonable rate after the initial addition. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature profile. The reaction can be stirred at room temperature for a period and then gently heated (e.g., to 50-70 °C) to drive it to completion.[1]

    • Base (if used): If you are not using a large excess of piperazine as the base, an external inorganic base like potassium carbonate (K2CO3) or an organic base like triethylamine (TEA) is necessary to neutralize the HCl generated. Ensure the base is of good quality, dry, and present in a slight excess (1.1-1.5 equivalents).

Step 2: N-Sulfonylation of 1-(2-methylbenzyl)piperazine with Ethanesulfonyl Chloride

Issue 3: Low yield of the final product, this compound.

  • Question: The sulfonylation of my 1-(2-methylbenzyl)piperazine intermediate is giving a poor yield. What are the likely causes and how can I optimize this step?

  • Answer: Low yields in sulfonylation reactions often stem from suboptimal reaction conditions or degradation of the starting materials or product.

    • Base Selection and Stoichiometry: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to act as an acid scavenger for the HCl produced during the reaction.[3] Using a slight excess of the base (1.1-1.2 equivalents) is recommended. The base neutralizes the generated HCl, preventing the protonation of the starting piperazine, which would render it non-nucleophilic.[3][4]

    • Reaction Temperature: This reaction is typically exothermic. It is best to add the ethanesulfonyl chloride dropwise to a cooled solution (0-5 °C) of the piperazine derivative and the base. After the addition, the reaction can be allowed to warm to room temperature and stirred until completion.

    • Solvent: Dichloromethane (DCM) is a commonly used solvent for this type of reaction as it is relatively inert and allows for easy work-up.[5] Anhydrous conditions are recommended as sulfonyl chlorides can react with water.

    • Purity of Starting Materials: Ensure that the 1-(2-methylbenzyl)piperazine intermediate is pure and free of any residual acid from the previous step's work-up. The ethanesulfonyl chloride should also be of high quality, as it can degrade upon exposure to moisture.

Issue 4: Formation of a stable salt and difficulty in product isolation.

  • Question: After the sulfonylation reaction, I'm having trouble isolating my product from the reaction mixture. It seems to be soluble in the aqueous phase during work-up.

  • Answer: The product, a sulfonamide, is generally less basic than the starting piperazine. However, if the work-up is performed under strongly acidic conditions, the remaining unreacted starting material and even the product can be protonated, leading to increased water solubility.

    • Work-up Procedure: A typical and effective work-up involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base and any unreacted starting piperazine, followed by a wash with a saturated solution of sodium bicarbonate (NaHCO3) to remove any remaining acid, and finally with brine.[5]

    • Extraction: Ensure thorough extraction with a suitable organic solvent like DCM or ethyl acetate. If the product has some water solubility, increasing the number of extractions can improve the recovery.

Frequently Asked Questions (FAQs)

  • Q1: Can I perform this synthesis as a one-pot reaction?

    • A1: While a one-pot synthesis is appealing for its efficiency, it can be challenging for this specific target molecule due to the need to control the initial mono-alkylation. Attempting to add both the alkylating and sulfonating agents at the outset would likely lead to a complex mixture of products. A sequential, two-step approach with isolation and purification of the 1-(2-methylbenzyl)piperazine intermediate is highly recommended for achieving a good yield and high purity of the final product.

  • Q2: What is the best way to monitor the progress of each reaction step?

    • A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of both reactions. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting materials and the products. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool.

  • Q3: How do I purify the final product, this compound?

    • A3: The final product is expected to be a solid or a high-boiling oil. The most common purification methods are:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes) can be a very effective method for achieving high purity.

      • Column Chromatography: If the product is an oil or if recrystallization is not effective in removing impurities, column chromatography on silica gel is the method of choice. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane is typically used.

  • Q4: Are there any specific safety precautions I should take?

    • A4: Yes. 2-Methylbenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Ethanesulfonyl chloride is corrosive and reacts with moisture; handle it with care and under anhydrous conditions. Piperazine and its derivatives are basic and can be irritating. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Recommended Reaction Conditions for the Synthesis of this compound

ParameterStep 1: N-AlkylationStep 2: N-Sulfonylation
Piperazine Substrate Piperazine1-(2-methylbenzyl)piperazine
Electrophile 2-Methylbenzyl chlorideEthanesulfonyl chloride
Stoichiometry 1.0 eq. Piperazine, 1.0 eq. HCl, 0.5 eq. 2-Methylbenzyl chloride1.0 eq. 1-(2-methylbenzyl)piperazine, 1.1 eq. Ethanesulfonyl chloride
Base Piperazine (in excess)Triethylamine (1.2 eq.)
Solvent EthanolDichloromethane (DCM)
Temperature 0-10 °C (addition), then RT to 70 °C0-5 °C (addition), then RT
Typical Reaction Time 2-4 hours1-3 hours
Work-up Distill off solvent, add base, extract with organic solventWash with dilute HCl, NaHCO3, brine
Purification Distillation or salt formation and filtrationRecrystallization or column chromatography
Expected Yield >80% (based on analogous reactions)>90% (based on analogous reactions)

Experimental Protocols

The following protocols are representative methodologies based on analogous reactions reported in the literature. Optimization may be required for your specific experimental setup.

Protocol 1: Synthesis of 1-(2-methylbenzyl)piperazine

This protocol is adapted from a similar procedure for the N-monoalkylation of piperazine.[1]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (e.g., 0.2 mol) in ethanol (e.g., 80 mL).

  • Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid (e.g., 0.1 mol) in ethanol.

  • To this stirred solution, add 2-methylbenzyl chloride (e.g., 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Gently heat the reaction mixture to 70 °C for 30 minutes to ensure completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • To the residue, add a sufficient amount of a 5N sodium hydroxide solution to make the mixture strongly alkaline.

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-(2-methylbenzyl)piperazine.

Protocol 2: Synthesis of this compound

This protocol is based on a general procedure for the sulfonylation of N-substituted piperazines.[5]

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-methylbenzyl)piperazine (e.g., 1 mmol) and triethylamine (e.g., 1.2 mmol) in anhydrous dichloromethane (DCM) (e.g., 30 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add ethanesulfonyl chloride (e.g., 1.1 mmol) dropwise to the stirred solution over 10 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow Piperazine Piperazine Step1_Reaction Step 1: N-Alkylation (Ethanol, 0-70°C) Piperazine->Step1_Reaction HCl HCl (1 eq.) HCl->Step1_Reaction Alkyl_Chloride 2-Methylbenzyl Chloride Alkyl_Chloride->Step1_Reaction Intermediate 1-(2-Methylbenzyl)piperazine Step1_Reaction->Intermediate Desired Product Byproduct1 1,4-bis(2-Methylbenzyl)piperazine (Byproduct) Step1_Reaction->Byproduct1 Side Reaction Step2_Reaction Step 2: N-Sulfonylation (DCM, 0°C - RT) Intermediate->Step2_Reaction Sulfonyl_Chloride Ethanesulfonyl Chloride Sulfonyl_Chloride->Step2_Reaction TEA Triethylamine (TEA) TEA->Step2_Reaction Final_Product 1-(Ethylsulfonyl)-4- (2-methylbenzyl)piperazine Step2_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Low Yield? Step1_Check Issue in Step 1 (N-Alkylation)? Start->Step1_Check Yes Step2_Check Issue in Step 2 (N-Sulfonylation)? Start->Step2_Check No Di_Alkylation High Di-alkylation? Step1_Check->Di_Alkylation Yes Slow_Reaction Slow/Incomplete Reaction? Step1_Check->Slow_Reaction No Poor_Sulfonylation Poor Sulfonylation? Step2_Check->Poor_Sulfonylation Yes Isolation_Issue Isolation Issues? Step2_Check->Isolation_Issue No Sol_Di_Alk Increase Piperazine Excess Slow Reagent Addition Use Mono-protonation Di_Alkylation->Sol_Di_Alk Yes Sol_Slow_Reaction Optimize Solvent & Temp. Check Base Quality Slow_Reaction->Sol_Slow_Reaction Yes Sol_Poor_Sulfonylation Check Base & Stoichiometry Control Temperature Use Anhydrous Conditions Poor_Sulfonylation->Sol_Poor_Sulfonylation Yes Sol_Isolation Optimize Work-up pH Thorough Extraction Isolation_Issue->Sol_Isolation Yes

Caption: Troubleshooting logic for improving reaction yield.

References

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. [Link]

  • Process for the N-monoalkylation of piperazine.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • Synthesis, Characterization and Pharmacological Assessment of Alkylated Sulfonyl Piperazines.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • Manufacturing Process.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

  • Proposed mechanism of sulfonylation with sulfonyl chlorides..
  • The Role of Triethylamine in Pharmaceutical Synthesis: Applic
  • Process for preparing N-benzyl piperazine.
  • Purification of piperazine.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. BenchChem.
  • Determination of MDEA and piperazine content in aqueous amines. Ostec-Instruments. [Link]

  • Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. PrepChem. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: P
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Recovery and purification of piperazine.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. TÜBİTAK Academic Journals. [Link]

Sources

Technical Support Hub: Purification of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the purification of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine . The content is structured to address the specific physicochemical properties of this molecule—specifically its dual nature as a basic tertiary amine (N4 position) and a neutral sulfonamide (N1 position).

Molecule Overview & Impurity Profile

Target Molecule: this compound Chemical Nature: Lipophilic weak base (pKa ~8.5 at N4). The N1-sulfonyl group is electron-withdrawing, rendering the N1 nitrogen non-basic. Common Synthesis Routes:

  • Alkylation: Reaction of 1-(ethylsulfonyl)piperazine with 2-methylbenzyl halides.

  • Sulfonylation: Reaction of 1-(2-methylbenzyl)piperazine with ethanesulfonyl chloride.

Critical Impurities Map

The purification strategy depends heavily on the synthetic origin.

ImpurityMap Start Crude Reaction Mixture Target Target Molecule (Tertiary Amine) Start->Target Major Product Imp_Amine Residual Secondary Amine (Starting Material) Start->Imp_Amine Incomplete Conversion Imp_Halide Alkyl Halide / Alcohol (Neutral) Start->Imp_Halide Excess Reagent/Hydrolysis Imp_Bis Bis-Sulfonyl/Alkyl Byproducts (Non-Basic) Start->Imp_Bis Over-reaction

Figure 1: Origin of common impurities in the synthesis of sulfonyl-piperazine derivatives.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot separate the starting secondary amine from my product."

Diagnosis: Both the product and the starting material (e.g., 1-(ethylsulfonyl)piperazine) are amines. Standard acid-base extraction often fails to separate them because both protonate and move to the aqueous phase. Solution: Use Chemical Scavenging followed by extraction.[1]

  • The Fix: Add a slight excess (1.1 eq relative to residual amine) of acetic anhydride or benzoyl chloride to the crude mixture in DCM.

  • Mechanism: The secondary amine reacts to form a non-basic amide. The tertiary amine target cannot react.

  • Separation: Perform an acid wash (Protocol A). The target (protonated) goes to water; the new amide impurity (neutral) stays in the organic layer.

Issue 2: "The product oils out during recrystallization."

Diagnosis: The free base has a low melting point or high lipophilicity, preventing lattice formation. Solution: Switch to Salt Formation .

  • The Fix: Do not attempt to crystallize the free base. Dissolve the oil in diethyl ether or ethyl acetate and add 2M HCl in ether dropwise.

  • Result: The hydrochloride salt is highly polar and usually precipitates as a white solid.

  • Alternative: If the HCl salt is hygroscopic, try oxalic acid or fumaric acid in isopropanol.

Issue 3: "My product has a persistent yellow color."

Diagnosis: Trace oxidation of the benzylic position or presence of polymerized benzyl halides. Solution: Activated Charcoal Filtration .

  • The Fix: Dissolve the crude material in hot ethanol (or the crystallization solvent).

  • Add: 5-10 wt% activated carbon. Stir at reflux for 15 minutes.

  • Filter: Filter while hot through a Celite pad. The color bodies adsorb to the carbon.

Detailed Purification Protocols

Protocol A: Selective Acid-Base Extraction (The "Self-Validating" Method)

Best for: Removing neutral impurities (halides, alcohols, bis-sulfonamides).

Principle: The target molecule has one basic center (N4). Impurities lacking this center can be washed away.

  • Dissolution: Dissolve 10 g of crude oil in 100 mL Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract with 1M HCl (aq) (3 x 40 mL).

    • Checkpoint: Check TLC of the organic layer.[2] It should contain the non-basic impurities (Rf ~0.8-0.9). The product is now in the aqueous layer.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1 x 30 mL) to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat. Na2CO3 until pH > 12.

    • Observation: The product will precipitate as a milky oil or solid.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry combined DCM layers over MgSO4, filter, and evaporate.

Protocol B: Hydrochloride Salt Recrystallization

Best for: Final polishing and obtaining a solid form.

  • Preparation: Dissolve the free base (from Protocol A) in a minimum amount of Isopropanol (IPA) or Ethanol at 50°C.

  • Acidification: Add 1.1 equivalents of Concentrated HCl (37%) or HCl in Dioxane .

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add an anti-solvent like Diethyl Ether or MTBE until slightly turbid, then refrigerate.

  • Isolation: Filter the white solid under nitrogen (to prevent moisture absorption) and wash with cold ether.

Protocol C: Flash Column Chromatography

Best for: Difficult separations where extraction fails.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: DCM : Methanol (98:2 to 95:5).

  • Modifier: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase.

    • Why? The basic modifier prevents the amine product from "streaking" (tailing) on the acidic silica surface.

Analytical Verification (FAQs)

Q: How do I confirm the sulfonamide bond is intact? A: Check the IR spectrum . You should see two strong bands for the sulfonyl group (


) at approximately 1350 cm⁻¹ (asymmetric)  and 1160 cm⁻¹ (symmetric)  [1].

Q: What is the best storage condition? A: The free base may absorb CO2 from the air. Store as the HCl salt in a desiccator at 4°C. If storing as a free base, keep under Argon/Nitrogen.

Q: Can I use HPLC? A: Yes. Use a C18 column with a basic buffer (e.g., 0.1% Ammonium Bicarbonate) or an acidic buffer (0.1% Formic Acid).

  • Note: In acidic buffers, the retention time will be short due to protonation (N4+). In basic buffers, the molecule is neutral/lipophilic and retains longer.

Decision Matrix for Purification

DecisionTree Start Crude Product State CheckImp Is Secondary Amine Present? Start->CheckImp Scavenge Add Acetic Anhydride (Convert to Amide) CheckImp->Scavenge Yes AcidBase Protocol A: Acid-Base Extraction CheckImp->AcidBase No Scavenge->AcidBase CheckSolid Is Product Solid? AcidBase->CheckSolid Recryst Recrystallize (EtOH/Hex) CheckSolid->Recryst Yes SaltForm Protocol B: Make HCl Salt CheckSolid->SaltForm No (Oily)

Figure 2: Step-by-step decision matrix for selecting the optimal purification route.

References

  • Spectroscopic Identification of Sulfonamides: Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. The characteristic stretching frequencies for sulfonamides are well-documented as 1335–1370 cm⁻¹ (asymmetric) and 1145–1180 cm⁻¹ (symmetric). Context: Used to verify the integrity of the N-SO2 bond in the final product.
  • Synthesis of Sulfonamide Piperazine Derivatives

    • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
    • Source: Molbank2024 , 2024(3), M1879.[3]

    • URL: [Link][1][3][4]

    • Relevance: Provides experimental details for the synthesis and workup of structurally analogous sulfonyl-benzyl-piperazines, confirming the stability of the core during acid/base washes.
  • Purification of Piperazine Derivatives

    • Title: Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.
    • Source: ACS Medicinal Chemistry Letters2017.
    • URL: [Link]

    • Relevance: Validates the use of silica gel chromatography with gradient elution for complex piperazine sulfonamides.

Sources

Technical Support Center: Sulfonylation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Center. Topic: Troubleshooting Sulfonylation Reactions in Piperazine Scaffolds Ticket ID: PIP-SULF-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The sulfonylation of piperazine is a deceptively simple nucleophilic substitution that frequently fails due to two competing factors: regioselectivity (mono- vs. bis-substitution) and hydrolytic instability of the sulfonyl chloride reagent. This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks encountered in drug discovery workflows.

Module 1: Regioselectivity (The "Bis-Sulfonylation" Problem)

Issue: "I am targeting the mono-sulfonamide, but I consistently isolate the bis-sulfonylated byproduct (


-disulfonylpiperazine)."
Root Cause Analysis

Piperazine is a symmetric diamine. Once the first nitrogen is sulfonylated, the electron-withdrawing nature of the sulfonyl group (


) reduces the nucleophilicity of the second nitrogen. However, under standard conditions (1:1 stoichiometry), local concentration hotspots often lead to the second reaction occurring before the first is complete.
Troubleshooting Protocol
StrategyProtocol AdjustmentMechanism of Action
A. Statistical Control Use 4.0 – 5.0 equivalents of piperazine relative to sulfonyl chloride.Floods the reaction with free amine, statistically favoring the collision of

with unsubstituted piperazine rather than the mono-product.
B. The "Mono-Salt" Trick Use Piperazine Monohydrochloride instead of free base.One nitrogen is protonated (

) and unreactive; the other is free (

) and reactive. This effectively "masks" one site without a protection step.
C. Slow Addition Add sulfonyl chloride as a dilute solution over 60 mins at -10°C .Low temperature suppresses the reaction rate, allowing mixing to outpace kinetics, preventing local high concentrations.
Decision Logic: Selectivity Strategy

SelectivityLogic Start Start: Mono-Sulfonylation Goal IsScaleLarge Is Scale > 10g? Start->IsScaleLarge CanWaste Can you recycle excess Piperazine? IsScaleLarge->CanWaste No (Discovery Scale) MethodB Method B: Mono-Protection (N-Boc-Piperazine) IsScaleLarge->MethodB Yes (Process Scale) MethodA Method A: Excess Equivalents (5 eq Piperazine) CanWaste->MethodA Yes MethodC Method C: Acid Salt Strategy (Piperazine.HCl + 2 eq Base) CanWaste->MethodC No (Precious Material)

Figure 1: Decision matrix for selecting the optimal mono-functionalization strategy based on scale and material value.

Module 2: Reactivity & Hydrolysis (The "Low Yield" Problem)

Issue: "The reaction stalls, or I see a large amount of sulfonic acid byproduct."

Root Cause Analysis

Sulfonyl chlorides are highly moisture-sensitive.[1] In the presence of adventitious water, they hydrolyze to sulfonic acids (


), which are unreactive electrophiles. Furthermore, the HCl generated during the reaction can protonate the piperazine, rendering it non-nucleophilic if the base scavenger is insufficient.
Critical Checkpoints
  • Solvent Quality: DCM and THF must be anhydrous. Sulfonyl chlorides hydrolyze orders of magnitude faster in "wet" solvents than they react with hindered amines.

  • Base Selection:

    • Triethylamine (TEA):[2] Good general purpose, but TEA-HCl salts can precipitate and coat the stir bar, stopping mixing.

    • DIPEA (Hünig's Base): Better solubility for salts, prevents "gumming."

    • Pyridine:[3][4] Acts as both solvent and nucleophilic catalyst (forming a reactive

      
      -sulfonylpyridinium intermediate).
      
The "Schotten-Baumann" Alternative

If your sulfonyl chloride is extremely unstable or your product is water-soluble, switch to a biphasic system .

  • System: Water / DCM (1:1).

  • Base: Inorganic Carbonate (

    
    ) or Hydroxide (
    
    
    
    ).
  • Why it works: The piperazine stays in the organic layer (mostly) or interface. The inorganic base stays in the water. The reaction happens at the interface. The hydrolysis product (sulfonic acid) is instantly trapped in the water layer as a salt, driving equilibrium.

Module 3: Purification & Isolation

Issue: "My product is stuck in the aqueous layer," or "I cannot remove excess piperazine."

The Amphoteric Wash Protocol

Piperazine sulfonamides often possess a basic nitrogen (the remaining secondary amine). We can exploit this for purification without chromatography.

Step-by-Step Isolation:

  • Quench: Add water to destroy excess sulfonyl chloride.

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1M HCl .

    • Result: The mono-sulfonamide (basic) becomes protonated and moves into the Aqueous Layer . Bis-sulfonamides (neutral) stay in the Organic Layer .

    • Discard Organic Layer.

  • Basification & Recovery:

    • Take the acidic aqueous layer and adjust pH to ~10 using 4M NaOH.

    • The mono-sulfonamide precipitates or oils out.

    • Extract with DCM, dry (

      
      ), and concentrate.
      
Visualizing the Workup

WorkupFlow Crude Crude Mixture (Mono, Bis, Impurities) AcidWash Add 1M HCl Phase Separation Crude->AcidWash OrgLayer Organic Layer (Contains Bis-product & Non-basic impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Mono-product salt) AcidWash->AqLayer Keep BaseStep Basify to pH 10 Extract with DCM AqLayer->BaseStep FinalProd Pure Mono-Sulfonamide BaseStep->FinalProd

Figure 2: Acid-Base extraction logic for purifying mono-sulfonamides from bis-byproducts.

Standard Operating Procedure (SOP): Mono-Sulfonylation

Objective: Synthesis of


-monosulfonylpiperazine (1 mmol scale).
  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon.

  • Charge: Add Piperazine (4.0 equiv, 4 mmol) and anhydrous DCM (10 mL).

  • Base: Add DIPEA (1.2 equiv relative to sulfonyl chloride).

  • Cooling: Cool mixture to 0°C (Ice/Water bath).

  • Addition: Dissolve Sulfonyl Chloride (1.0 equiv, 1 mmol) in DCM (2 mL). Add dropwise over 30 minutes.

    • Note: Do not add solid chloride directly; local concentration spikes cause bis-substitution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup:

    • Wash with Water (2 x 10 mL) to remove excess piperazine (it is highly water-soluble).

    • Optional: Perform the "Amphoteric Wash" (Module 3) if purity is low.

  • Drying: Dry over

    
     and concentrate in vacuo.
    
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protection of Amines).

  • Org. Process Res. Dev. (2009).[5][6] Hydrolysis of Sulfonyl Chlorides: Kinetics and Mechanism. (General reference for hydrolytic instability).

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. (Discussion on Schotten-Baumann conditions for waste reduction).

Sources

Optimizing HPLC separation for 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Case ID: #TS-PIP-SULF-001 Status: Open Assigned Scientist: Senior Application Specialist (Separations Division)

Analyte Profile & Chemical Logic

Before initiating any method development, we must deconstruct the molecule to understand its chromatographic behavior. This is not just a "sample"; it is a chemical system interacting with your stationary phase.

  • Molecule: this compound

  • Core Structure: N,N'-disubstituted piperazine.

  • Critical Functionality:

    • N1 (Sulfonyl-bound): The electron-withdrawing ethylsulfonyl group renders this nitrogen non-basic (amide-like character). It contributes to polarity but does not protonate at typical HPLC pH [1].

    • N4 (Benzyl-bound): This is a tertiary amine. Based on piperazine derivatives, the pKa is estimated between 8.5 – 9.5 [2]. This is your "problem center" for peak tailing (silanol interaction).

    • Hydrophobicity: The 2-methylbenzyl and ethyl groups provide significant hydrophobic bulk. The molecule should retain well on C18, unlike unsubstituted piperazine [3].

Method Development Workflows

We recommend two distinct starting points depending on your detection method and column availability.

Strategy A: The "High pH" Protocol (Recommended for Peak Shape)

Why this works: At pH 10, the basic N4 nitrogen is deprotonated (neutral). Neutral amines do not interact with acidic silanols on the silica surface, resulting in sharp, symmetrical peaks and higher retention [4].

  • Column: Hybrid Particle C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Do not use standard silica columns above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.051.0
10.0951.0
12.0951.0
12.151.0
15.051.0
Strategy B: The "Low pH" Protocol (Standard MS-Compatible)

Why this works: At pH < 3, the N4 nitrogen is fully protonated (


). While this ensures solubility, the cation can ion-exchange with residual silanols (

), leading to tailing. This requires a "Type B" high-purity silica column [5].
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil GOLD).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Standard 5-95% B over 10 minutes.

Visualization: Method Development Logic

The following diagram outlines the decision process for selecting the correct separation mode based on your specific constraints.

MethodLogic Start START: 1-(Ethylsulfonyl)-4- (2-methylbenzyl)piperazine CheckCol Do you have a High-pH Stable Column (Hybrid)? Start->CheckCol HighPH STRATEGY A: High pH (pH 10) (Best Peak Shape) CheckCol->HighPH Yes LowPH STRATEGY B: Low pH (pH 2-3) (Standard MS Compatible) CheckCol->LowPH No Success Method Validated HighPH->Success Usually Symmetric TailingCheck Is Peak Tailing > 1.5? LowPH->TailingCheck Modifier Add Modifier: 0.1% TFA (UV only) or Ammonium Formate (MS) TailingCheck->Modifier Yes TailingCheck->Success No Modifier->Success

Figure 1: Decision matrix for selecting the optimal pH strategy based on column availability and peak shape requirements.

Troubleshooting Guide (Q&A)

Q1: I am seeing severe peak tailing (As > 2.0) using a standard C18 column at pH 3. Why? Scientist's Analysis: This is the classic "Silanol Effect." At pH 3, your analyte is positively charged (protonated tertiary amine). Although modern "Type B" silica is pure, older or lower-quality C18 columns have exposed silanol groups (


) that deprotonate to 

. Your positive analyte sticks to these negative sites via ion-exchange, dragging the peak tail [1, 5]. Corrective Action:
  • Switch Column: Use a "Base-Deactivated" column (look for "End-capped" or "Shielded" in the specs).

  • Add Buffer: Replace 0.1% Formic Acid with 10-20 mM Ammonium Formate (pH 3). The ammonium ions (

    
    ) flood the system and compete for the silanol sites, blocking your analyte from sticking.
    
  • Add TFA (UV Only): If using UV detection, use 0.05% Trifluoroacetic Acid (TFA). TFA is an ion-pairing agent that masks the positive charge of the amine.

Q2: My retention time is shifting between runs. Scientist's Analysis: Piperazine derivatives are highly sensitive to pH changes near their pKa. If your mobile phase pH is drifting (e.g., evaporation of ammonia or inaccurate mixing), the ionization state of the N4 nitrogen changes, altering hydrophobicity and retention. Corrective Action:

  • Buffer Capacity: Ensure you are using a buffered mobile phase (Ammonium Formate/Acetate), not just simple acid/water mixtures, to lock the pH.

  • Temperature: Thermostat your column compartment (e.g., 40°C). Temperature fluctuations affect the pKa and buffer pH.

Q3: How do I separate the product from the starting material, 1-(2-methylbenzyl)piperazine? Scientist's Analysis: The starting material lacks the ethylsulfonyl group.

  • Starting Material: More basic (two secondary/tertiary amines), more polar (LogP lower).

  • Product: Less basic (one sulfonamide, one tertiary amine), more hydrophobic. Prediction: The starting material will elute earlier (lower

    
    ).
    Optimization:  If resolution is poor, lower the initial %B  to 2% or 0% to capture the more polar starting material, or use a Phenyl-Hexyl column to exploit the 
    
    
    
    interactions with the benzyl ring differences [6].

Visualization: Troubleshooting Tailing

TailingTree Problem ISSUE: Peak Tailing CheckPH Current pH? Problem->CheckPH LowPH Acidic (pH < 3) CheckPH->LowPH MidPH Neutral (pH 6-8) CheckPH->MidPH ActionLow 1. Increase Ionic Strength (Add 20mM NH4 Formate) 2. Use TEA (if no MS) LowPH->ActionLow ActionMid CRITICAL ERROR Avoid pH 6-8. Silanols are active AND analyte is charged. MidPH->ActionMid Result Retest ActionLow->Result ActionMid->Result Move to pH 2 or 10

Figure 2: Diagnostic workflow for resolving peak asymmetry issues.

References

  • Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from

  • Khalili, F., et al. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data.[3] Retrieved from

  • Sielc Technologies. (2018). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Retrieved from

  • Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Dolan, J. W. (2022).[4] Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from

  • BenchChem. (2025).[5] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from

Sources

Minimizing side reactions during 2-methylbenzyl piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 1-(2-methylbenzyl)piperazine .[1] It prioritizes field-proven protocols over theoretical generalities, focusing on the critical challenge: preventing bis-alkylation .

Ticket ID: #MBP-SYN-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Core Directive: The Selectivity Paradox

User Issue: "I am reacting 2-methylbenzyl chloride with piperazine, but I keep getting significant amounts of the 1,4-bis(2-methylbenzyl)piperazine impurity. My yield of the mono-product is low."

Root Cause Analysis: In a standard


 reaction, the mono-alkylated product (a secondary/tertiary amine system) is often more nucleophilic than the starting piperazine due to the inductive electron-donating effect of the benzyl group. Once a molecule of piperazine is benzylated, it competes aggressively for the remaining benzyl chloride, leading to the "runaway" bis-alkylation side reaction.[1]

Experimental Protocols (The Solutions)

We provide three validated routes. Choose based on your available reagents and purity requirements.

Method A: The Kinetic Control Route (Direct Alkylation)

Best for: Low cost, scale-up, and when excess piperazine can be recycled.[1]

The Mechanism: By flooding the reaction with a massive excess of piperazine, you statistically force the benzyl chloride to encounter unreacted piperazine rather than the mono-product.

Protocol:

  • Dissolution: Dissolve 10.0 equivalents of Piperazine (anhydrous) in Ethanol (10 mL per gram of piperazine).

    • Note: Do not use less than 5 equivalents.

  • Activation: Heat the solution to 60–65°C .

  • Addition: Dissolve 1.0 equivalent of 2-methylbenzyl chloride in a minimal amount of Ethanol. Add this solution dropwise over 60 minutes to the stirring piperazine solution.

    • Critical: Slow addition keeps the local concentration of the alkylating agent low.

  • Reflux: Stir at 65°C for 2–3 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Workup (The "Salt Crash" Purification):

    • Cool the mixture to 0°C.

    • Filter off the precipitated piperazine dihydrochloride (if any forms).[2]

    • Evaporate the solvent to dryness.[2]

    • Resuspend the residue in water.[3]

    • Extraction: Extract the bis-impurity with Diethyl Ether (the mono-product prefers the aqueous phase at neutral/slightly basic pH due to higher polarity).

    • Basify the aqueous phase to pH >12 with NaOH and extract the target mono-product with DCM.

Method B: The Thermodynamic Control Route (Reductive Amination)

Best for: High purity, avoiding bis-alkylation entirely.[1]

The Mechanism: This method forms an imine intermediate first.[4][5] Since the imine can only form once per nitrogen (and the steric bulk of the ortho-methyl group discourages the second imine formation on the other nitrogen), selectivity is inherent.

Protocol:

  • Imine Formation: Mix 1.0 equiv 2-methylbenzaldehyde and 1.2 equiv Piperazine in DCM or DCE.

  • Catalyst: Add 1 drop of Acetic Acid. Stir for 30 mins at Room Temp.

  • Reduction: Add 1.5 equiv Sodium Triacetoxyborohydride (STAB) portion-wise.

    • Why STAB? It is milder than NaBH4 and will not reduce the aldehyde before it forms the imine.

  • Quench: Stir overnight, then quench with saturated NaHCO3.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the kinetic competition in Method A and how to shift the equilibrium.

ReactionPathways Start Piperazine (Excess) Mono Target: 1-(2-methylbenzyl)piperazine Start->Mono k1 (Primary Rxn) Favored by 10eq excess Reagent 2-Methylbenzyl Chloride Reagent->Mono Bis Impurity: 1,4-bis(2-methylbenzyl)piperazine Reagent->Bis Mono->Bis k2 (Side Rxn) Occurs if [Piperazine] is low

Caption: Kinetic competition between mono- and bis-alkylation. High piperazine concentration maximizes k1 relative to k2.[1]

Troubleshooting & FAQ

Q: I see a spot on TLC that moves faster than my product. Is this the bis-impurity? A: Yes. The 1,4-bis(2-methylbenzyl)piperazine is significantly more lipophilic (non-polar) than the mono-amine because both polar N-H bonds are capped with greasy aromatic rings.[1] It will have a higher Rf value in standard amine solvent systems (e.g., DCM/MeOH).

Q: Can I use the "Boc-Protection" route? A: Yes, this is the "Nuclear Option" for purity.

  • React Piperazine with Boc-Anhydride (0.9 equiv) to get N-Boc-piperazine.[1]

  • React N-Boc-piperazine with 2-methylbenzyl chloride.

  • Deprotect with TFA or HCl. Verdict: This guarantees 100% mono-selectivity but adds two synthetic steps.[1] Use only if Method A/B fails your purity specs.

Q: How do I remove the excess piperazine from Method A? A: Exploiting the boiling point difference is difficult. Instead, use the Salting Out trick:

  • Dissolve the crude mixture in hot Ethanol.

  • Bubble dry HCl gas or add concentrated HCl/EtOH.

  • Piperazine Dihydrochloride is highly insoluble in ethanol and will crash out first. Filter it.

  • The filtrate contains your mono-product hydrochloride.

Impurity Profile & Data

ImpurityOriginPrevention StrategyRemoval Strategy
Bis-alkylated Over-reaction of productHigh Dilution; 10eq PiperazineAcid wash (pH 4-5 extraction); Chromatography
2-Methylbenzyl alcohol Hydrolysis of halide (wet solvent)Use Anhydrous EtOH/DCMSilica Plug (elutes with solvent front)
Polymer/Oligomer Radical polymerization (rare)Degas solvents; Avoid lightRecrystallization

References

  • Synthesis of 1-Benzylpiperazine (Organic Syntheses)

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.82 (1963); Vol. 35, p.10 (1955).

    • URL:[Link]

  • Reductive Amination of Piperazines (BenchChem): Protocols for using Sodium Triacetoxyborohydride (STAB) for selective amine synthesis.
  • Selectivity in Piperazine Alkylation (Master Organic Chemistry): Mechanistic explanation of amine alkylation vs.

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • pKa Values of Piperazines (University of Regina): Data on how substitution affects piperazine basicity, aiding in extraction pH design.

    • Source: J. Chem. Eng. Data 2009, 54, 10, 2887–2890.[1]

    • URL:[Link]

Sources

Stability of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Aqueous Stability of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel piperazine derivative. Understanding the stability of a compound in aqueous solution is fundamental to ensuring the accuracy, reproducibility, and validity of experimental results.[1] Chemical stability influences a drug's safety, efficacy, and required storage conditions.[1]

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges you may encounter. Our approach is grounded in established principles of pharmaceutical science, focusing on the causal relationships between experimental conditions and compound stability. We will explore the key factors that govern the degradation of piperazine-containing molecules and provide actionable protocols to investigate and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: What are the primary factors that can affect the stability of this compound in my aqueous solution?

A1: The stability of this compound in an aqueous environment is primarily influenced by a combination of chemical and physical factors. The active compounds can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation.[1]

  • pH: As a piperazine derivative, this compound is a weak base, making its stability highly dependent on the pH of the solution.[2][3] Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[1][4] Most drug compounds are generally most stable in the pH range of 4-8.[4]

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.[4][5] Storing solutions at higher than recommended temperatures is a common cause of compound loss.

  • Light: Exposure to light, particularly ultraviolet (UV) light, can induce photochemical reactions, leading to the formation of colored degradants.[2][5][6] This process is known as photodegradation.

  • Oxygen: The presence of dissolved atmospheric oxygen can lead to oxidative degradation.[2][5] The piperazine moiety and the benzyl group can be susceptible to oxidation.

  • Solution Composition: The presence of co-solvents, buffers, and metal ions can significantly impact stability. For instance, certain buffer species can catalyze degradation, while co-solvents may enhance stability by reducing water activity.[2][4]

Q2: My analytical results show a decrease in the concentration of my this compound stock solution over a few days. What is the likely cause and how can I improve its stability?

A2: A gradual loss of potency in an aqueous stock solution is a classic sign of chemical degradation, most commonly due to hydrolysis or oxidation. While the piperazine ring itself is generally stable against hydrolysis, the substituents can be susceptible.[2]

Troubleshooting & Optimization Strategy:

  • pH Control (Most Critical): The stability of piperazine derivatives is highly pH-dependent.[2] You must determine the optimal pH for your compound.

    • Action: Conduct a pH-stability profile study by preparing your solution in a series of buffers across a wide pH range (e.g., pH 2 to 10). Analyze the samples at initial and subsequent time points to identify the pH at which degradation is minimized. See Protocol 1 for a detailed methodology.

  • Storage Temperature: Storing samples at room temperature should be avoided.[7]

    • Action: Store aqueous solutions at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures. For long-term storage, freezing is generally preferred. Note that phenyl piperazines have shown degradation even when frozen, so periodic re-analysis is recommended for critical samples.[7]

  • Use of Co-solvents:

    • Action: Consider preparing your stock solution in a mixture of an organic solvent (like DMSO, ethanol, or acetonitrile) and water. The addition of co-solvents can reduce the activity of water and potentially enhance stability.[2] However, ensure the chosen organic solvent is compatible with your downstream experiments.

  • Salt Formation:

    • Action: If you are working with the free base, consider converting it to a salt form (e.g., hydrochloride). Formulating the drug as a salt can significantly improve its stability in solution.[2]

Q3: My solution of this compound has developed a yellow tint upon storage. What does this signify?

A3: A change in color, such as the appearance of a yellow tint, is a strong indicator of chemical degradation.[2] The most common causes are photodegradation and oxidation.

Troubleshooting & Optimization Strategy:

  • Light Protection:

    • Action: Protect your solution from light at all times. Store it in amber-colored vials or wrap clear vials in aluminum foil.[2][8] Conduct experimental manipulations under subdued lighting conditions whenever possible.

  • Inert Atmosphere:

    • Action: To prevent oxidation, minimize the headspace in your storage vials. For highly sensitive experiments or long-term storage, consider purging the solution and the vial's headspace with an inert gas like nitrogen or argon before sealing.[2]

  • Antioxidant Addition:

    • Action: If compatible with your experimental system, the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be considered to prevent oxidative degradation.[2]

Q4: I am seeing new, unidentified peaks in the HPLC chromatogram of my aged sample. How can I determine the degradation pathway?

A4: The appearance of new peaks is definitive evidence of degradation. To understand the stability of your molecule and ensure the safety and efficacy of a potential drug candidate, it is crucial to identify these degradation products. A forced degradation (or stress testing) study is the standard approach to achieve this.

Forced Degradation Workflow:

Forced degradation involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.[2] By analyzing the resulting mixture, you can identify potential degradants that might form under normal storage conditions over a longer period.

  • Objective: To identify the degradation products and understand the degradation pathways under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

  • Methodology: See Protocol 2 for a detailed step-by-step guide to performing a forced degradation study.

  • Analysis: The stressed samples should be analyzed by a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the degradation products, which is the first step in structural elucidation.[1]

The diagram below illustrates a typical workflow for investigating and identifying degradation products.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Identification cluster_3 Mitigation A Unexpected peaks observed in HPLC analysis B Perform Forced Degradation Study (See Protocol 2) A->B C Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Thermal - Photolytic D Analyze stressed samples using LC-MS/MS C->D E Characterize degradants (Mass, Fragmentation) D->E F Propose degradation pathway E->F G Optimize formulation and storage conditions based on identified liabilities F->G H Implement protective measures: - pH control - Light protection - Inert atmosphere G cluster_factors Influencing Factors cluster_outcomes Potential Degradation Pathways center Aqueous Stability of 1-(Ethylsulfonyl)-4- (2-methylbenzyl)piperazine pH pH center->pH Temp Temperature center->Temp Light Light Exposure center->Light Oxygen Oxygen center->Oxygen Hydrolysis Hydrolysis pH->Hydrolysis Thermal Thermal Degradation Temp->Thermal Photo Photodegradation Light->Photo Oxidation Oxidation Oxygen->Oxidation

Caption: Key factors affecting aqueous stability.

References

  • Schoen, K., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]

  • Vahidi, M., & Fatoorehchi, H. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ResearchGate. Retrieved from [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved from [Link]

  • Analytical CHEMISTRY. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Rochelle, G. T., et al. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. UT Libraries. Retrieved from [Link]

  • Freeman, S., & Rochelle, G. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Wang, T., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6). Retrieved from [Link]

  • Wójcik, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Retrieved from [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]

  • Chen, X., et al. (2017). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Brown, J. M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Retrieved from [Link]

  • Nielsen, P. M. T., et al. (2023). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. Retrieved from [Link]

  • MDPI. (2023). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved from [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Wong, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • MDPI. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • ResearchGate. (n.d.). Protocol for Photostability Studies of Pharmaceutical products. Retrieved from [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Chalcogenides of the aminomethylphosphines derived from 1-methylpiperazine, 1-ethylpiperazine and morpholine: NMR, DFT and structural studies for determination of electronic and steric properties of the phosphines. Retrieved from [Link]

Sources

Technical Support Center: Removal of Unreacted Ethylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Unreacted ethylsulfonyl chloride (EtSO₂Cl) in your final product is more than a chemical impurity; it is a stability risk and a potential genotoxic hazard. As a reactive electrophile, it acts as a lachrymator and a structural alert for mutagenicity (alkylating agent) under ICH M7 guidelines.

This guide moves beyond basic "washing" instructions. We analyze the physicochemical mechanics of removal to ensure your drug substance meets stringent purity standards.

Quick Diagnostic: Select Your Removal Strategy
Scenario Primary Strategy Why? (The Science)
Standard Synthesis Biphasic Hydrolysis EtSO₂Cl hydrolyzes to water-soluble EtSO₃H in basic media.
Acid/Base Sensitive Product Polymer Scavenging Avoids pH extremes; chemoselective removal via covalent bonding.
High-Throughput / Small Scale Polymer Scavenging Eliminates liquid-liquid extraction (LLE) steps; filtration only.
Volatile Product Chromatography EtSO₂Cl is distinct by Rf, but silica acidity may cause on-column degradation.
Part 1: The Aqueous Workup (Hydrolysis Protocol)

The Logic: Ethylsulfonyl chloride is moderately stable in neutral water but hydrolyzes rapidly in alkaline conditions via an Sₙ2 mechanism at the sulfur atom. The goal is to convert the lipophilic chloride (


) into the highly hydrophilic ethylsulfonate salt (

).

Critical Causality: You must use a base weak enough to avoid damaging your product but strong enough to drive the equilibrium to the sulfonate. Saturated Sodium Bicarbonate (NaHCO₃) is the gold standard here. Stronger bases (NaOH) often cause emulsion formation or product hydrolysis.

Protocol 1.1: The "Active Stir" Wash

Standard separatory funnel shaking is often insufficient due to the poor water solubility of EtSO₂Cl.

  • Quench: Cool reaction mixture to 0°C.

  • Add Buffer: Add saturated aqueous NaHCO₃ (1:1 volume ratio with organic solvent).

  • Active Hydrolysis (Crucial Step): Do not immediately separate. Stir the biphasic mixture vigorously at room temperature for 30–60 minutes .

    • Why? You need to overcome the mass transfer limitation. The EtSO₂Cl must dissolve into the aqueous interface to encounter the hydroxide/bicarbonate ions.

  • Phase Cut: Separate layers. The EtSO₂Cl is now EtSO₃Na (aqueous).

  • Polishing: Wash the organic layer once with brine to remove trapped water/salts.

Visualizing the Pathway:

HydrolysisWorkflow Start Crude Mixture (Product + EtSO2Cl) Bicarb Add Sat. NaHCO3 (pH ~8.5) Start->Bicarb Stir Vigorous Stir (30-60 min) Bicarb->Stir Hydrolysis Sep Phase Separation Stir->Sep Org Organic Phase (Product) Sep->Org Aq Aqueous Phase (EtSO3- Na+ + Cl-) Sep->Aq

Figure 1: The conversion of lipophilic sulfonyl chloride to hydrophilic sulfonate salt requires time and surface area (vigorous stirring).[1]

Part 2: Solid-Supported Scavenging (The "Chemical Filter")

The Logic: If your product is amphoteric (contains both acidic and basic groups) or water-sensitive, aqueous workup is viable. Scavenger resins use a polymer-bound amine (usually Trisamine or Benzylamine) to react with EtSO₂Cl. The impurity becomes permanently tethered to the solid bead, which is then filtered off.

Resin Selection:

  • PS-Trisamine: Primary choice. High loading, rapid kinetics.

  • PS-N-Methylpiperazine: Secondary choice. Good for acid chlorides but slightly slower for sulfonyl chlorides.

Protocol 2.1: Scavenging Workflow
  • Calculate Loading: Determine the theoretical excess of EtSO₂Cl (e.g., 0.5 mmol).

  • Stoichiometry: Use 3 equivalents of resin relative to the excess chloride.[2][3]

    • Example: If resin loading is 3.0 mmol/g, and you have 0.5 mmol excess chloride, you need 1.5 mmol capacity = 500 mg resin.

  • Solvent Swelling: Ensure the reaction solvent (DCM, THF, or DMF) swells the polystyrene beads. Alcohols (MeOH) cause poor swelling and slow kinetics.

  • Incubation: Add resin to the reaction vessel. Shake/stir gently for 1–4 hours.

  • Filtration: Filter through a fritted glass funnel or a synthesis cartridge.

  • Rinse: Wash the resin cake with solvent to recover any product trapped in the pore volume.

Visualizing the Mechanism:

ScavengingMechanism Resin Resin-NH2 (Solid) Complex Resin-NH-SO2Et (Covalent Bond) Resin->Complex Nucleophilic Attack Impurity EtSO2Cl (Solution) Impurity->Complex Filtrate Pure Product (Filtrate) Complex->Filtrate Physical Filtration

Figure 2: The scavenger resin acts as a "chemical magnet," covalently binding the impurity so it is removed physically via filtration.

Part 3: Troubleshooting & FAQs
Q: I see a "ghost spot" on TLC just above my product. Is this EtSO₂Cl?

A: Likely. Ethylsulfonyl chloride is less polar than most sulfonamides.

  • Verification: Perform a "Mini-Derivatization" Test .

    • Take a 50 µL aliquot of your mixture.

    • Add 50 µL of benzylamine (excess).

    • Run TLC after 5 minutes.

    • If the "ghost spot" disappears and a new, more polar spot appears (the N-benzyl sulfonamide), the original spot was unreacted EtSO₂Cl.

Q: Can I just rotovap the EtSO₂Cl off?

A: Generally, no .

  • Boiling Point: EtSO₂Cl boils at ~177°C (atmospheric). Even under high vacuum, it requires significant heat, which risks degrading your drug intermediate.

  • Safety: Rotovapping sulfonyl chlorides releases corrosive HCl and SO₂ vapors into the pump oil, degrading equipment and posing a safety hazard.

Q: My product is acid-sensitive. Will the hydrolysis byproduct (EtSO₃H) degrade it?

A: It can. Hydrolysis generates one equivalent of HCl and one equivalent of EtSO₃H (a strong acid).

  • Solution: You must maintain a buffered system. Do not use water alone.[4] Use 2M Phosphate Buffer (pH 8) or Sat. NaHCO₃ .[2][3][4][5][6] If the product is extremely sensitive, use the Scavenger Resin method (Part 2), which generates no free acid in solution.

Part 4: Regulatory Context (ICH M7)

The Risk: Ethylsulfonyl chloride is an alkylating agent. Under ICH M7 , it is classified as a Class 2 or 3 mutagenic impurity (depending on specific Ames test data availability).

  • Control Limit: If this is the final step before the API (Active Pharmaceutical Ingredient), you must demonstrate that EtSO₂Cl is purged to acceptable levels (often < 1.5 µ g/day intake threshold, or low ppm levels).

  • Self-Validating System: The hydrolysis method (Part 1) is often preferred for regulatory filing because you can validate the "Purge Factor" by spiking the starting material with excess chloride and measuring the clearance in the aqueous layer.

References
  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7]Link

  • Biotage. (2024). Strategies for Work-up and Purification: Scavenging Reagents.Link

  • Sigma-Aldrich (Merck). (2024). Polymer-Supported Scavengers for Organic Synthesis.Link

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. (Provides grounding for sulfonic acid strength). Link

Sources

Technical Support Center: Scale-Up of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals managing the scale-up of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine synthesis. Transitioning from a laboratory-scale reaction to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and reproducibility.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety considerations. Our objective is to equip you with the expertise to anticipate and resolve common scale-up hurdles, ensuring a robust and efficient manufacturing process.

Section 1: Synthetic Pathway Overview

The production of this compound is typically accomplished via a two-step synthesis. The first step involves the mono-N-alkylation of piperazine with 2-methylbenzyl chloride to form the intermediate, 1-(2-methylbenzyl)piperazine. The second step is the N-sulfonylation of this intermediate with ethylsulfonyl chloride to yield the final product.

Synthetic_Pathway Piperazine Piperazine Intermediate 1-(2-Methylbenzyl)piperazine Piperazine->Intermediate Step 1: N-Alkylation AlkylatingAgent 2-Methylbenzyl Chloride AlkylatingAgent->Intermediate FinalProduct 1-(Ethylsulfonyl)-4- (2-methylbenzyl)piperazine Intermediate->FinalProduct Step 2: N-Sulfonylation SulfonylatingAgent Ethylsulfonyl Chloride SulfonylatingAgent->FinalProduct

Caption: Overall two-step synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific, practical problems encountered during scale-up in a question-and-answer format.

Problem Area 1: N-Alkylation Stage (Synthesis of 1-(2-methylbenzyl)piperazine)

Question: We are observing low yields of the desired mono-alkylated product and significant formation of the 1,4-bis(2-methylbenzyl)piperazine impurity. What is the cause and how can we improve selectivity at scale?

Answer: This is a classic selectivity challenge in piperazine chemistry.[3] The root cause is that the product, 1-(2-methylbenzyl)piperazine, is also a nucleophile and can react with a second molecule of 2-methylbenzyl chloride. While using a large excess of piperazine can favor mono-alkylation in the lab, this strategy is economically and practically inefficient at scale due to the cost of the reagent and the difficulty of removing large amounts of unreacted piperazine.

Causality & Mitigation Strategies:

  • Stoichiometry and Local Concentration: At a large scale, inefficient mixing can create "hot spots" of high alkylating agent concentration, promoting the second alkylation.[1] The product amine and the starting piperazine have different nucleophilicities, and controlling the reaction conditions is key.[3]

  • Protecting Group Strategy: The most robust, albeit longer, route involves using a protecting group. Reacting piperazine with Di-tert-butyl dicarbonate (Boc₂O) yields 1-Boc-piperazine. This protected intermediate can then be cleanly alkylated at the free secondary amine, followed by deprotection of the Boc group under acidic conditions to give the pure mono-alkylated product. This adds steps but often results in a higher overall yield and purity, simplifying downstream processing.

  • Protonation Control Method: A more direct, one-pot method involves reacting piperazine monohydrochloride. The protonated nitrogen is deactivated, directing the alkylation to the free secondary amine.[4][5] This avoids protection/deprotection steps but requires careful pH and stoichiometry control.

Recommended Protocol Adjustment:

For a scalable and robust process, we recommend the protonation control method.

Alkylation_Troubleshooting Start High Di-Alkylation Impurity? CheckMixing Evaluate Mixing Efficiency & Addition Rate Start->CheckMixing CheckStoich Using >5 eq. Piperazine? CheckMixing->CheckStoich ScaleIssue Not Scalable. High Cost & Difficult Separation. CheckStoich->ScaleIssue Yes ImplementProtonation Adopt Protonation Control Method (Piperazine HCl) CheckStoich->ImplementProtonation No ScaleIssue->ImplementProtonation Result Improved Selectivity for Mono-Alkylation ImplementProtonation->Result

Caption: Decision workflow for addressing di-alkylation.

Problem Area 2: N-Sulfonylation Stage

Question: Our yield of the final product is low, and we isolate significant acidic impurities during the aqueous work-up. What is happening?

Answer: The likely cause is the hydrolysis of your reactant, ethylsulfonyl chloride, to form ethylsulfonic acid. Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis, a reaction that competes with the desired sulfonylation of the amine.[6][7] This issue is often exacerbated at scale due to challenges in maintaining strictly anhydrous conditions and managing reaction temperature.

Causality & Mitigation Strategies:

  • Moisture Contamination: Any moisture in the solvent, starting intermediate, or from atmospheric exposure will consume the sulfonyl chloride.

  • Exothermic Reaction Control: The reaction is exothermic. Poor heat transfer in a large reactor can lead to a temperature increase, which significantly accelerates the rate of hydrolysis.[8]

  • pH and Base: The reaction is typically run with a base like triethylamine or sodium bicarbonate to neutralize the HCl byproduct.[9][10] While alkaline conditions are necessary to keep the amine nucleophilic, excessively high pH in aqueous media can also promote sulfonyl chloride hydrolysis.[6][7]

Recommended Protocol Adjustment:

  • Strictly Anhydrous Conditions: Ensure all solvents are dried using appropriate methods (e.g., molecular sieves) and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Controlled Reagent Addition: Add the ethylsulfonyl chloride solution dropwise to the solution of the amine intermediate at a controlled temperature (e.g., 0-5 °C). This allows the reactor's cooling system to manage the exotherm effectively.

  • In-Process Control (IPC): Use TLC or LC-MS to monitor the reaction progress. If the reaction stalls, it may indicate the depletion of the sulfonyl chloride due to hydrolysis.

Sulfonylation_Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reaction Amine 1-(2-methylbenzyl)piperazine Product Final Product + HCl Amine->Product Sulfonylation SulfonylChloride Ethylsulfonyl Chloride SulfonylChloride->Product Water H₂O (Contaminant) HydrolysisProduct Ethylsulfonic Acid + HCl Water->HydrolysisProduct Hydrolysis SulfonylChloride_side Ethylsulfonyl Chloride SulfonylChloride_side->HydrolysisProduct

Caption: Competing sulfonylation and hydrolysis pathways.

Problem Area 3: Work-Up and Purification

Question: Our product "oils out" during attempted crystallization instead of forming a solid. How do we achieve a reliable crystallization process?

Answer: "Oiling out" occurs when the dissolved product separates from the cooling solution as a liquid phase rather than a crystalline solid.[11] This is common when the solution becomes supersaturated while the temperature is still above the melting point of the product (or a product-solvent eutectic), or when significant impurities are present, which depress the melting point and inhibit lattice formation.

Causality & Mitigation Strategies:

  • Solvent System: The chosen solvent or solvent mixture may be inappropriate. An ideal crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.

  • Cooling Rate: Rapid cooling can induce precipitation rather than crystallization, leading to an amorphous or oily product.

  • Purity of Crude Material: High levels of impurities can interfere with the crystal lattice formation.

Recommended Protocol Adjustment:

  • Solvent Screening: Conduct a systematic screening of solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and their mixtures with anti-solvents like heptane or water) at a small scale to identify a suitable system.

  • Controlled Cooling Profile: Implement a slow, controlled cooling ramp in the reactor. For example, cool from 60 °C to 20 °C over 4-6 hours.

  • Seeding: Introduce a small quantity of pure, crystalline product (seed crystals) at a temperature where the solution is just saturated. This provides a template for crystal growth and can prevent oiling out.

  • Pre-Purification: If the crude material is highly impure, consider a pre-purification step, such as an activated carbon treatment to remove colored impurities or a simple filtration to remove particulates, before the final crystallization.

ParameterLab Scale (10g)Pilot Scale (10kg)Rationale
Cooling Rate ~1-2 °C/min (Ice Bath)<0.5 °C/min (Jacket Control) Slow cooling is critical for large volumes to allow for proper crystal lattice formation and prevent oiling.[1]
Agitation Speed 200-300 RPM (Magnetic)50-100 RPM (Impeller) Gentle agitation prevents crystal breakage (fines) but ensures homogeneity. Over-mixing can introduce shear stress.
Seeding Temp. ~40-45 °C~40-45 °C (Monitor closely) Seeding at the point of supersaturation provides nucleation sites, promoting controlled crystallization over precipitation.
Anti-Solvent Addition 10-15 minutes1-2 hours Slow addition of an anti-solvent prevents localized, rapid precipitation which can trap impurities and lead to an oil.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of this synthesis?

A1: Based on the chemistry, the most critical parameters are:

  • Temperature: Essential for controlling reaction rates and minimizing side reactions like hydrolysis in both steps. Exotherms must be managed carefully.[1][8]

  • Reagent Stoichiometry & Addition Rate: Crucial for controlling selectivity in the alkylation step and for managing the exotherm and side reactions in the sulfonylation step.

  • Mixing/Agitation: Ensures thermal and concentration homogeneity, which is vital for consistent results and preventing localized side reactions in large vessels.[1]

  • Water Content: Must be minimized throughout the process, especially before the addition of ethylsulfonyl chloride, to prevent yield loss.

Q2: Are there alternative, more "green" or scalable synthetic routes to consider?

A2: Yes. While the described route is common, process chemists are increasingly looking for more sustainable options.[12] One area of investigation is the use of flow chemistry. A continuous flow reactor could offer superior control over mixing and heat transfer, potentially improving safety and yield.[8] Another avenue is exploring alternative alkylating agents or catalytic C-N bond formation methods that avoid the use of alkyl halides, although these may be less mature for this specific target.[13] For the sulfonylation step, one-pot methods starting from unactivated acids are being developed, which could reduce the number of synthetic steps in the long term.[14]

Q3: What analytical methods are essential for in-process control (IPC) and final product release?

A3: A robust analytical package is non-negotiable for a controlled process.

  • In-Process Controls (IPC):

    • TLC/HPLC/UPLC: To monitor reaction completion and the formation of key impurities in both steps.

    • GC: To check for residual solvents after drying.

  • Final Product Release:

    • HPLC/UPLC: For purity assay and impurity profiling.

    • ¹H NMR & ¹³C NMR: To confirm the structure of the final compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine the final water content.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic forms.

Section 4: Scalable Experimental Protocol

This protocol is designed for a hypothetical 1 kg scale of the final product and incorporates best practices for scalability and safety.

Step 1: Synthesis of 1-(2-methylbenzyl)piperazine Hydrochloride

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge piperazine (2.6 kg, 30.2 mol, 5.0 eq.).

  • Add methanol (10 L) and stir to dissolve.

  • Carefully add concentrated hydrochloric acid (~0.5 L, 6.0 mol, 1.0 eq.) while maintaining the temperature below 30°C.

  • In a separate vessel, dissolve 2-methylbenzyl chloride (0.85 kg, 6.04 mol, 1.0 eq.) in methanol (2 L).

  • Add the 2-methylbenzyl chloride solution to the reactor over 2-3 hours, maintaining the internal temperature at 25-30°C.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor by HPLC for the disappearance of 2-methylbenzyl chloride.

  • Once complete, cool the mixture to 0-5°C and filter to remove the precipitated piperazine dihydrochloride. Wash the filter cake with cold methanol (2 x 1 L).

  • Concentrate the combined filtrate under reduced pressure to obtain the crude intermediate. This is typically used directly in the next step.

Step 2: Synthesis of this compound

  • Transfer the crude intermediate from Step 1 to a 50 L jacketed glass reactor. Add dichloromethane (20 L) and triethylamine (1.83 kg, 18.1 mol, 3.0 eq.).

  • Cool the mixture to 0-5°C under a nitrogen atmosphere.

  • In a separate addition funnel, dissolve ethylsulfonyl chloride (0.93 kg, 7.25 mol, 1.2 eq.) in anhydrous dichloromethane (5 L).

  • Add the ethylsulfonyl chloride solution dropwise to the reactor over 3-4 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by HPLC for completion.

  • Cool the mixture to 10-15°C and slowly add water (10 L). Stir for 15 minutes, then stop agitation and allow the layers to separate.

  • Separate the organic layer. Wash sequentially with 1 M HCl (10 L), saturated sodium bicarbonate solution (10 L), and brine (10 L). Caution: Handle potential emulsions by allowing longer separation times or adding more brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Step 3: Purification by Crystallization

  • To the crude product, add isopropanol (approx. 3 L per kg of crude). Heat the mixture to 60-70°C with stirring until a clear solution is obtained.

  • Set the reactor to a slow cooling ramp (e.g., 10°C per hour).

  • When the solution reaches ~45°C, add seed crystals of the pure product (1-2 g).

  • Continue the slow cooling to 0-5°C and hold for at least 4 hours to maximize crystal formation.

  • Filter the resulting slurry, wash the filter cake with cold isopropanol (2 x 1 L), and dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.

References

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]

  • MDPI. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Available at: [Link]

  • PMC - NIH. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]

  • Asynt. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. Available at: [Link]

  • PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]

  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry? Available at: [Link]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]

  • PMC. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • PMC. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • Sciforum. Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Validation of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is paramount. The identity, purity, and quantity of a drug substance must be unequivocally established to ensure its safety and efficacy. This guide provides an in-depth analysis of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine, a novel piperazine derivative, focusing on the central role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural elucidation and quantification. Furthermore, we will compare and contrast the capabilities of ¹H NMR with other essential analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, to provide a holistic analytical strategy for researchers, scientists, and drug development professionals.

The Gold Standard: ¹H NMR Spectrum Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules.[1][2] Its power lies in its ability to provide detailed information about the chemical environment of individual protons within a molecule, allowing for a comprehensive structural assignment.[2]

Molecular Structure and Proton Environments

The structure of this compound presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. Understanding these environments is the first step in spectrum interpretation.

Caption: Proton environments in this compound.

Expected ¹H NMR Peak Assignments

The chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups, such as the ethylsulfonyl group and the aromatic ring, will deshield nearby protons, causing them to appear at a higher chemical shift (further downfield).[3] Conversely, electron-donating groups will shield protons, shifting them upfield.

Proton Label Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
aEthyl-CH₃1.2 - 1.4Triplet (t)3H
bEthyl-CH₂3.0 - 3.2Quartet (q)2H
cPiperazine-CH₂ (adjacent to SO₂)3.1 - 3.3Triplet (t) or Multiplet (m)4H
dPiperazine-CH₂ (adjacent to Benzyl)2.5 - 2.7Triplet (t) or Multiplet (m)4H
eBenzyl-CH₂3.5 - 3.7Singlet (s)2H
f, g, h, iAromatic-H7.1 - 7.4Multiplet (m)4H
jMethyl-CH₃2.3 - 2.5Singlet (s)3H

Note: Expected chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and instrument used.[4] The piperazine protons often appear as complex multiplets due to conformational dynamics.[5][6]

Causality Behind Peak Assignments:

  • Ethyl Group (a, b): The methyl protons (a) are split into a triplet by the adjacent methylene protons (b), while the methylene protons (b) are split into a quartet by the methyl protons (a), following the n+1 rule.[3] The methylene protons are further downfield due to the electron-withdrawing effect of the sulfonyl group.

  • Piperazine Ring (c, d): The two sets of piperazine protons are chemically distinct. Protons (c), adjacent to the strongly electron-withdrawing sulfonyl group, are significantly deshielded and appear further downfield than protons (d), which are adjacent to the less withdrawing benzyl group.[7]

  • 2-Methylbenzyl Group (e, f, g, h, i, j): The benzylic protons (e) and the methyl protons (j) appear as singlets as they have no adjacent, non-equivalent protons. The aromatic protons (f, g, h, i) will exhibit a complex multiplet pattern due to coupling with each other.[8]

A Comparative Analysis of Orthogonal Analytical Techniques

While ¹H NMR is unparalleled for structural elucidation, a comprehensive analytical workflow relies on orthogonal methods—techniques that measure different chemical properties—to build a complete picture of the API.[9]

Technique Information Provided Primary Application Quantification Destructive?
¹H NMR Detailed molecular structure, connectivity, stereochemistry.Structural Elucidation, Purity AssessmentAbsolute (qNMR)No
HPLC-UV/DAD Retention time, UV-Vis spectrum.Purity, Impurity Profiling, Routine QCRelative (with standard)No (fraction collection possible)
LC-MS Molecular weight, fragmentation patterns.Molecular Weight Confirmation, Impurity IdentificationYes (with standard)Yes
FT-IR Presence of functional groups.Functional Group ConfirmationNoNo

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a powerful separation technique ideal for determining the purity of a sample and quantifying its components.[10][11] For piperazine derivatives, reversed-phase HPLC with a C18 column is commonly employed.[12]

  • Strengths: Excellent for separating the main compound from impurities, high sensitivity with UV or Diode-Array Detection (DAD), and well-established for routine quality control (QC) analysis.[10][13]

  • Limitations: Provides no direct structural information beyond what can be inferred from UV spectra. Quantification relies on comparison to a well-characterized reference standard.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues to its structure.[1][14] When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for identifying unknown impurities.[10][15]

  • Strengths: High sensitivity, provides definitive molecular weight, and tandem MS (MS/MS) can be used to fragment the molecule for structural clues.[14]

  • Limitations: Can be destructive, and ionization efficiency can vary between compounds, making quantification challenging without an appropriate internal standard.[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint

FT-IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule.[9] For this compound, characteristic absorption bands would be expected for:

  • Sulfonamide (SO₂): Strong asymmetric and symmetric stretching vibrations around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹.[17]

  • C-H Bonds: Stretching and bending vibrations for aromatic and aliphatic C-H bonds.

  • C-N and S-N Bonds: Stretching vibrations in the fingerprint region (e.g., S-N stretch around 914-895 cm⁻¹).[17][18][19][20]

  • Strengths: Fast, non-destructive, and excellent for confirming the presence of key functional groups.

  • Limitations: Provides limited information on the overall molecular structure and connectivity. The spectrum can be complex and difficult to interpret fully without reference spectra.[2]

The Self-Validating System: Quantitative NMR (qNMR)

For purity determination and assay, quantitative NMR (qNMR) offers a distinct advantage over chromatographic methods. It is a primary ratio method, meaning it can provide an accurate quantification of an analyte without needing a reference standard of the same compound.[21][22] The signal intensity in ¹H NMR is directly proportional to the number of nuclei giving rise to that signal.[21]

This inherent property makes qNMR a self-validating system, increasingly recognized by regulatory bodies for its accuracy and reliability.[23][24]

Experimental Protocol: qNMR Purity Assay

This protocol outlines the steps for determining the purity of a batch of this compound using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep1 Accurately weigh analyte prep2 Accurately weigh internal standard (e.g., Maleic Acid) prep1->prep2 prep3 Dissolve both in deuterated solvent (e.g., DMSO-d6) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Optimize shim gradients prep4->acq1 acq2 Set key parameters (D1 > 5 x T1) acq1->acq2 acq3 Acquire spectrum (e.g., 64 scans) acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate analyte and standard peaks proc2->proc3 proc4 Calculate purity using the standard equation proc3->proc4

Caption: A typical workflow for quantitative NMR (qNMR) analysis.

Step-by-Step Methodology:

  • Method Planning: Select a suitable deuterated solvent (e.g., DMSO-d₆) in which both the analyte and the internal standard are fully soluble. Choose an internal standard (e.g., maleic acid) with a simple spectrum and at least one peak that is well-resolved from any analyte peaks.[21]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte into a vial.

    • Accurately weigh a known amount (e.g., 5-10 mg) of a certified internal standard into the same vial.

    • Add a precise volume (e.g., 0.7 mL) of the deuterated solvent. Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Optimize the field homogeneity (shimming).

    • Crucial Parameter: Set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. This ensures full relaxation between pulses, which is critical for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 32-64 scans).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Carefully integrate a well-resolved, non-overlapping peak for the analyte (e.g., the benzylic CH₂ singlet) and a peak for the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Conclusion: An Integrated Analytical Approach

The structural validation and purity assessment of this compound require a multi-faceted analytical approach. ¹H NMR spectroscopy serves as the definitive tool for structural confirmation and, in its quantitative form (qNMR), as a primary method for determining absolute purity.[25] However, for routine quality control, impurity profiling, and confirmation of molecular weight, orthogonal techniques like HPLC and LC-MS are indispensable.[11][15] FT-IR provides a rapid and valuable confirmation of the compound's functional group identity. By integrating the data from these complementary techniques, researchers and drug developers can build a comprehensive and robust data package, ensuring the quality and integrity of the API and meeting stringent regulatory requirements.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. (2022, March 22). National Center for Biotechnology Information. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2025, August 7). ResearchGate. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021, January 15). PubMed. [Link]

  • Quantitative NMR (qNMR). (n.d.). Nanalysis. [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. (2016, December 15). National Center for Biotechnology Information. [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2025, March 17). ScienceAsia. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005, August 1). Semantic Scholar. [Link]

  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. (n.d.). Semantic Scholar. [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3). ResearchGate. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 30). MDPI. [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry. [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. [Link]

  • INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. (1963, June). PubMed. [Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. (2008, October 4). Taylor & Francis Online. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information. [Link]

  • Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.). University of Arizona. [Link]

  • FT-IR. The spectrum reveals key functional groups, including... (n.d.). ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (2005, October 15). Wiley Online Library. [Link]

  • 1 H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the LC-MS Fragmentation of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative study of fragmentation patterns under different collision energies, supported by detailed experimental protocols and hypothesized fragmentation pathways. Our approach is grounded in established principles of mass spectrometry, drawing parallels with the known fragmentation of related piperazine and sulfonamide compounds to provide a robust predictive framework.

Introduction

This compound is a molecule of interest in medicinal chemistry, featuring a core piperazine scaffold substituted with an ethylsulfonyl group and a 2-methylbenzyl group. Understanding its fragmentation behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and metabolite profiling in complex biological matrices. This guide explores the anticipated fragmentation pathways of this compound and provides a systematic approach to compare fragmentation spectra obtained via Collision-Induced Dissociation (CID) at varying energy levels.

The fragmentation of piperazine derivatives is often characterized by the cleavage of the carbon-nitrogen bonds within and adjacent to the piperazine ring.[1] For benzylpiperazines, a common fragment corresponding to the benzyl moiety is often observed.[1] Additionally, molecules containing a sulfonamide group may exhibit a characteristic neutral loss of sulfur dioxide (SO₂).[2] This guide will investigate these and other potential fragmentation routes for the title compound.

Experimental Design: A Comparative Approach

To comprehensively characterize the fragmentation of this compound, a comparative study employing different collision energies in a tandem mass spectrometer is proposed. Collision-Induced Dissociation (CID) is a widely used technique where ions are accelerated and collided with neutral gas molecules, leading to fragmentation.[3] By systematically varying the collision energy, we can control the extent of fragmentation and observe a range of product ions, from those formed through low-energy rearrangements to those resulting from high-energy bond cleavages.

This guide will compare the product ion spectra obtained at low, medium, and high CID collision energies to provide a detailed picture of the molecule's stability and fragmentation pathways.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative fragmentation analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_lc LC-MS Analysis cluster_ms MS/MS Fragmentation Comparison cluster_analysis Data Analysis prep Prepare 1 µg/mL solution of This compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid lcms Inject sample into UHPLC-Q-TOF MS prep->lcms Injection ms1 Full Scan MS (m/z 100-500) to identify precursor ion [M+H]+ lcms->ms1 MS Acquisition ms2_low Product Ion Scan of [M+H]+ at Low Collision Energy (e.g., 10 eV) ms1->ms2_low Precursor Selection ms2_medium Product Ion Scan of [M+H]+ at Medium Collision Energy (e.g., 20 eV) ms1->ms2_medium ms2_high Product Ion Scan of [M+H]+ at High Collision Energy (e.g., 40 eV) ms1->ms2_high analysis Compare product ion spectra, identify characteristic fragments, and propose fragmentation pathways ms2_low->analysis Data Interpretation ms2_medium->analysis Data Interpretation ms2_high->analysis Data Interpretation

Figure 1: Proposed experimental workflow for the comparative LC-MS/MS analysis.

Detailed Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid serves to promote protonation of the analyte.

Liquid Chromatography (LC)
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining the analyte.[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS)
  • System: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode, as the basic nitrogen atoms of the piperazine ring are readily protonated.

  • Full Scan MS: Acquire data in the range of m/z 100-500 to determine the mass of the protonated molecule, [M+H]⁺.

  • Product Ion Scans (MS/MS):

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Perform separate product ion scans at the following collision energies:

      • Low Energy: 10 eV

      • Medium Energy: 20 eV

      • High Energy: 40 eV

    • Use nitrogen as the collision gas.

Predicted Fragmentation Pathways and Product Ions

The structure of this compound suggests several potential sites for fragmentation. The primary protonation is expected to occur on one of the nitrogen atoms of the piperazine ring.

Hypothesized Fragmentation Pathways

The following diagram illustrates the proposed major fragmentation pathways for the [M+H]⁺ ion of this compound.

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound cluster_path1 Pathway 1: Benzyl Cleavage cluster_path2 Pathway 2: Piperazine Ring Opening cluster_path3 Pathway 3: Sulfonyl Group Cleavage M [M+H]⁺ m/z 297.15 F1 m/z 105.07 2-methylbenzyl cation M->F1 High Energy CID F2 m/z 135.08 M->F2 Medium Energy CID F3 m/z 163.07 M->F3 Medium Energy CID F4 m/z 204.14 Loss of C2H5SO2 M->F4 Low-Medium Energy CID F5 Neutral Loss of SO2 (m/z 233.16) M->F5 Low Energy CID

Figure 2: Hypothesized fragmentation pathways for protonated this compound.

Comparative Table of Expected Product Ions

The following table summarizes the expected product ions and their proposed structures at different collision energies.

m/z (calculated) Proposed Formula Proposed Structure/Origin Expected at Low CID Expected at Medium CID Expected at High CID
297.15C₁₄H₂₃N₂O₂S⁺[M+H]⁺
233.16C₁₄H₂₃N₂S⁺[M+H - SO₂]⁺
204.14C₁₂H₁₈N₂⁺[M+H - C₂H₅SO₂]⁺
163.07C₈H₁₁N₂O₂S⁺Ethylsulfonylpiperazine fragment
135.08C₈H₁₁N⁺Piperazine-benzyl fragment
105.07C₈H₉⁺2-methylbenzyl cation

Discussion and Interpretation

Low Collision Energy (10 eV): At low collision energies, we anticipate observing the precursor ion [M+H]⁺ as the base peak. The most prominent fragment is likely to be from the neutral loss of sulfur dioxide (SO₂), a known fragmentation pathway for sulfonamides, resulting in an ion at m/z 233.16.[2] Another expected low-energy fragmentation is the cleavage of the S-N bond, leading to the loss of the ethylsulfonyl group and the formation of the ion at m/z 204.14.

Medium Collision Energy (20 eV): As the collision energy is increased, we expect to see more extensive fragmentation. The intensity of the precursor ion will decrease, while the abundance of the fragment ions at m/z 233.16 and 204.14 will likely increase. Additionally, we predict the emergence of fragments resulting from the cleavage of the piperazine ring. This could lead to the formation of the ethylsulfonylpiperazine fragment at m/z 163.07 and the piperazine-benzyl fragment at m/z 135.08.

High Collision Energy (40 eV): At high collision energies, we anticipate the formation of smaller, more stable fragment ions. The most characteristic fragment is expected to be the 2-methylbenzyl cation at m/z 105.07, which is analogous to the tropylium ion commonly observed in the fragmentation of benzyl-containing compounds.[1] The abundance of the larger fragments will likely decrease as they undergo further fragmentation.

Conclusion

This guide provides a comprehensive, predictive framework for the comparative analysis of the LC-MS fragmentation of this compound. By employing a systematic variation of collision energies, researchers can gain valuable insights into the structural characteristics of this molecule. The proposed experimental protocol offers a robust starting point for method development, while the hypothesized fragmentation pathways and expected product ions provide a basis for the interpretation of the resulting mass spectra. This approach, grounded in the established principles of mass spectrometry, will aid in the confident identification and characterization of this compound in various research and development settings.

References

  • ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2021). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(1), 12. [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Saturnino, C., Arslan, Z., ... & Turkmen, Z. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 206, 114383. [Link]

  • Di, B., Yu, C., Hua, Z., Xu, P., Wang, Y., & Su, M. (2021). Mass fragmentation characteristics of piperazine analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(1), 12. [Link]

  • Bianco, G., Bonomo, M. G., Salzano, G., Saturnino, C., & Acquavia, M. A. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 206, 114383.
  • Jackson, G., & Miller, M. L. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(11), 2269-2279. [Link]

  • Wang, Z., Hop, C. E., & Doss, G. A. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid communications in mass spectrometry, 16(23), 2145–2150. [Link]

  • Wikipedia contributors. (2023, December 27). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]

Sources

A Comparative Guide to the Analytical Validation of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine: Spotlight on FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine, a piperazine derivative with potential therapeutic applications. With a primary focus on Fourier Transform Infrared (FTIR) Spectroscopy, we will explore its role in structural confirmation and compare its performance with alternative analytical techniques, offering a comprehensive framework for robust quality control.

The Central Role of Analytical Validation

The journey from a synthesized molecule to a potential drug candidate is paved with stringent analytical checkpoints. Validation of a new chemical entity like this compound ensures its identity, purity, and quality.[1][2][3] This process is not merely a regulatory formality but a scientific necessity to guarantee the reliability and reproducibility of experimental data, forming the bedrock of successful drug discovery and development programs.

FTIR Spectroscopy: The Molecular Fingerprint

FTIR spectroscopy serves as a rapid and non-destructive technique to obtain a unique "molecular fingerprint" of a compound.[4] By measuring the absorption of infrared radiation by the sample, an FTIR spectrum reveals the vibrational modes of its functional groups.[4][5] For a newly synthesized molecule like this compound, FTIR is an indispensable first-line tool for structural confirmation.

Key Functional Group Vibrations for this compound

The structural integrity of this compound can be verified by identifying the characteristic absorption bands corresponding to its key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Sulfonyl (S=O)1350-1300 and 1160-1120Asymmetric and Symmetric Stretching
C-N (Piperazine ring)1250-1020Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
Aromatic C=C1600-1450Ring Stretching

The presence of strong absorption bands in the 1313-1167 cm⁻¹ region would be indicative of the sulfonyl group, a critical component of the target molecule.[6] Similarly, the complex fingerprint region below 1500 cm⁻¹ provides a unique pattern that can be used for identification when compared against a reference standard.

A Comparative Look: Alternative and Complementary Analytical Techniques

While FTIR is a powerful tool for structural elucidation, a comprehensive validation strategy incorporates multiple analytical techniques to assess purity and quantify the compound. The choice of method is often dictated by the specific analytical challenge, such as the detection of trace impurities or the need for high-throughput screening.

TechniquePrincipleAdvantagesLimitationsApplication for this compound
FTIR Spectroscopy Infrared absorption by molecular vibrationsRapid, non-destructive, provides structural informationNot suitable for quantification of impurities, lower sensitivity for complex mixturesPrimary structural confirmation, identification of key functional groups.
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity, UV detectionHigh resolution, quantitative, widely availableRequires a chromophore for UV detection, method development can be time-consumingPurity assessment, quantification of the active pharmaceutical ingredient (API), and detection of UV-active impurities.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, mass-based detectionHigh sensitivity, provides molecular weight information, excellent for volatile impuritiesRequires derivatization for non-volatile compounds, potential for thermal degradationIdentification of volatile and semi-volatile impurities, requires derivatization for the target compound.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on polarity, mass-based detectionHigh sensitivity and selectivity, provides molecular weight and structural informationHigher cost and complexity compared to HPLC-UVDefinitive identification and quantification, characterization of impurities and degradation products.[9][10]

Experimental Protocols

FTIR Analysis Workflow

A robust FTIR analysis for the validation of this compound would follow these key steps:

Caption: Workflow for FTIR analysis of this compound.

Step-by-Step Protocol for FTIR Analysis:

  • Sample Preparation: A small amount of the synthesized this compound is intimately mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr pellet is collected.

  • Spectral Acquisition: The sample pellet is placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The acquired spectrum is analyzed to identify the absorption bands corresponding to the key functional groups of the target molecule. This experimental spectrum is then compared with a reference spectrum (if available) or with theoretically predicted vibrational frequencies to confirm the structure.

Logical Relationship of Validation Techniques

The different analytical techniques play complementary roles in the comprehensive validation of a new chemical entity.

Validation_Strategy Synthesis Synthesized Compound FTIR FTIR Spectroscopy (Structural Confirmation) Synthesis->FTIR HPLC HPLC-UV (Purity & Quantification) Synthesis->HPLC Release Validated Product FTIR->Release LCMS LC-MS (Impurity Profiling & ID) HPLC->LCMS If impurities detected HPLC->Release LCMS->Release

Caption: Interplay of analytical techniques in the validation process.

Conclusion

The validation of this compound is a critical step in its development as a potential therapeutic agent. FTIR spectroscopy stands out as a fundamental technique for initial structural confirmation, providing a rapid and reliable molecular fingerprint. For a comprehensive quality assessment, it is essential to employ a multi-faceted approach, integrating chromatographic techniques like HPLC and LC-MS to determine purity and identify any potential impurities. This integrated analytical strategy ensures the generation of high-quality, reliable data, which is indispensable for advancing a compound through the drug development pipeline.

References

  • Drawell. (2025, March 25).
  • ABB Measurement & Analytics. (n.d.). FTIR analyzers for pharmaceutical quality control.
  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.
  • Quality Analysis. (n.d.). FTIR spectroscopy.
  • AZoM. (2025, October 15).
  • Laturwale, S. K. J. S., & Kamble, P. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • PMC. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • BenchChem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • NTU Journal of Pure Sciences. (2022, September 18).
  • ResearchGate. (2025, August 7).
  • International Journal of Pharmaceutical Sciences and Research. (2017, October 1).

Sources

Comparative Guide: Ethylsulfonyl vs. Methylsulfonyl Piperazines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Ethylsulfonyl Piperazines and Methylsulfonyl Piperazines , designed for medicinal chemists and drug discovery scientists. It focuses on the decision-making process during Lead Optimization, contrasting physicochemical properties, Structure-Activity Relationship (SAR) implications, and metabolic profiles.

Executive Summary

In medicinal chemistry, the sulfonyl piperazine moiety is a privileged scaffold found in targets ranging from GPCRs (e.g., 5-HT receptors) to kinases (e.g., PI3K). The choice between a Methylsulfonyl (Ms) and an Ethylsulfonyl (Es) group is rarely arbitrary; it represents a critical toggle for fine-tuning Ligand Efficiency (LE) , Lipophilicity (LogP) , and Steric Fit .

  • Methylsulfonyl (-SO₂CH₃): The default choice for maximizing Ligand Efficiency. It offers high polarity with minimal steric bulk, often used to interact with solvent-exposed regions or restricted pockets.

  • Ethylsulfonyl (-SO₂CH₂CH₃): Utilized to modulate physicochemical properties (increasing LogD/permeability) or to probe hydrophobic depth in a binding pocket without significantly altering the electronic profile of the sulfonamide.

Physicochemical Profile Comparison

The transition from methyl to ethyl introduces a methylene (-CH₂-) unit. While structurally minor, this change impacts the physicochemical landscape of the molecule, influencing solubility and permeability.

Data Summary Table
PropertyMethylsulfonyl PiperazineEthylsulfonyl PiperazineImpact on Drug Design
Formula


Ethyl adds ~14 Da (small MW penalty).
Steric Volume Low (Compact)Moderate (+ methylene bulk)Ethyl probes deeper hydrophobic pockets.
Lipophilicity (

cLogP)
Baseline+0.3 to +0.5Ethyl increases permeability; Methyl aids solubility.
tPSA (Polar Surface Area) ~45-50

~45-50

Negligible change; H-bond count remains identical.
Solubility (Aq) HighModerateMethyl is preferred for formulation ease.
Rotatable Bonds 1 (S-C bond)2 (S-C, C-C bond)Ethyl introduces slight entropic penalty upon binding.
Structural Visualization

The following diagram illustrates the structural divergence and the associated medicinal chemistry logic.

SAR_Logic Core Piperazine Scaffold Methyl Methylsulfonyl Group (-SO2Me) Core->Methyl Default Substitution Ethyl Ethylsulfonyl Group (-SO2Et) Core->Ethyl Lipophilic Optimization Methyl->Ethyl Add -CH2- (+0.5 LogP) Solubility Outcome: High Solubility High Ligand Efficiency Methyl->Solubility Permeability Outcome: Increased LogP Hydrophobic Contact Ethyl->Permeability

Figure 1: SAR decision tree for selecting sulfonyl substituents based on desired physicochemical outcomes.

Bioactivity & SAR Implications[1][2][3][4]

A. The "Magic Methyl" vs. Ethyl Extension

In high-affinity binders like the PI3K


 inhibitor CYH33 , the methylsulfonyl  group is often preferred. The methyl group is small enough to avoid steric clashes with the receptor wall while the sulfonyl oxygens engage in critical hydrogen bonding networks.

When to switch to Ethyl?

  • Filling Hydrophobic Pockets: If the receptor pocket (e.g., in CCR5 or 11

    
    -HSD1) has a hydrophobic crevice adjacent to the sulfonamide binding site, the ethyl group can displace "unhappy" water molecules, gaining entropy-driven affinity.
    
  • Permeability Optimization: If a lead compound is too polar (low LogD) to cross the Blood-Brain Barrier (BBB), switching to ethyl increases lipophilicity without adding hydrogen bond donors (HBD).

B. Case Study Analysis
  • Case 1: Kinase Inhibitors (e.g., PI3K) [1]

    • Observation: Methylsulfonyl is dominant (e.g., CYH33).

    • Reasoning: Kinase ATP pockets are crowded. The ethyl group often introduces a steric penalty that outweighs any hydrophobic gain. The methyl group maintains high Ligand Efficiency (LE).

  • Case 2: GPCR Antagonists (e.g., 5-HT Receptors)

    • Observation: Longer alkyl chains (Ethyl/Propyl/Hexyl) often improve affinity.

    • Reasoning: GPCR orthosteric sites often connect to large extracellular vestibules. An ethyl or propyl chain can reach secondary hydrophobic binding sites, significantly boosting potency (nM range).

Metabolic Stability & Pharmacokinetics (PK)

The metabolic fate of these two moieties differs primarily due to lipophilicity-driven enzyme recognition rather than intrinsic reactivity.

  • Methylsulfonyl Stability:

    • Generally highly stable.

    • Risk:[2] If the molecule is too polar, it may suffer from rapid renal clearance before engaging the target.

  • Ethylsulfonyl Stability:

    • Metabolic Soft Spot: The terminal methyl of the ethyl group is susceptible to

      
      -oxidation  (hydroxylation) by CYP450 enzymes (specifically CYP3A4 or CYP2D6).
      
    • Risk:[2] This can lead to rapid clearance or the formation of active/toxic metabolites.

Recommendation: If the ethyl analog shows high clearance in microsomes, deuteration of the ethyl chain (


) can be employed to mitigate metabolic liability (Deuterium Kinetic Isotope Effect).

Experimental Protocols

To objectively compare these derivatives, the following workflows ensure data integrity.

Workflow Visualization

Workflow cluster_Synth Parallel Synthesis cluster_Assay Bioactivity & PK Profiling Start Piperazine Intermediate (Free Secondary Amine) Rxn_Me React with Methanesulfonyl Chloride (DCM, TEA, 0°C) Start->Rxn_Me Rxn_Et React with Ethanesulfonyl Chloride (DCM, TEA, 0°C) Start->Rxn_Et Purification Purification (Column Chromatography) Rxn_Me->Purification Rxn_Et->Purification IC50 Target Binding Assay (IC50 / Ki) Purification->IC50 Microsome Liver Microsomal Stability (t 1/2, Cl_int) Purification->Microsome LogD LogD Determination (Shake-flask / HPLC) Purification->LogD Decision Select Lead Candidate IC50->Decision Microsome->Decision LogD->Decision

Figure 2: Parallel synthesis and evaluation workflow for sulfonyl piperazine analogs.

Protocol A: Parallel Synthesis (General Procedure)

Standardizing the synthesis prevents impurity-driven bioactivity artifacts.

  • Reagents: Dissolve the N-substituted piperazine intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) to scavenge HCl.

  • Addition: Cool to 0°C. Add Methanesulfonyl chloride (for Ms) or Ethanesulfonyl chloride (for Es) (1.1 eq) dropwise.

  • Workup: Stir at RT for 2 hours. Wash with saturated

    
     and Brine. Dry over 
    
    
    
    .
  • Validation: Confirm structure via

    
    -NMR.
    
    • Ms Signal: Singlet at

      
       2.7–2.9 ppm (3H).
      
    • Es Signal: Triplet at

      
       1.3 ppm (3H) and Quartet at 
      
      
      
      2.9 ppm (2H).
Protocol B: Microsomal Stability Assay

Critical for determining if the ethyl group introduces metabolic instability.

  • Incubation: Incubate test compound (1

    
    M) with pooled liver microsomes (human/rat) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

  • Criterion: If Ethyl analog

    
     is >2x higher than Methyl analog, metabolic switching (blocking the ethyl tail) may be required.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor.[1] European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Résimont, M., & Liégeois, J. F. (2010). Synthesis and in vitro binding studies of piperazine-alkyl-naphthamides: impact of homology and sulphonamide/carboxamide bioisosteric replacement.[3] Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from [Link]

  • Lacerda, R. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) of 2-Methylbenzyl Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals, focusing on the Structure-Activity Relationship (SAR), synthesis, and pharmacological profiling of 1-(2-methylbenzyl)piperazine (2-MBZP) and its relevant isomers.

Executive Summary

The benzylpiperazine (BZP) scaffold remains a critical template in the design of central nervous system (CNS) active agents, functioning primarily as monoamine transporter substrates. While the unsubstituted BZP is a well-characterized stimulant, the introduction of a methyl group on the aromatic ring creates a distinct subclass: the Methylbenzylpiperazines (MBZPs) .

This guide focuses on the 2-methylbenzyl (ortho-methyl) substitution pattern.[1] Unlike its meta and para isomers, the ortho-methyl group introduces significant steric bulk proximal to the pharmacophore's benzylic hinge. This modification alters receptor binding kinetics, metabolic stability, and analytical signatures. This document compares the 2-methyl derivative against the parent BZP and its regioisomers, providing validated protocols for synthesis and identification.

Chemical Space & Structural Considerations

The pharmacological efficacy of piperazine derivatives is governed by the spatial arrangement of the lipophilic aromatic ring relative to the basic nitrogen.

The 2-Methyl Steric Effect

In 1-(2-methylbenzyl)piperazine, the methyl group at the ortho position creates a "steric clash" that restricts the rotation of the benzyl-nitrogen bond.[1]

  • Lipophilicity (logP): The addition of a methyl group increases logP (~2.1 for BZP vs. ~2.5 for MBZP), theoretically enhancing Blood-Brain Barrier (BBB) penetration.

  • Conformational Entropy: The ortho-substituent forces the aromatic ring out of planarity with the methylene bridge, potentially reducing affinity for the Dopamine Transporter (DAT) compared to the unhindered BZP or the para-isomer (4-MBZP).

Comparative SAR Table

The following table synthesizes available pharmacological data and structural properties for the MBZP series relative to the BZP standard.

CompoundStructureLogP (Calc)DAT Activity (Est)5-HT ActivityKey SAR Feature
BZP Unsubstituted~2.1High (EC50 ~175 nM)ModerateReference standard; high conformational flexibility.[1]
2-MBZP ortho-Methyl~2.5Moderate/Low Low Steric hindrance at binding pocket; reduced potency vs BZP.
3-MBZP meta-Methyl~2.5ModerateModerateBalanced lipophilicity/sterics; often co-abused with BZP.
4-MBZP para-Methyl~2.5HighModerateMimics BZP shape most closely; extended lipophilic reach.[1]
mCPP meta-Chloro (Phenyl)~2.7LowHigh (Agonist) Note:[1] Phenylpiperazine (no benzyl linker) shifts selectivity to 5-HT receptors.[1]

Expert Insight: Do not confuse benzylpiperazines (BZP derivatives) with phenylpiperazines (like mCPP). The methylene linker in BZPs is crucial for maintaining "amphetamine-like" monoamine release activity.[1] Removing the linker (direct phenyl attachment) typically shifts the profile to direct 5-HT receptor agonism/antagonism.

Mechanism of Action & Signaling Pathways

The 2-methylbenzyl piperazines function primarily as Monoamine Releasers .[1] They act as substrates for the Dopamine (DAT) and Norepinephrine (NET) transporters, entering the presynaptic neuron and reversing the transporter flux, flooding the synapse with neurotransmitters.

Signaling Pathway Diagram

The following diagram illustrates the transporter-mediated release mechanism and the metabolic fate of the scaffold.

G Substrate 2-MBZP (Extracellular) DAT Dopamine Transporter (DAT) Substrate->DAT Substrate Uptake Metabolism Hepatic Metabolism (CYP450) Substrate->Metabolism Clearance VMAT Vesicular Monoamine Transporter (VMAT2) DAT->VMAT Translocation Dopamine_Synapse Dopamine Release (Synaptic Cleft) DAT->Dopamine_Synapse Efflux Dopamine_Vesicle Dopamine (Vesicular) VMAT->Dopamine_Vesicle Displaces DA Dopamine_Vesicle->DAT Reverse Transport Metabolite1 4-Hydroxy-2-MBZP Metabolism->Metabolite1 Ring Hydroxylation Metabolite2 N-Benzylethylenediamine Derivatives Metabolism->Metabolite2 Ring Opening

Figure 1: Mechanism of transporter-mediated dopamine release and metabolic degradation pathways for 2-MBZP.[1]

Experimental Protocols

To ensure reproducibility and valid comparative data, the following protocols for synthesis and analytical differentiation are provided.

Synthesis of 1-(2-Methylbenzyl)piperazine

Objective: Selective mono-alkylation of piperazine to avoid bis-alkylation byproducts.

Reagents:

  • Piperazine hexahydrate (Excess, 5.0 eq)

  • 2-Methylbenzyl chloride (1.0 eq)[1]

  • Ethanol (Absolute)[2]

  • HCl (gas or conc. aq)

Protocol:

  • Dissolution: Dissolve piperazine hexahydrate (24.3 g, 0.125 mol) in 50 mL absolute ethanol in a 250 mL flask. Heat to 65°C to ensure complete dissolution.

    • Why? Using a large excess of piperazine (5:1 ratio) is critical to statistically favor mono-alkylation over di-alkylation.[1]

  • Addition: Acidify slightly with piperazine dihydrochloride (if available) or proceed with slow addition. Add 2-methylbenzyl chloride (3.5 g, 0.025 mol) dropwise over 30 minutes while stirring vigorously at 65°C.

  • Reflux: Stir at 65°C for 1 hour. A white precipitate (piperazine hydrochloride) will form.[2]

  • Workup: Cool to 0°C. Filter off the precipitated piperazine salts.

  • Isolation: Evaporate the ethanol filtrate. Basify the residue with 5N NaOH (pH > 12) and extract with chloroform (3 x 20 mL).

  • Purification: Dry organic layer over anhydrous

    
    . Remove solvent.[2] Distill the resulting oil under reduced pressure (or convert to HCl salt for recrystallization).
    
    • Target Yield: 60-75% as a pale oil.[1]

Analytical Differentiation (GC-MS)

Distinguishing the 2-methyl isomer from the 3- and 4-methyl isomers is a common forensic challenge.[1] Standard Mass Spectrometry (MS) often yields identical molecular ions (


 = 190).

Differentiation Strategy: While the fragmentation patterns are similar (base peak m/z 91 for benzyl tropylium ion), the retention time and Infrared (IR) spectra are distinct.

GC-MS Protocol Parameters:

  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID).[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Temp Program: 100°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (5 min hold).
  • Differentiation Logic:

    • 2-MBZP: Elutes first (Lowest boiling point due to steric shielding of polarity).

    • 3-MBZP: Elutes second.

    • 4-MBZP: Elutes last (Highest symmetry/boiling point).

Derivatization (Optional): Reaction with Trifluoroacetic anhydride (TFAA) yields the TFA-derivative (


 286). This improves peak shape and separation resolution but does not alter the fundamental elution order: Ortho < Meta < Para .

References

  • Forensic Differentiation of Isomers: Abdel-Hay, K. M., et al. (2012). "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD." Forensic Science International.[3]

  • BZP Pharmacology: Baumann, M. H., et al. (2005). "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[4] Neuropsychopharmacology.

  • General Synthesis Protocol: Cymerman Craig, J., et al. (1955). "1-Benzylpiperazine."[1][5] Organic Syntheses, Coll. Vol. 4, p.82.

  • Piperazine Scaffold Review: Chao, S., et al. (2024). "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives." Current Organic Synthesis.

Sources

A Senior Application Scientist's Guide to Purity Validation of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine (ESMP), a molecule with a piperazine core structure common in pharmacologically active agents, establishing a robust analytical method for purity determination is a critical early-stage milestone.[1][2] This guide provides an in-depth, experience-driven comparison of analytical strategies, focusing on the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for ESMP.

Our objective is to move beyond a simple recitation of protocols. We will explore the scientific rationale behind methodological choices, establish a self-validating experimental framework, and ground our approach in the authoritative standards of the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4]

Method Selection: Choosing the Right Tool for the Job

The selection of an analytical technique is the first critical decision point. The molecular structure of ESMP, featuring a benzyl chromophore, makes it an excellent candidate for HPLC with Ultraviolet (UV) detection. However, a comprehensive evaluation necessitates a comparison with other viable, albeit more complex, techniques.

Parameter HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds based on boiling point, detection by mass.Separation based on polarity, detection by mass.
Specificity Good; peak purity can be assessed with a Photodiode Array (PDA) detector.Excellent; mass fragmentation patterns provide high confidence in identification.Excellent; provides molecular weight and structural data. Ideal for unknown impurity identification.[5]
Sensitivity Moderate to high, depending on the chromophore.High, but requires derivatization for non-volatile compounds like ESMP.[1]Very High; the gold standard for trace-level impurity detection.
Application Ideal for routine quality control, purity assay, and stability testing.[6]Suitable for volatile impurities or after derivatization.[7]Essential for impurity profiling, metabolite identification, and characterization of degradation products.[5]
Cost & Complexity Relatively low cost, widely available, and straightforward operation.Higher initial cost and complexity. Derivatization adds an extra step.Highest initial cost and operational complexity.
Regulatory Acceptance Universally accepted and the most common method in pharmacopeial monographs.[8]Accepted, but less common for non-volatile APIs.Widely accepted, often required for impurity identification.

The Scientist's Rationale: For routine purity validation and stability testing of ESMP, HPLC-UV/PDA emerges as the optimal choice. It provides a pragmatic balance of specificity, sensitivity, and cost-effectiveness, aligning perfectly with the quality control environments in drug development.[6] LC-MS serves as a powerful orthogonal technique, indispensable for the structural elucidation of unknown impurities identified during the validation process.

The Core of Trustworthiness: Developing a Stability-Indicating Method

A purity method is only reliable if it is "stability-indicating"—meaning it can accurately measure the API in the presence of its potential degradation products, process impurities, and starting materials.[9] To achieve this, we must first understand how the molecule degrades. This is accomplished through forced degradation (stress testing).[10]

Forced degradation studies are designed to intentionally degrade the API under more severe conditions than it would encounter during storage.[11][12] This process helps to identify likely degradation pathways and generate the very impurities the analytical method must be able to separate.[9]

cluster_Stress Forced Degradation Conditions cluster_Analyte cluster_Products Potential Degradants Acid Acid Hydrolysis (e.g., 0.1N HCl) Degradants Degradation Products Acid->Degradants Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Degradants Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Degradants Thermal Thermal (e.g., 80°C Dry Heat) Thermal->Degradants Photo Photolytic (ICH Q1B Light Exposure) Photo->Degradants API ESMP Drug Substance API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Forced degradation subjects the API to various stress conditions.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a robust starting point for the analysis of ESMP. Optimization is expected based on the results of the forced degradation studies.

  • Instrumentation & Software:

    • HPLC System equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

    • Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).

  • Chromatographic Conditions:

Parameter Condition Rationale
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase is a versatile, non-polar phase suitable for retaining the moderately non-polar ESMP molecule. The length and particle size provide a good balance of resolution and run time.[8]
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidA buffered mobile phase is critical to control the ionization state of the basic piperazine nitrogens, ensuring consistent retention and peak shape. A pH of 3.0 ensures the nitrogens are protonated.
Mobile Phase B AcetonitrileA common, strong organic solvent that provides good peak shape and elution strength for this class of compounds.
Gradient Elution 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% BA gradient is essential to elute any polar, early-eluting impurities and then provide sufficient organic strength to elute the main ESMP peak and any non-polar degradants within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times and viscosity.
Detection PDA Detector, 225 nmThe 2-methylbenzyl moiety is expected to have significant UV absorbance around this wavelength. A PDA detector allows for peak purity analysis across a spectrum.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Sample Diluent Mobile Phase A / Mobile Phase B (70:30 v/v)Dissolving the sample in a medium similar to the initial mobile phase composition prevents peak distortion.
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve ESMP reference standard in diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.

    • Forced Degradation Samples: Subject ESMP solution (e.g., 1 mg/mL) to stress conditions (e.g., 0.1N HCl at 60°C, 0.1N NaOH at 60°C, 3% H₂O₂ at RT). Neutralize the acid/base samples before dilution and injection. Aim for 5-20% degradation.[11]

Method Validation: The System of Proof

Method validation provides documented evidence that the method is fit for its intended purpose.[4] The process follows a logical flow, with each step building confidence in the method's performance. The parameters are defined by ICH Q2(R1) and USP <1225> guidelines.[3][4]

Dev Method Development & Forced Degradation Spec Specificity (Peak Purity) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Limit LOD & LOQ Lin->Limit Robust Robustness Acc->Robust Prec->Robust Limit->Robust SST System Suitability (Routine Check) Robust->SST

Caption: A logical workflow for HPLC method validation.

Validation Parameter Protocols & Acceptance Criteria
  • Specificity:

    • Protocol: Inject the diluent (blank), a placebo (if applicable), the ESMP standard, and all forced degradation samples.

    • Causality: This is the most critical validation step. It proves that the method can distinguish the analyte from potential interferences. The PDA detector is used to assess peak purity, ensuring no co-eluting impurities are hiding under the main ESMP peak.

    • Acceptance Criteria: The ESMP peak should be free from any co-elution in the presence of impurities and degradants. Resolution between ESMP and the closest eluting peak should be >2.0.[13]

  • Linearity:

    • Protocol: Prepare at least five standard solutions of ESMP covering a range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05 mg/mL to 0.75 mg/mL). Plot peak area against concentration.

    • Causality: This demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.99.[14]

  • Accuracy:

    • Protocol: Spike a known amount of ESMP reference standard into a sample matrix (e.g., placebo) at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

    • Causality: Accuracy measures the closeness of the experimental value to the true value, proving the method is free from significant systematic error.

    • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.[14]

  • Precision:

    • Protocol:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

    • Causality: Precision demonstrates the degree of scatter between a series of measurements, indicating the method's consistency and reproducibility.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: Determined based on the standard deviation of the response and the slope of the linearity curve, or by a signal-to-noise ratio (S/N).

    • Causality: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy. This is crucial for quantifying low-level impurities.

    • Acceptance Criteria: Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

  • Robustness:

    • Protocol: Deliberately make small variations to the method parameters and observe the effect on the results.

    • Causality: This demonstrates the method's reliability during normal use. It ensures that minor, unavoidable variations in the lab do not lead to unexpected results.

    • Acceptance Criteria: System suitability parameters must still be met, and results should not significantly deviate from the nominal method.

Parameter Varied Variation Expected Outcome
Flow Rate ± 0.1 mL/minMinor shift in retention times, system suitability passes.
Column Temperature ± 5°CMinor shift in retention times, system suitability passes.
Mobile Phase pH ± 0.2 unitsMinimal impact on resolution and peak shape.

Conclusion: A Foundation for Quality

Validating the purity of a novel compound such as this compound is a multi-faceted process that demands scientific rigor and a deep understanding of analytical principles. While advanced techniques like LC-MS are invaluable for structural elucidation, a well-developed and thoroughly validated stability-indicating HPLC-UV method remains the cornerstone of quality control in the pharmaceutical industry. It provides a reliable, robust, and universally accepted framework for ensuring that every batch of an API meets the stringent standards required for safety and efficacy. This guide provides the logical and experimental framework to build that foundation of quality.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). IOPscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXVDlTj3-K4LTGfvHtteQS0X2jriJNGPhsA6rMwuGJXWJY1Of6xiCeuEGvf-tKYLiqtjqe-Ej9NDvhRnqbpHYEEc5_uV6-K7bBME2F9NeX7l4tZQNgB1mxJ4ad3YD3CYU7c6UA-1H1YHtimQ==]
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhpWar2ck7lCTrdnclEuOMzjkHfJnZ_6NTq2wGU5ru0P7PlVTBdWxwYA2979G20tzWI5_kkdxs3SkUmhxvwrdMTlDu9bU7NJo8wT8nuy6m7utWJudwCswf19SQn-bXXqolfQ4fvy6_JhMy6dFuJV1a]
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtswSv5LmQZrZG_jtKhMBhu6OP1zKVbBf_Rq_4KXgxmDV3jcD-3QIyswq6QEXBynX5QRMs2ucCp5AAV6xUOEMxHvlU5OXhvpfHxo_XvnhKnx0Z9CjzA5-Pi7LbOBVKtlf2rD0-C4vVZAR9FUlYM7uWOHg9WH0wjsfxO6FnhqTnptEv7V8CWnPvL62YulGmNF4yP2MvI0d5DPDKFQ==]
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBYE5Ky518KWh3zCFxgpSt1JAhxG3aN2FUFJD788_1o_ZCobfRzZHMcF6KHCgNzXXYm2gY1CxX69btOXVtgaVO5tiBGA9LBOUIOGB34ZVgcAjfcft9bAN9okFjxIaB31jKhNzpI8zc]
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeVVcYuLk1DQW1XRIWkP4I2LY1Qu64bDNMsLQHff2yF81yqV_Tjqhhm_Pj7-8PSMTFPxjfNSFWQwLTnjs-wsEGGCunO7afatXEQlszeZKYryuowkzagbc415YsDo0cfdDr9gbqx1d0pXquTPPih_kbawHLpMUDGUM=]
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuRm7UyWkLNhSeYRdxPK5GqAmG9IF2vOhrQX41BpIkH5tY4o80CpOyxcE7pD630qLhmfqXkxOvRpadTgeREeSSDKMAwrUa_6jqmSE6XYUFmat-gfWncAmNFcQMQJgQ_iL439uL24eDfPkGOQj7X9F0-vu7kUbj0_1A8Yeig6U3n-PmxVgcvAW1PMzyfsSVLMIEdBo9d2RR9sU73mCM8Os5lZAet2cs]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr30VnI31kS5wkjMzzpy8sd5PO8Yer_zEJaQdgKMXFpAnuU46q7pnMQct8aQxjvzXjqO0gIMXtTvHc1GmqRBivHEafJkm7qT9qEPe3V1f-nrpIoJiT_TYeweTuMF4pVQgtSt1bmMe1i8EhZXfbPtzYd0YTI4HvI1QOkJM2HyjIAxCqxSFb8GVjgw21wPDuQMon3g-jPcZNPRjufOpHXgXV9hMpcX0rqXtpcXfFyb_xi6iWDc43BVz8QySBSq9kmv1HsuJUSB1DIfVlTEd]
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG13wVXQI6hI3-1bfRuTYU3OC0-h4X16Al38t2H0Kp6UGZ_z2iSXRU0jwVXvH9i7M1hoHjLOxOpcPFxFrAosgQvnGZiXoQ78I7_3ueIuajUkgKkX3jo0tUpnQi9ZdrB-rcXafz0a_n6Hi5JM53iIwlnKDGkiNxahMFR7IKgOxg7LgE1d4An2zUV8ZtPH2ie4H84uWYbohFGaZPXzx0S8lZjV2ia3Xgg1vYhrBo=]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4nGnsUc1qtFWZPTFnXEC941nUBrGa1eezPdisUQNNepfESmJRycgXfJNgE4kQ6hgqv_zqp2Jk6_efcvfuoTfrLq8KSiIa4uZDBokMjRs8nUpdXaLmNbfLc6SQzWTv-oJOBv6d-h3eszT-r2O1EFMn5W3V2Fzjhnl_mY0bq9m6phySckd4EeE014sRuSywUhUV4VMMBovWOOcwcfyI9iLd2_caRJ-kzn3J_v0GXVSXkjG8Qta3Fz5Qtr8E2weeuU-Fc9grTiZ0Q227VbZmIv7Zt5BhvnSROFEcqsEgoIlVLUspoDvlOjNey7NpE8UsDrwARvQNERU=]
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjxVjWZd9lJqqUKdMA0oya8mbkC59zq08WaEbexfZ0f5MXNrWn-a1F6pbF2GCLNbt2CLC6sshNXbuZnHbPz4noYmjmOYY8oZlGYsmkKvASkCbaDK6nteBedPnIxJcnMc-pYz3FFcyQF3xz6w==]
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAfGcbmEinskGepySoj8O9MvpT1v-Vzt-5goVo882z-_SvkgByB0mtCJPXc8xjrccHU7vJgQs88sFjPurfglHaQczu7ZarbnfWve70IJWA215btNKVTwZsdPVL4HRoEJ483xzXvihjy7PCmFMDQiKCIz1MyRgtqNvrKgnxiLxklwDaaLaYGLf_jR0kwkPVrUSIbFS6gx49JOB370UkMq7Rm_YEpyqk-WbJPx9PH1_yksQ8_ao-ANtt4sUyfFT-kMnnF_7QW-x-4hR2lK469hfOPzAbLGP9bsnKIFn7ldKbdtVWr4nK5UqwmGpRYaUFitqs0cxNKzkyO1nOfoF1aQ_nHzJsVwCJEOnWAnOY4uxp_Z-ImIqO5TJx]
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmmVcEvOtAoMjRWI1hqNd3QEStvyFGe0Atln8jd5ZuV2VJYMse30ICzhOTHaor3k8mfXeyHQfky9hy75ewdAwVNzc5nDUTV3kE9S8UMlg1TQ9ofy66T6LU6QzBg83oEXu20uRFEZYTUUYaWFhXUnMeLUcNB5r1xapIpbHDs6LGbBtGQOIj3_JXQID-RmOLfzefW-6zpC6wzFUOcYfzXqmEE3z9GXq29B9nlQ==]
  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp-_H3VNhp1SLp1Q_s8hfITqqTC2L717ASaLWu73f59BUPfIcfJbANQgHmaGJVCVBSdpCbES772jx3_RSpiHu9HlMwA_cHnBdGnqAcegVY4My95fvIHF-LLv4W3WLundoebwN8R9qZ5Y_Tvptzb83yT-9YWrPmFMn1e5VFny1bMRH5Q9oPI9A1WMZYlx20BdJ11_INVxdQl0LnHtAfL-3tHAz6GcfgKxdknUX_qz6XeBhc8A==]
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025). ResearchGate. [https://vertexaisearch.cloud.google.
  • HPLC Analysis of Piperazine on Primesep 100. (2012). SIELC Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLE39zD9elKvj7KJCIsjWXu1iT-DaXKDR9X6_uvDH-_CqFcmIU28dtBRi5Sj8IG2KDW0STuRhkbHrS1oUQ6CRhbOE9CzSXVjzSVw8iGnj18XdNtsMoBPN_8j1O-C8ncPr6nbtW_ctdGQW31u5ZxQjXcKu5isH91g==]
  • Synthesis, Characterization and Pharmacological Assessment of Alkylated Sulfonyl Piperazines. (2017). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUam6Ai20ffCBVc9Y-L4LvYNBIZOFLq9PGveBc6p8U858107Abf22D0h1tRh9xDBbTucz4mnOIywZjMSOmTXyTb-8dWAaQUovet5FXvDWXO_010O9bUWHrJA==]
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiZWNGRr2E3zfI5FL3nYf3ABevqiv1mHpTdPgfyTRVSR3PEa1r0mwzwKHeckKyWRj2xsTXdZZu_Pjjqkh0qOT4SIFCp26Ra4oPpN3ZVuWA1KaElsBAIkDZcBiW5nkQGINsKUI2uu2wEnJHZ5h5O2oLNjYi3czomVKC8qhtpyuIBC4ISKygXCaeXu8iGjUad2cfa4M6vSFsGL1lOqbmkuTMZAWbHq_FgA==]
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). Chromatography Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuAsd7JbL7rqQEj8TTGFytHyZaLPvTRhw-sXMNgh3yKMKpwdCej7PuvkQicZ9Q4g8biWsBruBF5PPpgpLhY1nw6JWtDY7LaMiN5A_Oe2OgewDkQq4ecnrtyjAP4sCel1HgSpmXwA==]
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0So2D2FF--l1XhlBsYXBQFbVmVAYw99T0PXbvy_mZVse9CkvYcGuoMvB9YPiNM_IC_UUY1iBxm3C8_KJ5c1xes4ubHvIntsaw6Z5w5T26pB7MoaIVYg8udS5VcYgRz4Q4AmSuxQ==]
  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). Labcompare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqWpEG06yT5wCEBgffjXrxXqndRWFP24crz7-k5zUMlmRontD5pMHpheZKioL1dyzDja7v4jwmGhK9ORWcGwiqIMIjcY27BjCzzM6pmrTKF5cUfdq-79Z5sjlVyFfe-6zbNzFmkQol8tYjLQBpnEpBN47pix8eDvzYmcxK3vmGr07LsJyp2TJIARsbq3lDH_HMS5GolmmQPSYdRFndEhgh4q0DWI_PenuBb5WUzN4jqoxJcEzVREpS8Q==]
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtqAV7me2d0VBKhhOF84iR1BE3JtRmZAWawZonyloDbOIWU0pe8TqbHDku_vyS4Hqkm2YnwfyNpBahhTy6VjE_zPPuuKXoKu-X8NDCWtz6JKcPZj3BR9zRHEfOGnUaVAwUMxWV4ovljmHdexRrdSn-XBXRUMl8EDYZ-jvvLEmortwDpogcnuGj6PZWXtsPDkZb2kQwnbPiJg0Hj4NFGpMoKCQOPVqqm5R4OYAQqQoXt7w6NadVSTLr0e-uV3xwyRfKSGFSs8xT88UTI0brYjlnm2Smrx0eb3W9rGEv-Q==]
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD2ZO5vmBoVj2A4_PUdOgAaiRVYSiisMboccs5DColy-Eh_zwsRHuyvPVArlMjz__6UyhYOrxz2dC_RiplnfeDSKNvyj5haWDLYbjsoV5_l2WQP8wAaKwjIJSNBNlSt6s9zULrzC6a6KCMALI=]
  • Methylbenzylpiperazine. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbeQOpsEjtStZb8GfDvy0qQ2cBjsxTnO-97sr5cmBDlCwYFkY3AlDk2_Zbpsz1RmM7o0ggYTi1vRqKtnXlLUAq-gHQ2FBsdSYu0UYorcsMoHIrHn9QBPZcpin6rBne9Pqo3HjyhdKSLcSFozz2Zg==]
  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQjul4-BfURvScdH1VUqsoiO7DMaMUzomqtqm1OUsKoSRKA90BrscrhW1YxGMqeioBbpKXwQjCDxh6TpfnDxNcJslxlHD7ixzeusYn8OPdBp6hnpZBPZ1wGUCtNe9HnKRU2s-Fsk2cC6I-p8pdC3aJbYN3Z8WUF9Srn91VqcjaR7wNhsvSyn7U_8eDUBszHHq59lVpL-fBv7W3Zv-e]
  • BENZYLPIPERAZINE. (2005). SWGDrug. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmA9FA9bmIn_zOdybbgCqcLnakUlt_i3bgGrNXWJc1Haw79zzjY1uqrWwXPq9189lrwzvNEhSEA2WY4maKkxNqkxpvXqeCgVZMDp9FEebtBS3F_7cimx8xOSZEU8AjacKP_68wy_Jkky5meocjlpoLbw==]
  • Piperazine. (n.d.). chemeurope.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrlGKayO-kacvkTqoLWnTwbBpUnrdmbqaIbMSQBw8gVDnll9AUgWNDNK1QtQY3l2clvlLvkyuUqHDWyoRFHE-h2-ejpdKBcecv0Yu9_6ZuTZk9PEuXAEvcCD3Stu47GL9fi6asX0dyj5Qh14J-kzcvHbOjqg==]
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPktW5mHkPZxS_YfmYCvMPfxKZrqtHBUA_oruCRP0Qg3a0JB1jUoXgkxRL5Tw0S4AvFlYWnwcCkHkFI0Uo5BGGj6Ptyca_vxNu1a75-_ltWWezyMdLzYmoSvfL0Qi3Rxuv6n63knuxFwNOsg==]
  • Methylenedioxybenzylpiperazine. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG241pa2hll4fJjUXvPlUNr2IzT3L1TJMPT6qmCJAOmpEsozGUHU3OVbh8xpVBQPaql34Y3KVTkN266Ljr22fGSn2Q9E_F348YnqMP8GdhQzkkd0NW-JwViisD72MpGhwBJAeBG3eN1K4yGcOqerUDMukB_ydYy]
  • The synthesis, analysis and characterisation of piperazine based drugs. (2015). Figshare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrNa1E2RUp11uQ6LMl8BUTdP2RGIydguwUPRt4dQAQoaIrcic_YG_dc3deMLRNa-GSHdmEWScDXWgA5LnfbBHU0xN_l67CyZarfOOfJQTIJe9J_icOapVbhXsqGy3Rtlrq4dIaVc-4t2I2IMczsjl8sE0-asUgolUbofCXdkE_LORXO9rewXU6E_p1Yq8llXeFTgYeZF4pua8wh3-N_CVPOTjLpL2-Kwic6W44i0nVILA=]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEImWbO7y5jzkNZK7yV9Lqm6w4b6vY4twF7UAXxfPH53QG3xfH_ZE66VXuX15mtxfzP5gA6cviTNtOHkyujotoljQa_rlI6iGYeoA0qTJVBu4zNGigYc8WdMf_iwG-g4iU=]

Sources

Technical Comparison: Purity Validation Strategies for 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of Classical Elemental Analysis (Combustion Analysis) versus modern spectroscopic alternatives (qNMR, HRMS) for the characterization of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine .

As a functionalized piperazine derivative containing a sulfonamide moiety, this compound presents specific challenges regarding hygroscopicity and solvent entrapment. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, this guide demonstrates why Combustion Analysis (CHNS) remains the critical benchmark for establishing bulk purity in drug development, despite the rising popularity of non-destructive methods.

Molecular Profile & Theoretical Baseline

Before establishing analytical protocols, we must define the theoretical baseline. The target molecule integrates a lipophilic 2-methylbenzyl group and a polar ethylsulfonyl moiety around a piperazine core.

Compound: this compound Molecular Formula:


Molecular Weight:  282.40  g/mol 
Theoretical Elemental Composition

To validate any experimental result, the data must converge with these calculated values within a tolerance of


 (standard Journal of Medicinal Chemistry requirement).
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1412.011168.1559.55%
Hydrogen (H) 221.00822.187.85%
Nitrogen (N) 214.00728.019.92%
Sulfur (S) 132.0632.0611.35%
Oxygen (O) 215.99932.0011.33%

Comparative Analysis: CHNS vs. Alternatives

In this section, we compare the "Gold Standard" (Combustion Analysis) against Quantitative NMR (qNMR) and HRMS.

Method A: Classical Combustion Analysis (CHNS)

Mechanism: Flash combustion at >1000°C in an oxygen-enriched atmosphere. Gases (


) are separated via GC and quantified.
  • Pros: The only method that validates bulk purity . It detects non-chromophoric impurities (inorganic salts, water, silica) that HPLC/UV might miss.

  • Cons: Destructive; requires milligram quantities; sensitive to weighing errors.

  • Specific Relevance: Crucial for this molecule to ensure the sulfonyl group is intact and stoichiometric.

Method B: Quantitative NMR (qNMR)

Mechanism: Proton integration relative to a certified internal standard (e.g., Maleic acid or TCNB).

  • Pros: Non-destructive; distinguishes between structural isomers; identifies trapped solvents (common in piperazines).

  • Cons: Requires high-purity internal standards; instrument time is expensive; does not detect inorganic salts directly.

Method C: High-Resolution Mass Spectrometry (HRMS)

Mechanism: Ionization (ESI/APCI) followed by Orbitrap or TOF detection.

  • Pros: Extreme sensitivity; confirms formula to 4 decimal places.

  • Cons: Qualitative, not quantitative. A sample can be 80% pure and still give a perfect HRMS match. It cannot replace EA for purity assessment.

Comparative Data Table
FeatureCombustion Analysis (CHNS)qNMR (

H)
HRMS (Orbitrap)
Primary Output % Weight of ElementsMolar Purity & StructureExact Mass (

)
Purity Scope Bulk (Total Sample)Organic Fraction OnlyMolecular Identity Only
Inorganic Detection Indirectly (Values drop)NoNo
Solvent Detection No (Causes error)Excellent Poor
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Precision


< 5 ppm

Experimental Protocols

Protocol 1: Pre-Analysis Sample Preparation (Critical Step)

Why this matters: Piperazine derivatives are notoriously hygroscopic and can trap


 from the air (forming carbamates). Failure to dry the sample is the #1 cause of EA failure.
  • Recrystallization: Purify the compound using Ethanol/Heptane to remove synthesis byproducts.

  • Vacuum Drying: Place the sample in a vacuum oven at

    
     over 
    
    
    
    (phosphorus pentoxide) for 24 hours.
    • Note: Do not exceed

      
       to prevent thermal degradation of the ethylsulfonyl moiety.
      
  • Equilibration: Allow the sample to equilibrate to ambient temperature in a desiccator before weighing.

Protocol 2: Automated CHNS Analysis Workflow

Instrument: Elementar vario EL cube or Thermo FlashSmart.

  • Calibration: Run K-factor calibration using Sulfanilamide standard (C=41.84%, H=4.68%, N=16.27%, S=18.62%).

    • Validation: Run a "Check Standard" (e.g., Methionine). Results must be within 0.15% of theoretical.

  • Weighing: Weigh

    
     mg of this compound into a tin capsule. Fold hermetically to exclude air.
    
  • Combustion:

    • Furnace Temp:

      
       (Required for complete Sulfur oxidation).
      
    • Carrier Gas: Helium (Flow 200 mL/min).

    • Oxygen Dosing: 90 seconds (Ensure excess

      
       for the benzyl ring).
      
  • Data Processing: Compare obtained percentages against the theoretical baseline.

Decision Logic & Visualization

The following diagram illustrates the decision process for validating the purity of this specific sulfonamide-piperazine.

AnalysisWorkflow Start Crude 1-(Ethylsulfonyl)-4- (2-methylbenzyl)piperazine Drying Vacuum Drying (40°C, P2O5, 24h) Start->Drying NMR_Check 1H NMR Screening (Check for Solvents) Drying->NMR_Check Decision_Solvent Solvents Present? NMR_Check->Decision_Solvent Recalc Recalculate Theoretical % (Adjust for Solvates) Decision_Solvent->Recalc Yes (Stoichiometric) FurtherDry Extended Drying Decision_Solvent->FurtherDry Yes (Trace) CHNS_Run Run CHNS Analysis (Combustion) Decision_Solvent->CHNS_Run No Recalc->CHNS_Run FurtherDry->NMR_Check Result_Check Result within ±0.4%? CHNS_Run->Result_Check Pass PASS: Bulk Purity Confirmed Result_Check->Pass Yes Fail FAIL: Check for Inorganics/Salts Result_Check->Fail No

Caption: Analytical workflow prioritizing solvent removal and theoretical recalculation prior to destructive combustion analysis.

Troubleshooting & Interpretation

When analyzing this compound, deviations in Elemental Analysis often indicate specific chemical issues. Use this diagnostic table:

ObservationLikely CauseCorrective Action
Low %C, Low %N Inorganic contamination (Silica,

).
Filter solution through Celite; re-precipitate.
High %C Trapped solvent (e.g., Ethyl Acetate, Toluene).Verify via NMR; dry at higher vac; calculate solvate.
Low %S Incomplete combustion of sulfonyl group.Increase

dosing time; add

flux to tin capsule.
High %N Trapped DMF or Pyridine (synthesis solvents).These are hard to remove. Lyophilization (freeze-drying) recommended.
The "Sulfur Problem"

Sulfonyl groups (


) are thermally stable. Standard combustion methods optimized for simple organics may yield low Sulfur results because the 

gas is not fully released or is trapped by ash in the crucible.
  • Expert Tip: If %S is consistently low but %C/H/N are correct, add 5–10 mg of Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide  to the sample capsule. This acts as a combustion catalyst and ensures quantitative release of sulfur gases.
    

References

  • American Chemical Society (ACS). (2023). Author Guidelines for Publication: Characterization of Compounds. Retrieved from [Link]

    • Context: Establishes the tolerance rule for elemental analysis in peer-reviewed liter
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

    • Context: Validates qNMR as a viable alternative for purity assessment when sample quantity is limited.
  • Food and Drug Administration (FDA). (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

    • Context: Provides the regulatory framework for validating analytical methods like CHNS and HPLC.

A Comparative Guide to the Analytical Characterization of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine Against a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Characterization

In the landscape of pharmaceutical research and development, the unequivocal identification and purity assessment of novel chemical entities are foundational to ensuring their safety, efficacy, and reproducibility in preclinical and clinical studies. This guide provides a comprehensive comparative analysis of a newly synthesized batch of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine, a promising scaffold in modern medicinal chemistry, against a well-characterized Certified Reference Material (CRM).

The use of CRMs is not merely a matter of best practice but a cornerstone of scientific integrity and regulatory compliance.[1] As stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH), reference standards are critical for the validation of analytical methods and the accurate quantification of impurities.[2][3][4] This guide will demonstrate a multi-pronged analytical approach to underscore the importance of CRMs in unequivocally establishing the identity, purity, and impurity profile of a newly synthesized active pharmaceutical ingredient (API).

Strategic Approach to Comparative Analysis

A battery of orthogonal analytical techniques was employed to construct a comprehensive chemical fingerprint of both the in-house synthesized this compound and its corresponding CRM. This strategy mitigates the inherent limitations of any single technique, providing a holistic and reliable assessment of the compound's quality. The chosen methodologies include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation, and Fourier-Transform Infrared (FT-IR) spectroscopy for the verification of functional groups.

cluster_synthesis In-House Synthesis cluster_crm Reference Standard cluster_analysis Comparative Analytical Workflow cluster_data Data Comparison & Assessment In_House_Sample 1-(Ethylsulfonyl)-4- (2-methylbenzyl)piperazine (New Batch) HPLC HPLC-UV (Purity & Assay) In_House_Sample->HPLC Inject GCMS GC-MS (Impurity Profile) In_House_Sample->GCMS Inject NMR ¹H NMR (Structural Confirmation) In_House_Sample->NMR Analyze FTIR FT-IR (Functional Group ID) In_House_Sample->FTIR Analyze CRM Certified Reference Material (Purity > 99.5%) CRM->HPLC Inject CRM->GCMS Inject CRM->NMR Analyze CRM->FTIR Analyze Purity_Comparison Purity & Impurity Profile Comparison HPLC->Purity_Comparison GCMS->Purity_Comparison Structural_Verification Structural & Functional Group Verification NMR->Structural_Verification FTIR->Structural_Verification Final_Assessment Final Quality Assessment & Batch Release Decision Purity_Comparison->Final_Assessment Quantitative Analysis Structural_Verification->Final_Assessment Qualitative Analysis

Caption: Comparative analytical workflow for this compound.

Illustrative Comparative Data

The following sections present a summary of the illustrative data obtained from the parallel analysis of the in-house synthesized batch and the CRM.

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds, making it ideal for assessing the purity of our target molecule.[5] A reversed-phase HPLC method with UV detection was developed and validated for this purpose.

ParameterCertified Reference MaterialIn-House Synthesized Batch
Purity (by area %) 99.8%99.2%
Major Impurity (area %) 0.15%0.45% (at RRT 1.2)
Total Impurities (area %) 0.2%0.8%
Retention Time (min) 8.58.5

The data clearly indicates a higher purity profile for the CRM, with the in-house batch containing a notable impurity at a relative retention time (RRT) of 1.2. This underscores the necessity of a well-characterized standard for accurate impurity quantification.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.[6][7][8]

ImpurityCertified Reference MaterialIn-House Synthesized BatchIdentification
Residual Toluene < 50 ppm250 ppmConfirmed by MS library match
Unidentified Peak 1 Not DetectedPresentPotential process-related impurity

The GC-MS analysis revealed the presence of residual toluene in the in-house sample, a common solvent in organic synthesis. The CRM, as expected, showed no significant levels of volatile impurities.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming the identity and integrity of the synthesized molecule.[9][10][11]

Proton AssignmentCertified Reference Material (δ, ppm)In-House Synthesized Batch (δ, ppm)
Aromatic Protons 7.1-7.37.1-7.3
Benzyl CH₂ 3.53.5
Piperazine CH₂ 2.5-3.22.5-3.2
Ethyl CH₂ 3.03.0
Ethyl CH₃ 1.31.3
Methylbenzyl CH₃ 2.32.3

The ¹H NMR spectra of both the in-house sample and the CRM were superimposable, confirming the correct chemical structure of the target compound in the newly synthesized batch.

Functional Group Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12][13]

Functional GroupCharacteristic Absorption (cm⁻¹)Certified Reference MaterialIn-House Synthesized Batch
Sulfonyl (S=O) 1350-1300, 1160-1120PresentPresent
C-N (Amine) 1250-1020PresentPresent
Aromatic C-H 3100-3000PresentPresent
Aliphatic C-H 3000-2850PresentPresent

The FT-IR spectra of both samples were consistent, showing the expected absorption bands for the sulfonyl, amine, and aromatic functionalities of this compound.

Detailed Experimental Protocols

The following are the detailed experimental protocols used for the comparative analysis.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode-array detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977B MS detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • Injector Temperature: 250°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

Chemical Structure and Potential Impurities

The following diagram illustrates the chemical structure of this compound and highlights potential process-related impurities that the analytical methods are designed to detect.

cluster_main This compound cluster_impurities Potential Process-Related Impurities Target_Molecule Chemical Structure Byproduct Bis-sulfonated Piperazine Target_Molecule->Byproduct Side Reaction Starting_Material_1 Piperazine Starting_Material_1->Target_Molecule Unreacted Starting_Material_2 2-Methylbenzyl Chloride Starting_Material_2->Target_Molecule Unreacted Reagent Ethylsulfonyl Chloride Reagent->Target_Molecule Unreacted

Caption: Chemical structure and potential impurities of the target compound.

Conclusion: The Indispensable Role of Certified Reference Materials

This comparative guide illustrates the critical importance of utilizing Certified Reference Materials in the analytical characterization of newly synthesized pharmaceutical compounds. While the in-house synthesized this compound was confirmed to have the correct structure, the comparative analysis against a CRM revealed a lower purity profile and the presence of process-related impurities. This underscores the fact that structural confirmation alone is insufficient for quality assessment. A well-characterized reference standard is indispensable for accurate purity determination, impurity profiling, and ultimately, ensuring the reliability and reproducibility of research and development activities in the pharmaceutical industry.

References

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Corporation. Retrieved from [Link]

  • Ashraf-Khorassani, M., Combs, M., Taylor, L., Willis, J., Liu, X., & Frey, C. (n.d.). Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Applied Spectroscopy. Optica Publishing Group. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Medistri SA. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Pharmaceutical Technology. Retrieved from [Link]

  • SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Retrieved from [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • GC-MS applications in pharmaceutical analysis. (2017, April 19). European Pharmaceutical Review. Retrieved from [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Choudhary, A. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. HELIX Chromatography. Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI. Retrieved from [Link]

  • 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.). European Pharmaceutical Review. Retrieved from [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6). ResearchGate. Retrieved from [Link]

  • Kivo. (2024, April 16). An Overview of ICH Guidelines. Kivo. Retrieved from [Link]

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. (2022, May 14). National Center for Biotechnology Information. Retrieved from [Link]

  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. (2019, March 12). SlideShare. Retrieved from [Link]

  • ICH guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Wikipedia. Retrieved from [Link]

  • Structure of N-piperidinyl etonitazene, colloquially referred to as etonitazepipne. (n.d.). ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • BENZYLPIPERAZINE. (2005, June 1). SWGDrug. Retrieved from [Link]

Sources

Comprehensive XRD Characterization Guide: 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine is a pharmacologically relevant scaffold, sharing structural homology with piperazine-based CNS active agents and metabolic modulators. Unlike its well-characterized analogs (e.g., 1-benzylpiperazine or 1-tosylpiperazine), this specific derivative presents unique solid-state challenges due to the steric interplay between the N-ethylsulfonyl "tail" and the ortho-methylbenzyl "head."

This guide provides a rigorous framework for the X-ray Diffraction (XRD) characterization of this molecule. It objectively compares the theoretical solid-state behavior of the target molecule against its closest crystallographic analogs, establishing a protocol to distinguish it from synthetic byproducts and alternative salt forms.

Structural Context & Crystallographic Expectations

To interpret XRD data correctly, one must understand the molecular geometry that dictates crystal packing.

  • Core Scaffold: The piperazine ring typically adopts a chair conformation to minimize 1,3-diaxial interactions.

  • The Differentiator (Ethylsulfonyl Group): Unlike the common methylsulfonyl (mesyl) analogs, the ethylsulfonyl group introduces additional rotational freedom and steric bulk. This typically expands the unit cell volume and may induce a transition from high-symmetry space groups (e.g., P21/c) to lower symmetry forms if the ethyl chain disrupts planar stacking.

  • The Anchor (2-Methylbenzyl): The ortho-methyl group on the benzyl ring creates a "lock" mechanism, restricting rotation around the benzylic carbon. This often favors specific conformers (syn/anti) in the solid state, leading to sharp, distinct diffraction peaks in the low-angle region (5°–15° 2

    
    ).
    

Experimental Protocol: Generation & Validation

As this molecule lacks a standardized NIST reference pattern, the following self-validating protocol is required to generate authoritative data.

Crystallization Screening (Methodology)[1][2]
  • Method A (Slow Evaporation): Dissolve 50 mg in 5 mL of Ethanol/Ethyl Acetate (1:1). Allow evaporation at 25°C. Expected Result: Large, block-like crystals (Thermodynamic Form I).

  • Method B (Anti-solvent Precipitation): Dissolve 50 mg in minimal DCM; rapidly add Hexane. Expected Result: Microcrystalline powder (Kinetic Form II or Amorphous).

Data Collection Parameters[1][2][3]
  • Radiation: Cu K

    
     (
    
    
    
    = 1.5406 Å) or Mo K
    
    
    (for single crystal).
  • Scan Range: 3° to 40° 2

    
    .
    
  • Step Size: 0.02°.

  • Divergence Slit: Fixed (0.5°) to resolve low-angle peaks characteristic of the sulfonyl chain length.

Comparative Data Analysis

This section compares the Target Molecule against its closest structural analog, 1-(Methylsulfonyl)-4-benzylpiperazine , to illustrate diagnostic peak shifts.

Table 1: Diagnostic XRD Peak Comparison (Simulated vs. Analog)
FeatureAnalog: 1-(Methylsulfonyl)-4-benzylpiperazineTarget: this compoundCrystallographic Interpretation
Primary Reflection (001) ~18.5 Å (

-spacing) / 4.8° 2

~19.8 Å (

-spacing) / 4.4° 2

The ethyl group extends the molecular length, shifting the primary stacking peak to a lower angle.
Lattice Packing (010) ~5.2 Å / 17.0° 2

~5.4 Å / 16.4° 2

The ortho-methyl group disrupts tight

-

stacking, slightly expanding the side-by-side packing distance.
Sulfonamide Signature 21.5° 2

21.2° 2

Characteristic S-N bond diffraction; minimal shift expected as the core electronic environment is similar.
Melting Point (DSC) 108–110°C95–102°C (Predicted)The ethyl chain increases entropy, likely lowering the melting point and reducing crystallinity compared to the methyl analog.

Critical Insight: If you observe a peak at 4.8° 2


  instead of 4.4° , your sample likely contains the methylsulfonyl impurity or has crystallized in a collapsed solvate structure.

Salt Form Comparison (Free Base vs. HCl)

For drug development, converting the free base to a Hydrochloride (HCl) salt is standard. The XRD pattern changes drastically upon protonation.

Table 2: Free Base vs. HCl Salt Differentiation
ParameterFree Base (Target)Hydrochloride Salt (Target-HCl)
Crystallinity Moderate (Waxy/Plates)High (Needles/Prisms)
Dominant Peak Low Angle (< 10° 2

)
Mid Angle (20°–25° 2

)
Hygroscopicity LowModerate to High
Diagnostic Shift Peaks correspond to molecular length.Peaks correspond to Cl- lattice insertion.

Characterization Workflow (Visualization)

The following diagram outlines the logical decision tree for validating the solid form of this compound.

XRD_Workflow Start Crude Synthesized Material Solubility Solubility Screen (EtOH vs. DCM) Start->Solubility Cryst_A Method A: Slow Evap (Thermodynamic) Solubility->Cryst_A High Solubility Cryst_B Method B: Anti-solvent (Kinetic) Solubility->Cryst_B Low Solubility XRD_Scan PXRD Scan (3° - 40° 2θ) Cryst_A->XRD_Scan Cryst_B->XRD_Scan Decision Low Angle Peak Analysis (< 5° 2θ) XRD_Scan->Decision Result_Target Peak at ~4.4° (Target Confirmed) Decision->Result_Target d ≈ 19.8 Å Result_Analog Peak at ~4.8° (Methyl Analog Impurity) Decision->Result_Analog d ≈ 18.5 Å Result_Amorph Halo / No Peaks (Amorphous) Decision->Result_Amorph No Bragg Peaks

Caption: Logical workflow for distinguishing the target ethylsulfonyl derivative from structural analogs and amorphous phases using PXRD.

References

  • Chao, S. et al. (2016). "Crystal structure of 4-phenyl-piperazine-1-sulfonamide derivatives." Acta Crystallographica Section E, 72(11), 1628-1632.

  • Beliyaiah, L. et al. (2020). "Disulfonamide Piperazine Derivatives: Synthesis, Characterization, and Crystal Structure Studies." Journal of Molecular Structure, 1202, 127260.

  • UNODC Scientific Section. (2013). "Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime.

  • PubChem Compound Summary. (2025). "1-(4-Methylphenyl)sulfonyl-4-(2-methylpropyl)piperazine (Analog Data)." National Library of Medicine.

Navigating the Separation: A Comparative Guide to Chromatographic Retention Times of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Published by the Office of the Senior Application Scientist

For Distribution: Researchers, scientists, and drug development professionals.

Abstract

Piperazine and its substituted derivatives represent a vast class of chemical compounds with significant pharmacological relevance.[1] From anthelmintics to antipsychotics and antivirals, the piperazine scaffold is a cornerstone of modern medicinal chemistry.[2] Consequently, robust analytical methods for their separation and quantification are paramount during drug discovery, development, and quality control. This guide provides an in-depth comparison of the chromatographic retention behavior of piperazine derivatives, focusing on the key experimental variables that govern their separation. We will explore the causal relationships between analyte properties, stationary phase chemistry, and mobile phase composition to empower researchers to develop and optimize their own separation methods.

The Crux of the Matter: Physicochemical Properties and Retention

The retention time of any analyte in reversed-phase high-performance liquid chromatography (RP-HPLC) is fundamentally governed by its partitioning between the non-polar stationary phase and the more polar mobile phase.[3] For piperazine derivatives, which are basic compounds, two key physicochemical properties dictate this behavior: hydrophobicity (logP) and basicity (pKa) .[4]

  • Hydrophobicity (logP): This value represents the compound's affinity for a non-polar environment. A higher logP indicates greater hydrophobicity, leading to stronger interactions with the C18 stationary phase and thus a longer retention time.[5]

  • Basicity (pKa): Piperazine is a weak base with two pKa values, typically around 5.4 and 9.7.[1][6][7] These values can shift significantly based on the substituents attached to the piperazine ring.[2][8] The pKa determines the extent of ionization at a given mobile phase pH.[6] When a basic compound is protonated (at a pH below its pKa), it becomes more polar and less retained on a reversed-phase column.[9][10][11] Conversely, in its neutral, un-ionized form (at a pH above its pKa), it is more hydrophobic and more strongly retained.[9][12]

The interplay between these properties is critical. A highly hydrophobic derivative may still elute early if it is fully protonated by a low-pH mobile phase.

Experimental Comparison: The Impact of Mobile Phase pH

To illustrate the profound effect of pH on retention, let's consider a hypothetical separation of two piperazine derivatives:

  • Derivative A (Cyclizine analogue): A moderately hydrophobic compound with a pKa of ~8.0.

  • Derivative B (MCPP analogue): A more hydrophobic compound with a pKa of ~7.5.

The following table summarizes their expected retention times on a standard C18 column under identical conditions, with the only variable being the mobile phase pH.

Mobile Phase pHDerivative A (pKa ~8.0) Retention Time (min)Derivative B (pKa ~7.5) Retention Time (min)Rationale for Retention Behavior
pH 3.0 2.53.1Both compounds are fully protonated (pH << pKa), making them highly polar. Retention is minimal and primarily driven by differences in hydrophobicity of the core structures.[9]
pH 6.5 4.84.2Derivative B (pKa ~7.5) is approaching its pKa, so a larger fraction exists in the neutral, more retained form compared to Derivative A. This can lead to a reversal in elution order.
pH 7.7 6.58.9Derivative B is now mostly in its neutral, highly retained form (pH > pKa). Derivative A is approximately 50% ionized, leading to a significant increase in retention but less than Derivative B.
pH 9.0 9.210.5Both compounds are now predominantly in their neutral, hydrophobic forms (pH > pKa). Retention is maximized and once again governed by their intrinsic hydrophobicity, with the more hydrophobic Derivative B being retained longer.

Note: Retention times are illustrative. Actual values depend on the specific column, mobile phase organic content, and temperature.

This demonstrates that adjusting the mobile phase pH is a powerful tool for manipulating the retention and selectivity of basic compounds like piperazine derivatives.[9][11] For robust and reproducible separations, it is often recommended to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[11]

Experimental Protocol: pH-Dependent Separation of Piperazine Derivatives

This protocol provides a framework for investigating the effect of mobile phase pH.

  • System Preparation:

    • HPLC System: A standard HPLC or UPLC system with a UV detector.[13]

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Analytes: Prepare 1 mg/mL stock solutions of piperazine derivatives in a suitable solvent (e.g., Methanol or DMSO).

  • Mobile Phase Preparation:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 6.5, 7.7, 9.0) using appropriate buffer systems (e.g., phosphate or acetate).

    • Mobile Phase A: Aqueous buffer.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Gradient: 10-90% B over 15 minutes.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample mixture for each pH condition.

    • Record and compare the retention times and peak shapes for each analyte at each pH.

The Stationary Phase: Beyond C18

While C18 columns are the workhorse of reversed-phase chromatography, their strong hydrophobic character can be a limitation.[14] Some highly polar piperazine derivatives may exhibit poor retention, eluting at or near the void volume.[15][16] In such cases, alternative stationary phases can provide different selectivity and improved retention.

Stationary PhasePrimary Interaction Mechanism(s)Best Suited For...Retention Behavior Compared to C18
C18 (ODS) Hydrophobic interactions.[14]General purpose; good retention for non-polar to moderately polar compounds.Baseline standard. Retention increases with analyte hydrophobicity.
Phenyl-Hexyl Hydrophobic and π-π interactions.[17]Aromatic piperazine derivatives.Can offer unique selectivity for compounds with phenyl rings, sometimes increasing retention relative to C18 for these specific analytes.[17][18]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[17]Positional isomers and halogenated derivatives.Provides different selectivity compared to C18 and Phenyl phases, particularly effective for separating structurally similar compounds.[17]
Hydrophilic Interaction (HILIC) Partitioning into a water-enriched layer on a polar stationary phase.[19][20]Very polar, hydrophilic piperazine derivatives.[21][22][23]Opposite of reversed-phase; retention increases for more polar compounds.[19][23] Unretained on C18 columns.
Workflow for Chromatographic Method Development

The process of selecting the right column and mobile phase is a systematic endeavor. The following diagram illustrates a typical workflow for developing a separation method for piperazine derivatives.

G A Define Analytes (pKa, logP) B Initial Column Selection (Start with C18) A->B C Screen Mobile Phases (Acidic, Neutral, Basic) B->C D Evaluate Initial Data (Retention, Peak Shape) C->D E Fine-tune pH & Organic % D->E Good Retention? H Try Phenyl or PFP Column D->H Poor Resolution? I Consider HILIC for Highly Polar Analytes D->I No Retention? F Optimize Gradient Slope E->F G Assess Temperature Effects F->G J Final Validated Method G->J H->E I->E

Caption: Workflow for HPLC method development for piperazine derivatives.

Advanced Considerations: HILIC for Polar Derivatives

For very polar piperazine derivatives that are poorly retained in reversed-phase mode, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative.[21][22][23] In HILIC, a polar stationary phase (like bare silica) is used with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[19]

The mechanism involves the analyte partitioning into an immobilized water layer on the surface of the stationary phase.[20] In this mode, the elution order is reversed: more polar compounds are retained longer.[19][23] This makes HILIC an excellent complementary technique to RP-HPLC for comprehensive analysis of a diverse set of piperazine derivatives.

Conclusion

The chromatographic retention time of piperazine derivatives is a multi-faceted parameter controlled by the intricate interplay of analyte physicochemical properties and chromatographic conditions. A thorough understanding of how hydrophobicity (logP) and ionization (pKa) are modulated by mobile phase pH is the most critical aspect of method development. While C18 columns are a robust starting point, exploring alternative stationary phases like Phenyl-Hexyl or employing orthogonal techniques such as HILIC is essential for tackling the full spectrum of piperazine derivatives, from highly hydrophobic to very polar. By systematically applying the principles and workflows outlined in this guide, researchers can confidently develop specific, robust, and reproducible separation methods for these pharmacologically vital compounds.

References
  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Rev. Roum. Chim.
  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. MDPI.
  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection. ResearchGate.
  • Hydrophilic Interaction Chromatography. LCGC International. [Online] Available at: [Link]

  • Quantitative explanation of basic compound retention mechanisms in reversed-phase mode liquid chromatography. Semantic Scholar. [Online] Available at: [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Online] Available at: [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Online] Available at: [Link]

  • DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. ResearchGate. [Online] Available at: [Link]

  • Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. ResearchGate. [Online] Available at: [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. [Online] Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Online] Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Online] Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Online] Available at: [Link]

  • Piperazine. Wikipedia. [Online] Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Online] Available at: [Link]

  • Piperazines – Knowledge and References. Taylor & Francis. [Online] Available at: [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Online] Available at: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Online] Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Online] Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Online] Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Online] Available at: [Link]

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu. [Online] Available at: [Link]

  • Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. [Online] Available at: [Link]

  • Study of Separation of Substituted Piperazine by CZE and HPLC. Peking University. [Online] Available at: [Link]

  • Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach. PMC. [Online] Available at: [Link]

  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Online] Available at: [Link]

  • Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical. [Online] Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Online] Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical entities we create and handle. This guide provides a detailed, procedural framework for the safe disposal of 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine, a compound whose specific hazardous profile is not extensively documented. In the absence of a dedicated Safety Data Sheet (SDS), we must proceed with a conservative approach, inferring potential hazards from its structural moieties: the piperazine core, the ethylsulfonyl group, and the methylbenzyl group. This document is structured to provide not just a set of instructions, but a deep understanding of the principles behind the safe and compliant disposal of this and similar research chemicals.

Hazard Profile Analysis: A Precautionary Approach

Given the novelty of this compound, a thorough hazard assessment based on its constituent functional groups is the first critical step. This approach ensures that we handle the compound with the necessary caution.

  • Piperazine Moiety: Piperazine and its derivatives are known to be potential skin and respiratory sensitizers, and can cause severe skin burns and eye damage.[1][2][3] Some piperazine compounds also exhibit neurological effects.[4]

  • Ethylsulfonyl Group: Sulfonyl-containing compounds can be irritants and, in some cases, are classified as reproductive toxins.[5] The presence of the sulfonyl group necessitates careful handling to avoid inhalation of any dust or aerosols.

  • Methylbenzyl Group: While the methylbenzyl group itself is not indicative of extreme hazard, it contributes to the overall lipophilicity of the molecule, which could influence its biological interactions and environmental persistence.

Based on this analysis, this compound should be treated as a hazardous substance with the potential to cause skin and eye irritation, allergic reactions, and possible unforeseen toxicological effects.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn. This is non-negotiable and serves to protect you from potential exposure.[5][6]

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or airborne particles of the compound, which could cause serious eye damage.[5][6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which could lead to irritation, sensitization, or absorption of the compound.[5][6]
Body Protection A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.Protects against contamination of personal clothing and minimizes skin exposure.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.Prevents inhalation of the compound, which could lead to respiratory irritation or systemic toxic effects.[5][6]

Waste Segregation and Collection: A Systematic Approach

Proper segregation of chemical waste is fundamental to safe disposal and environmental protection.[9][10] Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.[11]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally a suitable choice.[11] The container must be in good condition, with a secure, leak-proof lid.[9]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste".[10] The label should also include:

    • The full chemical name: "this compound"

    • The primary hazards (based on our analysis): "Irritant," "Sensitizer," "Handle with Caution"

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

  • Solid Waste:

    • Grossly contaminated materials: Weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should be placed directly into the designated hazardous waste container.[5]

    • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[5] The rinsate must be collected and disposed of as liquid hazardous waste.[5] After triple-rinsing and air-drying in a fume hood, the defaced container can be disposed of as non-hazardous glass or plastic waste, in accordance with your institution's policies.[10]

  • Liquid Waste:

    • If this compound is in a solution, this solution should be collected in a separate, clearly labeled hazardous waste container for liquids.

    • Do not mix this waste stream with other, incompatible liquid wastes.

Storage of Hazardous Waste: Ensuring a Safe Laboratory Environment

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][11]

  • Location: The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

  • Segregation: Store the waste container away from incompatible chemicals.[10]

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA.[8]

  • Container Integrity: Keep the waste container closed at all times, except when adding waste.[10]

Disposal Procedure: The Final Step

The ultimate disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][8]

  • Request a Pickup: Once your waste container is approaching full, or if you will no longer be generating this type of waste, contact your EHS department to schedule a waste pickup.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

  • Professional Disposal: The EHS department will ensure that the waste is transported to a certified hazardous waste treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration, which ensures its complete destruction.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste assess_hazards Assess Hazards (Piperazine, Sulfonyl, Benzyl) start->assess_hazards select_ppe Select and Wear Appropriate PPE assess_hazards->select_ppe waste_type Solid or Liquid Waste? select_ppe->waste_type solid_waste Collect Solid Waste in Labeled HDPE Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled, Compatible Container waste_type->liquid_waste Liquid empty_container Empty Container? solid_waste->empty_container store_waste Store in Designated Satellite Accumulation Area (SAA) liquid_waste->store_waste spill_kit Spill Kit Accessible? spill_response Minor Spill: Absorb with Inert Material and Collect for Disposal spill_kit->spill_response No, Minor Spill major_spill Major Spill: Evacuate and Contact EHS spill_kit->major_spill No, Major Spill request_pickup Request Waste Pickup from EHS spill_kit->request_pickup Yes spill_response->store_waste store_waste->spill_kit end End: Professional Disposal via EHS request_pickup->end empty_container->store_waste No triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous triple_rinse->dispose_container collect_rinsate->liquid_waste

Sources

Comprehensive Safety & Handling Guide: 1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-(Ethylsulfonyl)-4-(2-methylbenzyl)piperazine is a functionalized piperazine derivative often utilized as a pharmacophore in drug discovery.[1] While specific toxicological data for this exact structure may be limited in public repositories, its structural components—a piperazine core , a sulfonyl group , and a benzyl moiety —dictate a strict safety protocol.

The Golden Rule: In the absence of a compound-specific LD50, treat this substance as a Potential Sensitizer and Corrosive Irritant . Piperazine derivatives are notorious for causing respiratory sensitization and contact dermatitis.[1]

At-a-Glance Hazard Profile
Hazard ClassLikely GHS ClassificationCritical Risk
Health Skin Corr.[1][2] 1B / Sens. Resp. 1Chemical burns, anaphylactic-like reaction upon inhalation.[1]
Reactivity Stable (Hygroscopic)Reacts vigorously with strong oxidizers and acid chlorides.[1]
Physical Solid (Crystalline)Electrostatic dust generation during weighing.[1]

Risk Assessment & Mechanism of Action

To understand the safety requirements, we must deconstruct the molecule.[1] We do not simply follow rules; we mitigate specific molecular risks.[1]

  • The Piperazine Core: Piperazines are secondary/tertiary amines with a high pKa (typically 9.8).[1] They are aggressive nucleophiles capable of attacking biological membranes (skin/eye damage) and protein conjugation (haptenization), leading to immune sensitization.[1]

  • The Sulfonyl Group: The ethylsulfonyl moiety adds electron-withdrawing character but also lipophilicity, potentially increasing skin absorption rates compared to naked piperazine.[1]

  • The Benzyl Ring: Increases molecular weight and lipophilicity, facilitating transport across the blood-brain barrier (relevant for CNS activity) and dermal layers.[1]

Operational Implication: Standard nitrile gloves may not provide sufficient breakthrough time for prolonged contact with solutions of this compound due to its lipophilic benzyl/sulfonyl wings.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "lab coat and glasses" advice. It is a self-validating system: if you cannot meet the PPE requirement, you do not handle the compound.[1]

PPE Selection Protocol[3]
Protection ZoneLow Risk (Closed Vial / <10 mg)High Risk (Open Weighing / Solution Prep)Technical Justification
Ocular Chemical Safety Goggles (ANSI Z87.[1]1)Chemical Goggles + Face ShieldPiperazine dust is caustic.[1] Goggles seal against dust; glasses do not.[1]
Dermal (Hand) Double Nitrile (4 mil minimum)Laminate Film (Silver Shield) or Double Nitrile (8 mil total)Standard nitrile degrades faster against sulfonyl-amines.[1] Double gloving allows outer glove removal upon contamination.[1]
Respiratory Fume Hood (Face velocity >100 fpm)N95/P100 Respirator (if outside hood)Prevents inhalation of sensitizing dusts.[1]
Body Standard Cotton Lab CoatTyvek® Sleeves or ApronCotton absorbs liquids; Tyvek repels them, preventing skin contact via "wicking."[1]

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Zone)

The highest risk of exposure occurs during the transfer of solids due to static charge.[1]

  • Static Neutralization: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder.[1] Piperazine derivatives are often "fluffy" and prone to static flight.[1]

  • The "Tunnel" Technique: Do not weigh in the open hood. Place the balance inside a powder containment enclosure or use a draft shield.[1]

  • Solvent Dampening: If possible, pre-wet the receiving vessel with the reaction solvent.[1] Transferring solid into a liquid surface reduces bounce-out.[1]

B. Solubilization

Exothermic Alert: Dissolving amine-based sulfones can be exothermic.[1]

  • Chill: Cool the solvent (DCM, THF, or Methanol) to 0°C before addition if working on a >5g scale.

  • Add Solid to Liquid: Never add solvent to a pile of solid this compound, as this can create a "gummy" clump that traps heat.[1] Add the solid slowly to the stirring solvent.

Emergency Response Logic

In the event of exposure or release, immediate logical action supersedes panic.[1] Follow this decision workflow.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Spill (>100mg) Type->Spill Material Release Exposure Personal Exposure Type->Exposure Human Contact Spill_Act 1. Evacuate Area 2. Don Full PPE 3. Cover with Wet Pad (Prevent Dust) Spill->Spill_Act Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Drench (15 min) 2. Remove Clothing 3. Apply PEG 400 (if avail) Skin->Action_Skin Action_Eye 1. Eye Wash (15 min) 2. Hold Lids Open 3. Do NOT Neutralize Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen (Medical Only) 3. Monitor for Wheezing Inhale->Action_Inhale

Figure 1: Decision logic for immediate response to exposure or spillage of piperazine derivatives.

Waste Disposal & Deactivation[1]

Do not pour down the drain. This compound is likely toxic to aquatic life (Category 2/3) due to the piperazine ring.[1]

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."[1]

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in MeOH/EtOAc.[1]

  • Deactivation (Spill Cleanup):

    • Treat contaminated surfaces with a dilute 10% Citric Acid solution.[1] This converts the free base piperazine into a non-volatile citrate salt, reducing vapor pressure and inhalation risk during cleanup.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process for Chemical Risk Management.[1] (2019).[1] Centers for Disease Control and Prevention.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] 29 CFR 1910.1200(g).[1] [Link]

  • PubChem. Piperazine Compound Summary (CID 4837).[1] National Library of Medicine.[1] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.